4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-9-12-1-3-14(4-2-12)16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXSCBGYGPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Physicochemical Profiling of Novel Thiophene Benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Target—The Physicochemical Imperative
In the landscape of modern drug discovery, the pursuit of potent, target-specific molecules is only the beginning of the journey. The path from a promising "hit" to a viable clinical candidate is paved not just with affinity and selectivity, but with a finely tuned set of physicochemical properties. These intrinsic molecular characteristics govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET)—collectively, its ultimate fate and efficacy within a biological system.[1][2][3][4] Thiophene benzamides, a versatile class of compounds with demonstrated potential across various therapeutic areas, are no exception.[5][6][7] Their journey to the clinic is critically dependent on a deep, quantitative understanding of their physicochemical nature.
This guide serves as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel thiophene benzamide derivatives. Moving beyond a simple listing of parameters, we delve into the strategic importance of key properties, provide detailed, field-tested experimental protocols for their determination, and explore the synergistic role of computational modeling. Our focus is on the "why" behind the "how"—grounding every procedure in the fundamental principles that ensure data integrity and drive rational drug design.
The Core Physicochemical Triad: Solubility, Lipophilicity, and Ionization
The behavior of any drug candidate is largely dictated by the interplay of three fundamental properties: its ability to dissolve (solubility), its affinity for lipid versus aqueous environments (lipophilicity), and its charge state at a given pH (ionization, or pKa).[2][4][8] Optimizing these parameters is a critical balancing act; improvements in one area can often compromise another.[2]
Aqueous Solubility (log S)
Aqueous solubility is the bedrock of bioavailability for orally administered drugs. A compound must first dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of attrition in drug development.[9][10] It is influenced by factors including molecular size, polarity, and the strength of the intermolecular forces in the solid state (crystal lattice energy).[2][10]
-
Causality in Measurement : The goal is to determine the equilibrium concentration of a compound in a saturated solution.[11][12] This "thermodynamic solubility" represents the true driving force for dissolution. Kinetic or "apparent" solubility measurements can be faster but may overestimate the stable soluble concentration, leading to misleading predictions of in vivo performance.
Lipophilicity (logP and logD)
Lipophilicity, perhaps the most critical physical property in drug design, describes a molecule's preference for a lipid-like, non-polar environment over an aqueous one.[8][13] It is a key determinant of membrane permeability, plasma protein binding, metabolic clearance, and off-target toxicity.[1][3][13]
-
logP (Partition Coefficient) : This is the ratio of the concentration of the neutral (un-ionized) form of a compound in a biphasic system, typically n-octanol and water.[13][] It is an intrinsic property of the molecule.
-
logD (Distribution Coefficient) : This is the concentration ratio of all species (neutral and ionized) at a specific pH.[15] For drug discovery, logD at physiological pH 7.4 (logD₇.₄) is the most relevant parameter, as it reflects the compound's overall lipophilicity in the body.[15]
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and un-ionized forms.[4] Since most drugs are weak acids or bases, their charge state—and consequently their solubility and lipophilicity (logD)—is highly dependent on the pH of their environment.[4][16] Knowing the pKa is essential for predicting a compound's behavior in different physiological compartments, from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4) and blood plasma (pH ~7.4).[4]
Experimental Determination of Physicochemical Properties
The integrity of any drug discovery program rests on the quality of its data. The following section provides robust, step-by-step protocols for the experimental determination of solubility, logD₇.₄, and pKa. These methods are designed to be self-validating through the inclusion of system suitability checks and controls.
Workflow for Physicochemical Characterization
A systematic approach ensures that resources are used efficiently and that data from different assays can be reliably correlated.
Caption: General experimental workflow for physicochemical profiling.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Test Guideline 105 and is considered the "gold standard" for solubility determination.[11][12][17]
-
Principle of the Method : An excess of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The saturated supernatant is then analyzed to determine the final concentration. This method directly measures the equilibrium solubility, providing a robust value for ADME modeling.
-
Materials & Equipment :
-
Test Compound (Thiophene Benzamide Derivative)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
2 mL glass vials with screw caps
-
-
Step-by-Step Methodology :
-
Preparation : Pre-saturate the PBS buffer with the test compound by stirring a small amount in the buffer overnight and filtering to prevent underestimation of solubility due to co-solute effects.
-
Sample Addition : Add an excess amount of the solid compound to a glass vial (a good starting point is 1-2 mg). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration : Add 1 mL of the pre-saturated PBS buffer to the vial.
-
Agitation : Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling : Carefully remove a known aliquot of the clear supernatant.
-
Quantification : Dilute the aliquot into a suitable mobile phase and quantify the concentration against a standard curve of the test compound using a validated HPLC-UV method.
-
Self-Validation Check : The concentration measured at 24 and 48 hours should be within 10-15% of each other to confirm that equilibrium was achieved.
-
Protocol: Lipophilicity (logD₇.₄ by Shake-Flask Method)
This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at pH 7.4.[13][][15]
-
Principle of the Method : The compound is dissolved in one phase, and the second, immiscible phase is added. After vigorous mixing to maximize the interfacial surface area and allow the compound to partition, the phases are separated, and the concentration in each is determined. The ratio of concentrations yields the logD.
-
Materials & Equipment :
-
Test Compound
-
n-Octanol (reagent grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Equipment as listed in Section 2.2
-
-
Step-by-Step Methodology :
-
Solvent Saturation : Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This is a critical step to ensure thermodynamic consistency.
-
Stock Solution : Prepare a stock solution of the test compound (e.g., 1 mM) in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning : In a glass vial, combine 1 mL of the pre-saturated n-octanol stock solution and 1 mL of the pre-saturated PBS.
-
Equilibration : Cap the vial and shake vigorously for at least 4 hours at a constant temperature.
-
Phase Separation : Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the two phases.
-
Sampling : Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification : Analyze the concentration of the compound in each phase by HPLC-UV against a standard curve.
-
Calculation : Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Self-Validation Check : Perform the experiment in triplicate. The resulting logD values should have a standard deviation of less than 0.3 log units.
-
Protocol: Ionization Constant (pKa by Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during titration with an acid or base.[18][19][20]
-
Principle of the Method : A solution of the compound is titrated with a strong acid or base. A pH electrode monitors the solution's pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the ionized and un-ionized species are equal.[20]
-
Materials & Equipment :
-
Test Compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Automated titrator with a calibrated, high-precision pH electrode
-
Nitrogen gas supply
-
-
Step-by-Step Methodology :
-
System Calibration : Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment.[20]
-
Sample Preparation : Dissolve the test compound in the KCl solution to a final concentration of approximately 1 mM.[20] For compounds with low aqueous solubility, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[19]
-
Inert Atmosphere : Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[20]
-
Titration (for a basic pKa) : a. Acidify the sample solution to ~pH 2 with 0.1 M HCl. b. Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition has stabilized.
-
Titration (for an acidic pKa) : a. Make the sample solution alkaline to ~pH 11 with 0.1 M NaOH. b. Titrate the solution with standardized 0.1 M HCl.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Self-Validation Check : The procedure should be validated with compounds of known pKa (e.g., pyridine for a base, benzoic acid for an acid). The experimentally determined value should be within ±0.2 units of the literature value.[21]
-
Computational Prediction of Physicochemical Properties
While experimental determination provides definitive data, computational (in silico) models are invaluable for prioritizing synthetic targets and triaging compounds early in the discovery process.[2][22] These tools use quantitative structure-property relationships (QSPRs) to predict properties based on molecular structure.[23]
-
Causality in Application : Computational tools are most effective when used prospectively to design libraries with favorable property profiles, rather than retrospectively to explain failures. They allow chemists to explore chemical space virtually and focus resources on compounds with a higher probability of success.
Commonly Used Computational Tools:
Several software packages are widely used in the industry for predicting physicochemical properties.[24][25]
-
ACD/Labs Percepta : Provides predictions for pKa, logP, logD, and aqueous solubility.
-
ChemAxon MarvinSuite : Offers a suite of calculators for pKa, logP/D, and other properties.[25]
-
Schrödinger Suite (QikProp) : Predicts a wide range of ADME-relevant properties.
-
Open-Access Tools : Websites like SwissADME and ALOGPS provide free predictions, which are useful for academic research and initial exploration.[25][26]
Data Triangulation: Experiment vs. Prediction
It is critical to understand that in silico predictions are estimates. A robust drug discovery program uses computational data to guide design and experimental data to validate and refine models.
Caption: Iterative cycle of computational prediction and experimental validation.
Structure-Property Relationships in Thiophene Benzamides
The modular nature of thiophene benzamides allows for systematic modification to tune physicochemical properties. Understanding the impact of specific structural changes is key to rational design.
| Structural Modification | Impact on Lipophilicity (logD) | Impact on Solubility (logS) | Impact on pKa (Benzamide NH) | Rationale |
| Adding -CH₃, -CF₃, -Cl to rings | Increases | Decreases | Minimal Change | Increases non-polar surface area and hydrophobicity.[27][28] |
| Adding -OH, -NH₂, -COOH | Decreases | Increases | Can add new ionization centers | Introduces hydrogen bond donors/acceptors, increasing polarity and interaction with water. |
| Replacing Benzene with Pyridine | Decreases | Increases | Can add a basic center (pKa ~5) | The nitrogen atom acts as a hydrogen bond acceptor, improving aqueous interaction. |
| Extending Alkyl Linkers | Increases | Decreases | Minimal Change | Each additional -CH₂- group typically increases logP by ~0.5 units. |
| N-Methylation of Amide | Increases | Decreases | Eliminates acidic proton | Removes a hydrogen bond donor, making the molecule less polar.[28] |
Note: This table provides general trends. The precise impact of a substitution is context-dependent due to intramolecular interactions.
Conclusion: Integrating Physicochemical Data for Success
The successful advancement of a novel thiophene benzamide derivative relies on a holistic understanding of its physicochemical properties. By employing robust experimental methods to generate high-quality data and leveraging computational tools to guide synthetic efforts, research teams can significantly increase the probability of identifying candidates with favorable ADMET profiles.[9] This integrated, data-driven approach transforms drug discovery from a process of serendipity into one of rational, predictable design, ultimately shortening the timeline and reducing the attrition rate on the path to new medicines.[1][4]
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An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
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Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. Available at: [Link]
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Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
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Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available at: [Link]
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Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ijps.ssu.ac.ir. Available at: [Link]
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physicochemical profiling in drug research and development. Semantic Scholar. Available at: [Link]
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Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. ResearchGate. Available at: [Link]
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Synthesis and Characterization of the Novel Thiophene Derivatives. DergiPark. Available at: [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]
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Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]
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Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. PubMed. Available at: [Link]
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A Technical Guide to the In Vitro Evaluation of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide Compounds as Potential Antiviral Agents
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for innovative antiviral therapeutics. Benzamide derivatives have recently garnered significant attention as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties.[1] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel compound class, N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamides. Drawing upon established methodologies and insights from structurally related N‑[(thiophen-3-yl)methyl]benzamides, which have demonstrated potent activity as influenza A virus (IAV) fusion inhibitors, this document outlines a systematic approach to characterizing the antiviral potential of this new chemical entity.[1][2][3] We will detail the essential experimental workflows, from initial cytotoxicity assessments to in-depth mechanism of action studies, providing researchers, scientists, and drug development professionals with a robust roadmap for investigation.
Introduction: The Rationale for Investigating N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Recent studies have highlighted the potential of N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 and N‑[(thiophen-3-yl)methyl]benzamides as potent fusion inhibitors of IAV, targeting the viral hemagglutinin (HA) protein.[1][2][3] The latter class of compounds has shown submicromolar activity against A/H1N1 and A/H5N1 strains, indicating a promising avenue for the development of new anti-influenza agents.[3]
This guide focuses on a novel, yet related, compound: N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide . The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability, and potency, and to explore new binding interactions. The core hypothesis of this proposed investigation is that the N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide scaffold will retain the HA-targeting mechanism of its structural analogs while potentially offering improved antiviral activity or pharmacological properties.
This document will provide a detailed, step-by-step guide for a comprehensive in vitro characterization of this compound, beginning with its synthesis and proceeding through a rigorous cascade of virological assays.
Synthesis of the Target Compound
While a detailed synthetic chemistry protocol is beyond the scope of this virological guide, the synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is conceptually straightforward. A plausible synthetic route would involve the reaction of a suitable benzoyl chloride with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine.[4] The latter can be prepared via standard organic chemistry methods. The final product should be purified to a high degree (>95%) and its structure confirmed by analytical techniques such as NMR and mass spectrometry before use in biological assays.
A Tiered Approach to In Vitro Antiviral Evaluation
A systematic, multi-tiered approach is essential to efficiently and accurately determine the antiviral profile of a novel compound. This process begins with an assessment of the compound's toxicity, followed by primary and secondary antiviral screening, and culminates in mechanistic studies.
Tier 1: Assessment of Cytotoxicity (CC50 Determination)
Before evaluating antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.[5][6] The 50% cytotoxic concentration (CC50) is a key parameter for this assessment.[7] A commonly used and reliable method for determining the CC50 is the MTT or MTS assay, which measures the metabolic activity of viable cells.[7][8]
Experimental Protocol: MTS-based Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza studies) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete cell culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2-fold serial dilution of the N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide compound in cell culture medium with a reduced serum concentration (e.g., 2% FBS). The concentration range should be broad enough to identify a dose-dependent toxic effect (e.g., from 100 µM down to 0.1 µM).[5]
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a "cell control" (100% viability) and wells with medium only as a "blank control".[7]
-
Incubation: Incubate the plate for a period that mirrors the duration of the subsequent antiviral assays (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Cell Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[7]
Caption: Workflow for CC50 determination using the MTS assay.
Tier 2: Primary Antiviral Screening - Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a cost-effective and time-efficient method for high-throughput screening of antiviral activity.[11][12] It evaluates the ability of a compound to protect cells from the morphological changes induced by viral infection.[11]
Experimental Protocol: CPE Reduction Assay
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.
-
Infection and Treatment: Remove the growth medium. Add 50 µL of assay medium containing the virus at a specific multiplicity of infection (MOI). Then, add 50 µL of the serially diluted compound to the wells.[5] Include virus-infected but untreated wells ("virus control") and uninfected, untreated wells ("cell control").[13]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until approximately 80-100% CPE is observed in the virus control wells (typically 3-5 days).[13][14]
-
Quantification of CPE: The extent of CPE can be assessed microscopically or quantified using a cell viability assay such as the MTS assay described above.[10][15]
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. The 50% effective concentration (EC50) is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Elucidating the Mechanism of Action: A Focus on Influenza Virus Fusion Inhibition
Based on the activity of the parent compound class, a likely mechanism of action for N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide against influenza virus is the inhibition of HA-mediated membrane fusion.[1][2][3] The following assays are designed to test this hypothesis.
Hemagglutination (HA) and Hemolysis Inhibition Assays
-
Hemagglutination (HA) Assay: This assay determines if the compound prevents the binding of the virus to sialic acid receptors on red blood cells (RBCs).[16][17] While HA inhibitors that target the stem region are not expected to block hemagglutination, this is a valuable control experiment.[16]
-
Hemolysis Inhibition Assay: This assay assesses the compound's ability to inhibit the low-pH-triggered conformational change of HA, which leads to hemolysis.[18][19] This is a key indicator of fusion inhibition.[19]
Experimental Protocol: Hemolysis Inhibition Assay
-
Compound-Virus Incubation: Mix serial dilutions of the test compound with a standardized amount of influenza virus and incubate at room temperature for 30 minutes.[16]
-
Addition of Erythrocytes: Add a 2% suspension of chicken red blood cells (cRBCs) to the virus-compound mixture.[18]
-
Low-pH Trigger: Lower the pH of the suspension to trigger the conformational change in HA.
-
Incubation and Lysis: Incubate the mixture to allow for hemolysis.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant (containing released hemoglobin) spectrophotometrically.
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration and determine the EC50.
Pseudovirus Entry Assay
Pseudoviruses are replication-defective viral particles that express the envelope proteins of a specific virus (e.g., influenza HA and NA) and contain a reporter gene (e.g., luciferase).[20][21] These systems provide a safe and quantitative method to specifically study the viral entry process.[22]
Experimental Protocol: Luciferase-Based Pseudovirus Neutralization Assay
-
Cell Seeding: Seed target cells (e.g., MDCK) in a 96-well plate.
-
Compound-Pseudovirus Incubation: Incubate serial dilutions of the test compound with a fixed amount of influenza pseudovirus expressing luciferase for 1 hour at 37°C.[20]
-
Transduction: Add the compound-pseudovirus mixture to the cells and incubate for 48-72 hours.[20]
-
Luciferase Assay: Lyse the cells and add a luciferase substrate.[23]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC50.
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"structure-activity relationship of 4-cyano-N-cyclopropyl benzamides"
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Cyano-N-cyclopropyl Benzamides
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple, often unrelated, biological targets. The benzamide moiety is a cornerstone of this concept, forming the backbone of numerous approved drugs and clinical candidates.[1] When appended with specific functional groups, such as a 4-cyano substituent and an N-cyclopropyl group, the resulting 4-cyano-N-cyclopropyl benzamide core presents a fascinating case study in tailored molecular design. This guide delves into the intricate structure-activity relationships (SAR) of this chemical class, offering a synthesis of established principles and practical insights for researchers in drug discovery. Our exploration will be grounded in the rationale behind synthetic choices and the interpretation of biological data, providing a comprehensive resource for the optimization of this promising scaffold.
The Core Scaffold: Deconstructing the Components of Activity
The 4-cyano-N-cyclopropyl benzamide scaffold can be dissected into three primary components, each contributing uniquely to the molecule's overall pharmacological profile. Understanding the individual and synergistic roles of these fragments is paramount to any successful lead optimization campaign.
-
The Benzamide Core: The central benzamide linkage is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual functionality allows it to form crucial interactions with amino acid residues in protein binding pockets, such as the hinge region of kinases.[2]
-
The 4-Cyano Group: The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the aromatic ring. It can participate in dipole-dipole interactions and, in some cases, act as a hydrogen bond acceptor. Its linear geometry and compact size make it a sterically unobtrusive yet powerful modulating element.
-
The N-Cyclopropyl Group: The cyclopropyl ring is more than a simple alkyl substituent. Its unique, strained three-membered ring system imparts a degree of conformational rigidity. The sp2 character of the cyclopropyl C-C bonds can enhance the hydrogen-bonding capability of the adjacent amide N-H group.[2] Furthermore, the cyclopropyl moiety is often associated with improved metabolic stability and favorable pharmacokinetic properties.[3][4]
Caption: Core components of the 4-cyano-N-cyclopropyl benzamide scaffold.
Synthetic Strategy: A Practical Approach to Analog Generation
A robust and flexible synthetic route is the engine of any SAR campaign. The most common approach to synthesizing 4-cyano-N-cyclopropyl benzamide analogs involves the amide coupling of a substituted 4-cyanobenzoic acid with cyclopropylamine or a derivative thereof. This strategy allows for facile diversification at multiple points.
General Synthetic Workflow
Caption: General synthetic workflow for 4-cyano-N-cyclopropyl benzamide analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines the synthesis of a hypothetical analog, 2-methoxy-4-cyano-N-cyclopropyl benzamide, illustrating the practical steps involved.
Objective: To synthesize 2-methoxy-4-cyano-N-cyclopropyl benzamide.
Materials:
-
2-methoxy-4-cyanobenzoic acid
-
Cyclopropylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-methoxy-4-cyanobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add cyclopropylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-methoxy-4-cyano-N-cyclopropyl benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Navigating the Structure-Activity Landscape
The systematic modification of the core scaffold allows for the exploration of the SAR and the optimization of key properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Modifications of the Benzamide Aromatic Ring
Substituents on the phenyl ring can profoundly impact activity by influencing the molecule's electronics, sterics, and ability to form additional interactions with the target protein.
| Position | Substituent Type | Rationale & Observed Effects | Representative IC₅₀ (nM) |
| C2/C6 | Small, polar (e.g., -OH, -OMe) | Can form additional H-bonds with the protein backbone. May improve solubility. | 10-50 |
| C2/C6 | Small, non-polar (e.g., -Me) | Fills small hydrophobic pockets. Can improve metabolic stability. | 20-100 |
| C3/C5 | Halogens (e.g., -F, -Cl) | Can modulate pKa and form halogen bonds. Often improves cell permeability. | 5-30 |
| C3/C5 | Larger groups (e.g., -Ph, -morpholine) | May lead to steric clashes, often resulting in decreased activity. | >500 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate relative potency changes based on SAR principles derived from related benzamide series.[5]
Causality Behind Experimental Choices:
-
Initial Exploration: Small, electronically diverse substituents (e.g., -Me, -OMe, -F, -Cl) are typically explored first at all available positions to map the steric and electronic tolerance of the binding pocket.
-
Improving Potency: If a particular region of the pocket is found to accommodate a substituent, further optimization with a wider range of functional groups can be pursued. For instance, if a fluorine atom at C3 is beneficial, exploring other halogens or small electron-withdrawing groups at that position is a logical next step.
-
Addressing Liabilities: If the parent compound suffers from poor solubility, introducing polar groups like small ethers or alcohols can be a rational strategy. Conversely, if rapid metabolism is an issue, blocking potential sites of oxidation with groups like fluorine can be effective.[5]
Modifications of the N-Cyclopropyl Group
While the N-cyclopropyl group is often crucial for activity, subtle modifications can fine-tune the compound's properties.
| Modification | Rationale & Observed Effects |
| Substitution on the cyclopropyl ring | Can introduce chirality and provide vectors for further interaction. However, often leads to a decrease in potency due to steric hindrance. |
| Replacement with other small cycloalkyls (e.g., cyclobutyl) | May alter the conformational constraint and vector of the amide N-H. Often results in a loss of the beneficial electronic effects of the cyclopropyl group.[2] |
| Replacement with small, linear alkyls (e.g., ethyl, isopropyl) | Typically leads to a significant drop in potency, highlighting the importance of the cyclopropyl's unique properties.[2] |
Trustworthiness in Protocol Design: A self-validating SAR study would involve synthesizing and testing a matrix of analogs. For example, for a particularly potent benzamide ring substitution, a small library of N-alkyl and N-cycloalkyl analogs would be created. If the N-cyclopropyl analog consistently demonstrates superior activity across multiple benzamide substitution patterns, it validates the hypothesis that the cyclopropyl moiety is a key contributor to potency for this target class.
Case Study: Inhibition of p38α MAP Kinase
The 4-cyano-N-cyclopropyl benzamide scaffold has shown promise in the development of inhibitors for p38α MAP kinase, a key enzyme in inflammatory pathways.[2] The binding mode of these inhibitors provides a structural basis for understanding their SAR.
Caption: A simplified representation of the binding mode of a 4-cyano-N-cyclopropyl benzamide inhibitor in the ATP-binding site of p38α kinase.
In this binding model, the benzamide core forms the critical hydrogen bonds with the kinase hinge region.[2] The N-cyclopropyl group is positioned in a hydrophobic pocket, and its enhanced N-H acidity contributes to a stronger hydrogen bond with the backbone carbonyl of Gly110. The 4-cyanophenyl moiety extends towards the solvent-exposed region, where further substitutions can be made to enhance selectivity and pharmacokinetic properties.
Conclusion and Future Directions
The 4-cyano-N-cyclopropyl benzamide scaffold represents a highly versatile and optimizable platform for the development of potent and selective enzyme inhibitors. A thorough understanding of the interplay between its core components, coupled with a rational and systematic approach to analog synthesis and testing, is crucial for unlocking its full therapeutic potential. Future efforts in this area may focus on the use of this scaffold to target other enzyme classes, the development of bifunctional molecules, and the application of advanced computational methods to guide the design of next-generation inhibitors with superior efficacy and safety profiles.
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Scott, J.D., et al. (2022). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931), a BACE1 Inhibitor for the Treatment of Alzheimer’s Disease. Int. J. Biol. Macromol., 210, 172–181. [Link]
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Kilıc-Kurt, Z., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6965. [Link]
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Patel, H., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]
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Duffy, K. J., et al. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][3][6][7]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 53(18), 6626-6637. [Link]
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The Rising Therapeutic Promise of Thiophene-Containing Benzamides: A Technical Guide for Drug Discovery
Abstract
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] When coupled with a benzamide moiety, this privileged scaffold gives rise to a class of compounds with a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of thiophene-containing benzamides, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse applications, mechanisms of action, and the experimental methodologies crucial for their evaluation. From oncology and neurodegenerative disorders to infectious diseases and inflammation, we will dissect the causality behind experimental choices and present self-validating protocols to empower the next wave of drug discovery in this exciting chemical space.
The Thiophene-Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a thiophene ring with a benzamide core creates a versatile molecular architecture. The thiophene moiety, with its unique electronic properties and ability to engage in various non-covalent interactions, often serves as a key pharmacophore, while the benzamide group provides a robust scaffold for synthetic elaboration and can participate in crucial hydrogen bonding interactions with biological targets.[3] This combination has proven to be a fruitful starting point for the design of inhibitors for a range of enzymes and modulators of various signaling pathways. The inherent stability, lipophilicity, and potential for blood-brain barrier permeability of many thiophene derivatives further enhance their attractiveness as drug candidates.[4]
Therapeutic Frontiers of Thiophene-Containing Benzamides
The therapeutic landscape for thiophene-containing benzamides is both broad and deep, with significant research efforts focused on several key areas.
Oncology: A Multi-pronged Attack on Cancer
Thiophene-containing benzamides have emerged as potent and selective anticancer agents, targeting various hallmarks of cancer.[5]
2.1.1. Kinase Inhibition: Halting Aberrant Signaling
A prominent mechanism of action for this class of compounds is the inhibition of protein kinases, which are often dysregulated in cancer.
-
BRAF Inhibitors: The V600E mutation in the BRAF kinase is a common driver in melanoma and other cancers.[6] Researchers have successfully identified N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of BRAF(V600E), demonstrating the power of virtual screening and chemical synthesis in their discovery.[6][7] These compounds effectively block the downstream MAPK signaling pathway, leading to reduced cell proliferation.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Fused thiophene-benzimidazole hybrids have shown remarkable potency and selectivity against pancreatic and lung cancer cell lines by targeting the EGFR tyrosine kinase domain.[8] Mechanistic studies have revealed that these compounds induce cell cycle arrest, apoptosis, and autophagy.[8]
2.1.2. Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming
HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Novel aminophenyl benzamide-type HDAC inhibitors incorporating a thiophene group have demonstrated enhanced potency and selectivity, particularly for HDAC1 and HDAC2.[9][10] These compounds exhibit antiproliferative activity against various cancer cell lines.[9][11]
2.1.3. PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations.[12] Thiophene-containing benzamides have been designed as potent PARP inhibitors, highlighting their potential in this therapeutic strategy.[13]
2.1.4. Microtubule Assembly Inhibition
Certain tetrahydrobenzo[b]thiophene derivatives act as tubulin polymerization destabilizers, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14] This mechanism is a well-established strategy in cancer chemotherapy.
Experimental Workflow: Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer potential of thiophene-containing benzamides.
Neurodegenerative Disorders: A Beacon of Hope
The ability of many thiophene derivatives to cross the blood-brain barrier makes them particularly attractive for treating neurodegenerative disorders (NDDs).[4]
2.2.1. Modulating Protein Aggregation
A hallmark of many NDDs, such as Alzheimer's disease (AD), is the aggregation of proteins like amyloid-β (Aβ) and tau.[15][16] Thiophene-based ligands have been developed that can selectively bind to these protein aggregates, making them valuable tools for both diagnosis and potentially as therapeutic agents to inhibit aggregation.[17][18]
2.2.2. Multi-Targeting Approach
The multifactorial nature of NDDs calls for multi-target therapies.[15] Thiophene derivatives have shown the ability to modulate multiple pathological pathways, including inhibiting acetylcholinesterase, reducing oxidative stress, and suppressing neuroinflammation.[4][15][16]
Signaling Pathway: Targeting Protein Aggregation in Alzheimer's Disease
Caption: Thiophene-containing benzamides can interfere with amyloid-β aggregation.
Anti-inflammatory and Antimicrobial Applications
Thiophene-containing compounds have a long history of use as anti-inflammatory agents, with some commercial drugs containing this scaffold.[1] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] More recently, thiophene derivatives, including those with benzamide moieties, have demonstrated significant antimicrobial activity, particularly against drug-resistant Gram-negative bacteria.[19][20] These compounds can increase bacterial membrane permeability and may target outer membrane proteins.[19][20]
Key Experimental Protocols
The following protocols are provided as a guide for the evaluation of thiophene-containing benzamides.
Cell Viability Assay (MTS)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Thiophene-containing benzamide compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vitro HDAC Inhibition Assay
Objective: To measure the inhibitory activity of a compound against a specific HDAC isozyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
Thiophene-containing benzamide compound (dissolved in DMSO)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Add HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of a 96-well plate.
-
Incubate for a specified time at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Data Presentation
Table 1: Representative Anticancer Activity of Thiophene-Containing Benzamides
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| b40 | BRAF(V600E) | Melanoma | <1 | [6][7] |
| 4d | EGFR | PANC-1 | 0.067 | [8] |
| 6d | EGFR | A549 | 0.82 | [8] |
| 19 | HDAC1 | HCT116 | ~0.1 | [9] |
| BZ03 | Tubulin | MDA-MB-435 | ~5 | [14] |
Conclusion and Future Directions
Thiophene-containing benzamides represent a highly versatile and promising class of compounds with significant therapeutic potential across a spectrum of diseases. Their ability to interact with a wide range of biological targets, coupled with favorable physicochemical properties, makes them a fertile ground for future drug discovery efforts. The continued exploration of their structure-activity relationships, the development of more selective and potent analogs, and the elucidation of their detailed mechanisms of action will undoubtedly lead to the development of novel and effective therapies. As our understanding of the molecular basis of disease deepens, the rational design of thiophene-containing benzamides will play an increasingly important role in addressing unmet medical needs.
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available from: [Link]
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(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. Available from: [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. PubMed. Available from: [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available from: [Link]
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Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. Available from: [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. Available from: [Link]
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Thiophene-Based Ligands for Histological Multiplex Spectral Detection of Distinct Protein Aggregates in Alzheimer's Disease. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. Request PDF. Available from: [Link]
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Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. PubMed. Available from: [Link]
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Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC. Available from: [Link]
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Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. Galaxy Publication. Available from: [Link]
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available from: [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate. Available from: [Link]
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A Technical Guide to the Discovery and Characterization of N-thiophen-3-ylmethyl Benzamide Derivatives as Influenza A Virus Fusion Inhibitors
Abstract
The continual threat of seasonal and pandemic influenza necessitates the development of novel antiviral agents that target distinct viral mechanisms to overcome the challenge of drug resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological characterization of a promising class of small molecules: N-thiophen-3-ylmethyl benzamide derivatives. We will detail the scientific rationale and experimental validation that identifies these compounds as potent inhibitors of the Influenza A Virus (IAV) entry process. Specifically, this guide elucidates their mechanism of action, demonstrating that they function as fusion inhibitors by targeting the viral hemagglutinin (HA) glycoprotein. Through a synthesis of structure-activity relationship (SAR) studies, molecular modeling, and detailed experimental protocols, we present a comprehensive overview for researchers and drug developers on this novel class of anti-influenza candidates.
Introduction: The Imperative for Novel Influenza A Fusion Inhibitors
Influenza A virus (IAV) remains a significant global public health concern, responsible for seasonal epidemics and occasional pandemics with severe morbidity and mortality. Current antiviral therapies predominantly target the viral neuraminidase (NA) or the M2 proton channel. However, the high mutation rate of the virus frequently leads to the emergence of drug-resistant strains, compromising the efficacy of these treatments. This landscape underscores a critical need for new antivirals that engage different targets within the viral life cycle.
The entry of IAV into host cells represents a crucial and highly attractive target for therapeutic intervention. This process is mediated by the viral surface glycoprotein, hemagglutinin (HA). HA binds to sialic acid receptors on the host cell surface, leading to endocytosis of the virus. Within the acidifying environment of the endosome, HA undergoes a dramatic, pH-triggered conformational change. This structural rearrangement exposes a "fusion peptide," which inserts into the endosomal membrane and ultimately drives the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. Preventing this conformational change effectively halts the infection at its earliest stage. This guide focuses on a class of N-thiophen-3-ylmethyl benzamides that were discovered to potently inhibit this HA-mediated fusion process, offering a new avenue for combating IAV, particularly against Group 1 viruses like H1N1 and H5N1.[1][2][3]
Lead Compound Identification and Synthesis
The journey to identifying potent fusion inhibitors began with the exploration of the N-thiophen-3-ylmethyl benzamide scaffold. This chemical series was synthesized and evaluated for its ability to protect cells from IAV-induced death.
General Synthesis Workflow
The synthesis of the benzamide derivatives is a straightforward and robust process, typically achieved through the amide coupling of a substituted acyl chloride with a thiophene methanamine.[1][4] The acyl chlorides are either commercially available or can be freshly prepared from the corresponding benzoic acid derivatives using a chlorinating agent like thionyl chloride. This modular synthesis allows for rapid generation of a diverse library of analogs for structure-activity relationship (SAR) analysis.
Caption: General synthesis scheme for N-thiophen-3-ylmethyl benzamides.
Identification of the Lead Compound: VF-57a
Through systematic screening, compound VF-57a emerged as a highly potent lead candidate. This compound demonstrated significant protective effects in cell-based assays against specific strains of Influenza A virus.[1][3] Its discovery prompted a more profound investigation into its antiviral properties and mechanism of action.
Biological Evaluation and Antiviral Activity
The antiviral potency of the N-thiophen-3-ylmethyl benzamide series was primarily assessed using cytopathic effect (CPE) reduction assays in Madin-Darby canine kidney (MDCK) cells.[4] This method measures the ability of a compound to protect cells from virus-induced death.
The lead compound, VF-57a, exhibited strong activity against Group 1 IAV strains, including A/H1N1 and highly pathogenic A/H5N1, with no inhibitory effect observed against Group 2 (A/H3N2) or Influenza B viruses.[1][4] This subtype specificity provided early clues about its potential target and mechanism.
Table 1: Antiviral Activity of Lead Compound VF-57a
| Virus Strain | Type/Subtype | Assay Type | EC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| A/H1N1 | IAV (Group 1) | CPE Reduction | ~0.8 | >130 | [1][3] |
| A/H1N1 | IAV (Group 1) | Pseudovirus Entry | 0.3 | N/A | [2][5] |
| A/H5N1 | IAV (Group 1) | Pseudovirus Entry | 0.8 | N/A | [2][5] |
| A/H3N2 | IAV (Group 2) | CPE Reduction | >100 | N/A | [1][4] |
| Influenza B | Flu B | CPE Reduction | >100 | N/A | [1][4] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window.
Mechanism of Action: Elucidating the Fusion Inhibition Pathway
The observed antiviral activity profile strongly suggested that VF-57a acts as a viral entry inhibitor. A series of targeted experiments were designed to validate this hypothesis and pinpoint the precise molecular mechanism.
Confirmation of Entry Inhibition using Pseudoviruses
To isolate the viral entry stage, assays were conducted using replication-incompetent pseudoviruses. These are engineered viral particles that carry a reporter gene (e.g., luciferase) and are coated with the HA protein of interest. Infection can be quantified by measuring the reporter gene expression. VF-57a proved to be a strong inhibitor of both A/H1N1 and A/H5N1 pseudovirus entry, with EC50 values of 0.3 and 0.8 μM, respectively.[3][5] This confirmed that the compound acts at the entry step, prior to viral replication.
Direct Visualization of Fusion Inhibition
To directly prove that VF-57a inhibits membrane fusion, a cell-cell fusion assay was employed.[5][6] In this system, one population of cells is engineered to express the viral HA protein on their surface, while a second population of target cells expresses the appropriate receptors. When these two cell populations are mixed and exposed to a low pH buffer (mimicking the endosomal environment), the HA protein refolds and triggers the fusion of the cells, forming large, multinucleated cells called syncytia. The addition of VF-57a potently inhibited the formation of these syncytia, providing direct evidence that it prevents the HA-mediated fusion process.[5][6]
Proposed Mechanism of Action
The collective evidence from antiviral, pseudovirus, and cell-cell fusion assays indicates that N-thiophen-3-ylmethyl benzamides target the HA glycoprotein. They are proposed to bind to a specific pocket on the HA protein, stabilizing its prefusion conformation. This binding event prevents the dramatic structural rearrangement that is required for fusion peptide exposure upon endosomal acidification, thus blocking viral entry.[2][5][6]
Caption: Proposed mechanism of N-thiophen-3-ylmethyl benzamide derivatives.
Structure-Activity Relationship (SAR) and Molecular Modeling
SAR studies were conducted to understand how modifications to the N-thiophen-3-ylmethyl benzamide scaffold impact antiviral activity.[1][4] Key findings revealed that the dimethylthiophene moiety plays a critical role in anchoring the compound within its binding site.[5][6] Molecular dynamics simulations further illuminated these interactions, identifying a plausible binding pocket targeted by the compounds, which is also the target for the broad-spectrum inhibitor Arbidol.[1] These computational models rationalize the observed subtype specificity, noting significant differences in the residues lining the binding pocket between Group 1 (H1, H5) and Group 2 (H3) HA proteins.[1]
Key Experimental Protocols
For researchers aiming to validate or build upon these findings, the following self-validating protocols are provided.
Protocol 1: General Synthesis of N-[(2,5-dimethylthiophen-3-yl)methyl]benzamides[1]
-
Acyl Chloride Formation: To a solution of the desired benzoic acid derivative (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acyl chloride in dichloromethane. In a separate flask, dissolve (2,5-dimethylthiophen-3-yl)methanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane.
-
Add the acyl chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final benzamide derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Influenza A Virus Cytopathic Effect (CPE) Reduction Assay[4]
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells into 96-well microtiter plates at a density that forms a confluent monolayer after 24 hours of incubation (e.g., 2.5 x 10⁴ cells/well).
-
Compound Preparation: Prepare serial dilutions of the test compounds in virus growth medium (e.g., DMEM with TPCK-trypsin and BSA).
-
Infection: When cells are confluent, remove the growth medium. Add the compound dilutions to the wells. Subsequently, add a standardized amount of Influenza A virus (e.g., at a multiplicity of infection of 0.01) to each well, excluding cell control and toxicity control wells.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator, or until CPE is complete in the virus control wells (wells with virus but no compound).
-
Quantification of Cell Viability: Remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well. Incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by nonlinear regression analysis. The EC50 is the concentration that provides 50% protection from CPE, and the CC50 is the concentration that reduces the viability of uninfected cells by 50%.
Protocol 3: HA-Mediated Cell-Cell Fusion Inhibition Assay[7]
-
Cell Preparation:
-
Effector Cells: Grow cells (e.g., CV-1) and infect them with an Influenza A virus strain for 12-16 hours to ensure HA protein is expressed on the cell surface.
-
Target Cells: Use uninfected cells as the fusion target (e.g., additional CV-1 cells or red blood cells).
-
-
Compound Incubation: Wash the infected effector cells and incubate them with various concentrations of the test compound for 30-60 minutes at 37°C.
-
Fusion Trigger: Remove the compound-containing medium. Add a pre-warmed, low-pH fusion buffer (e.g., PBS adjusted to pH 5.0) and incubate for 2-5 minutes at 37°C to trigger the HA conformational change.
-
Neutralization and Co-culture: Aspirate the low-pH buffer and add neutral pH culture medium. If using red blood cells as targets, add them now. Incubate for 3-4 hours to allow syncytia to form.
-
Visualization and Quantification:
-
Fix the cells with methanol and stain with Giemsa stain.
-
Observe the cells under a microscope. Quantify fusion by counting the number of syncytia (multinucleated giant cells) per field of view.
-
Validation: A dose-dependent reduction in the number and size of syncytia in compound-treated wells compared to the vehicle control indicates fusion inhibition.
-
Conclusion and Future Directions
The discovery of N-thiophen-3-ylmethyl benzamide derivatives, exemplified by VF-57a, represents a significant advancement in the search for novel anti-influenza therapeutics.[1][2] This class of compounds potently and specifically inhibits the entry of Group 1 IAV by preventing the HA-mediated fusion of viral and host cell membranes.[5][6] The detailed mechanistic and structural studies provide a solid foundation for their further development.
Future work should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and broaden their spectrum of activity. In vivo efficacy studies in animal models of influenza infection are a critical next step to validate their therapeutic potential. The unique mechanism of action and promising preclinical profile of N-thiophen-3-ylmethyl benzamides make them a valuable new tool in the fight against influenza.
References
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Chan, J. F., & Yip, C. C. (2022). Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. PubMed. [Link]
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Chan, J. F., & Yip, C. C. (2022). Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. PMC. [Link]
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Kandeel, M., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). [Link]
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Vanderlinden, E., et al. (2025). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC. [Link]
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Vanderlinden, E., et al. (2025). N‑[(Thiophen-3-yl)methyl]benzamides as fusion inhibitors of influenza virus targeting H1 and H5 hemagglutinin. University of Barcelona. [Link]
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Vanderlinden, E., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PubMed. [Link]
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Hassan, A., et al. (2013). Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. Antimicrobial Agents and Chemotherapy. [Link]
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Hassan, A., et al. (2013). Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. PubMed. [Link]
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Vanderlinden, E., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Lirias - KU Leuven. [Link]
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Chan, J. F., & Yip, C. C. (2022). Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers Media S.A.. [Link]
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Wang, G. F., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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Vanderlinden, E., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Vanderlinden, E., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. [Link]
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Hassan, A., et al. (2013). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PMC. [Link]
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Vanderlinden, E., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. [Link]
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Bertrand, A. T., et al. (2022). A Cellular Assay for Spike/ACE2 Fusion: Quantification of Fusion-Inhibitory Antibodies after COVID-19 and Vaccination. MDPI. [Link]
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Ochiai, H. (2020). Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol. [Link]
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Vanderlinden, E., et al. (2025). N -[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. ResearchGate. [Link]
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Preliminary Toxicity Assessment of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide: A Technical Guide
Executive Summary
The transition of a small molecule from a discovery hit to a viable preclinical candidate requires rigorous, mechanistically driven safety evaluations. This whitepaper outlines a comprehensive preliminary toxicity assessment for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide , a novel synthetic tertiary amide. By deconstructing the molecule's structural alerts—specifically the thiophene moiety, the aromatic nitrile, and the cyclopropyl group—this guide establishes a self-validating, step-by-step workflow to evaluate its in vitro and in vivo safety profile.
As a Senior Application Scientist, the objective here is not merely to execute standard assays, but to understand the causality behind the toxicological risks and deploy orthogonal methods to mitigate late-stage attrition.
Structural Alert Profiling & Mechanistic Rationale
Before initiating empirical testing, a predictive in silico and structural analysis is mandatory to guide the experimental design. The compound contains three distinct functional moieties that dictate its metabolic and toxicological fate:
-
The Thiophene Ring (Critical Alert): Thiophene is a well-documented structural alert. Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) can oxidize the thiophene ring into highly reactive electrophilic intermediates, specifically thiophene-S-oxides and thiophene epoxides [1]. If not detoxified by cellular glutathione (GSH), these Michael acceptors covalently bind to hepatic proteins, potentially triggering idiosyncratic drug-induced liver injury (DILI) or immune-mediated hepatitis (a mechanism that led to the market withdrawal of the thiophene-containing drug Tienilic acid)[1].
-
The 4-Cyano (Aromatic Nitrile) Group: While aliphatic nitriles carry a high risk of metabolic cleavage leading to cyanide toxicity, aromatic nitriles are significantly more metabolically stable [2]. They generally pass through the body unaffected or undergo minor hydration to amides. However, their intrinsic electrophilicity requires monitoring for non-specific interactions with endogenous thiols [2].
-
The N-Cyclopropyl Group: Cyclopropyl rings are frequently incorporated into drug design to restrict conformational flexibility and enhance metabolic stability against N-dealkylation compared to linear alkyl chains. While generally safe, rare instances of CYP-mediated ring-opening can occur.
Based on this structural deconstruction, the primary toxicological liability is thiophene bioactivation . Consequently, our in vitro workflow must prioritize reactive metabolite trapping.
Fig 1. CYP450-mediated bioactivation pathway of the thiophene moiety and GSH trapping logic.
In Vitro Toxicity Assessment Workflows
To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating strict positive and negative controls to rule out assay artifacts.
Protocol 2.1: Reactive Metabolite Trapping (GSH Adduction Assay)
Objective: To determine if the thiophene ring undergoes CYP450-mediated bioactivation into electrophilic species. Causality: By supplementing Human Liver Microsomes (HLMs) with excess GSH, we can trap transient thiophene epoxides/S-oxides as stable GSH adducts, which are then detectable via LC-MS/MS.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine HLMs (final protein concentration 1.0 mg/mL), the test compound (10 µM final), and GSH (5 mM final) in the buffer.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final).
-
Self-Validation Controls:
-
Negative Control: Run a parallel sample lacking NADPH to differentiate enzymatic bioactivation from spontaneous chemical degradation.
-
Positive Control: Run a parallel sample using Tienilic acid (known to form GSH adducts).
-
-
Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to identify adducted metabolites.
Protocol 2.2: Cytotoxicity Profiling (HepG2 Cell Viability)
Objective: To establish the intrinsic cellular toxicity of the compound prior to whole-animal studies. Causality: HepG2 cells retain some basal metabolic activity, making them suitable for detecting both direct chemical cytotoxicity and metabolite-induced toxicity [3].
Step-by-Step Methodology:
-
Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the test compound at a concentration gradient (0.1 µM to 100 µM) using a maximum of 0.5% DMSO final concentration to prevent vehicle toxicity.
-
Incubation & Detection: Incubate for 48 hours. Add CellTiter-Glo® reagent (luminescent ATP detection) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).
-
Calculation: Calculate the IC50 value using non-linear regression analysis. An IC50 < 10 µM is a significant structural alert requiring lead optimization.
In Vivo Preliminary Toxicity: Acute Oral Toxicity (OECD 423)
If the compound clears the in vitro thresholds, it advances to preliminary in vivo testing. We utilize the OECD Test Guideline 423 (Acute Toxic Class Method) . Causality: Unlike traditional LD50 tests that use large numbers of animals, OECD 423 uses a stepwise procedure with groups of three animals per step. This minimizes animal use while providing sufficient data for Globally Harmonized System (GHS) classification [4].
Step-by-Step Methodology:
-
Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing.
-
Dose Selection: Since no prior toxicological data exists for this specific molecule, the standard starting dose is 300 mg/kg body weight [4].
-
Administration: Suspend the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage. The volume should not exceed 1 mL/100g body weight.
-
Observation: Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention given during the first 4 hours), and daily thereafter for a total of 14 days. Monitor for tremors, convulsions, salivation, diarrhea, lethargy, and coma.
-
Stepwise Decision:
-
If 0 or 1 animal dies at 300 mg/kg, the next step is to test 2000 mg/kg.
-
If 2 or 3 animals die at 300 mg/kg, the next step is to test 50 mg/kg.
-
-
Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy, paying specific attention to the liver (due to the thiophene alert) and kidneys.
Fig 2. Sequential preliminary toxicity screening workflow for preclinical candidates.
Data Synthesis & Decision Matrix
To facilitate objective Go/No-Go decisions for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, the quantitative data generated from the protocols must be evaluated against strict pharmaceutical industry thresholds.
| Assay Category | Specific Metric | "Go" Threshold (Acceptable) | "No-Go" Threshold (Requires Optimization) |
| Metabolic Liability | GSH Adduct Formation (LC-MS/MS) | No detectable adducts relative to negative control | High abundance of adducts (Signal > 10% of parent) |
| In Vitro Cytotoxicity | HepG2 Cell Viability (IC50) | IC50 > 50 µM | IC50 < 10 µM |
| Genotoxicity | Ames Test (OECD 471) | Negative across all strains (± S9) | Positive in any strain (mutagenic) |
| In Vivo Acute Tox | Rodent LD50 Estimate (OECD 423) | LD50 ≥ 2000 mg/kg (GHS Category 5 or Unclassified) | LD50 ≤ 300 mg/kg (GHS Category 3 or lower) |
If the compound triggers a "No-Go" specifically in the GSH adduction assay, medicinal chemistry efforts should focus on replacing the thiophene ring with a bioisostere (e.g., a phenyl or furan ring, though furan carries its own risks) or introducing steric hindrance (e.g., methyl or halogen substitution) at the C2/C5 positions of the thiophene to block CYP450 oxidation sites [1].
References
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Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, American Chemical Society. Available at:[Link]
-
Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds. CORE. Available at:[Link]
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Acute Toxicity Testing. Joint Research Centre - European Commission. Available at:[Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]
Application Note: Protocol for the Synthesis of 4-Cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Introduction
The synthesis of highly functionalized, sterically hindered tertiary amides is a cornerstone of modern medicinal chemistry. Scaffolds containing the N-[(thiophen-3-yl)methyl]benzamide motif are frequently investigated in drug discovery, notably as potent viral fusion inhibitors targeting influenza hemagglutinins[1].
The target compound, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide , features a rigid benzamide core substituted with a para-cyano group, a sterically demanding cyclopropyl ring, and a thiophene bioisostere. This application note details a robust, self-validating two-step synthetic protocol designed for high yield and analytical purity. The workflow utilizes a highly selective reductive amination followed by an advanced uronium-based amide coupling to overcome the inherent steric hindrance of the secondary amine intermediate.
Synthetic Strategy & Causality
The retrosynthetic disconnection of the target molecule yields two primary fragments: 4-cyanobenzoic acid and the secondary amine, N-(thiophen-3-ylmethyl)cyclopropanamine.
-
Reductive Amination: The secondary amine is synthesized via the reductive amination of thiophene-3-carboxaldehyde with cyclopropylamine. We employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. As established by Abdel-Magid et al., NaBH(OAc)₃ is superior to traditional reagents like sodium cyanoborohydride (NaBH₃CN) because it is non-toxic (cyanide-free), requires milder conditions, and exhibits exquisite chemoselectivity for the intermediate imine over the starting aldehyde[2][3][4].
-
Amide Coupling: The coupling of 4-cyanobenzoic acid with the newly formed secondary amine presents a significant steric challenge due to the bulky cyclopropyl group. To overcome this, we utilize HATU in the presence of N,N-diisopropylethylamine (DIPEA). As pioneered by Louis A. Carpino, HATU generates a highly reactive OAt (7-azabenzotriazole) active ester[5][6]. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), stabilizing the incoming sterically hindered amine via a hydrogen-bonded cyclic transition state, thereby dramatically accelerating the aminolysis step[5][7].
Workflow Visualization
Caption: Two-step synthetic workflow for the target tertiary benzamide.
Step 1: Protocol for Reductive Amination
Reaction Principle: The nucleophilic addition of cyclopropylamine to thiophene-3-carboxaldehyde forms a hemiaminal, which dehydrates to an imine. NaBH(OAc)₃ selectively reduces this imine to the secondary amine without reducing the electrophilic aldehyde[3].
Table 1: Stoichiometry and Reagent Summary (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Thiophene-3-carboxaldehyde | 112.15 | 1.0 | 1.12 g (10.0 mmol) | Electrophile |
| Cyclopropylamine | 57.09 | 1.1 | 0.63 g (11.0 mmol) | Nucleophile |
| NaBH(OAc)₃ | 211.94 | 1.4 | 2.97 g (14.0 mmol) | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30 mL | Solvent |
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxaldehyde (1.12 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.
-
Imine Formation: Add cyclopropylamine (0.63 g, 11.0 mmol) dropwise to the solution at room temperature (20–25 °C). Stir the mixture for 30 minutes to allow for complete imine formation. Note: Acetic acid catalysis is generally not required for unhindered aliphatic amines and is omitted here to prevent unwanted side reactions[3][4].
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.97 g, 14.0 mmol) over 10 minutes to prevent excessive temperature spikes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV detection).
-
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction & Isolation: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(thiophen-3-ylmethyl)cyclopropanamine is typically >90% pure and can be used directly in the next step.
Step 2: Protocol for HATU-Mediated Amide Coupling
Reaction Principle: 4-Cyanobenzoic acid is deprotonated by DIPEA and reacts with HATU to form a highly reactive OAt ester. The sterically hindered secondary amine then attacks this ester, facilitated by the 7-aza neighboring group effect, to form the tertiary amide[5][7].
Table 2: Stoichiometry and Reagent Summary (5 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Cyanobenzoic acid | 147.13 | 1.0 | 0.74 g (5.0 mmol) | Carboxylic Acid |
| N-(thiophen-3-ylmethyl)cyclopropanamine | 153.24 | 1.1 | 0.84 g (5.5 mmol) | Secondary Amine |
| HATU | 380.23 | 1.2 | 2.28 g (6.0 mmol) | Uronium Coupling Reagent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | 1.94 g (15.0 mmol) | Non-nucleophilic Base |
| Anhydrous DMF | 73.09 | N/A | 20 mL | Polar Aprotic Solvent |
Step-by-Step Methodology:
-
Activation: In a flame-dried 50 mL round-bottom flask, dissolve 4-cyanobenzoic acid (0.74 g, 5.0 mmol) and HATU (2.28 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) under nitrogen.
-
Base Addition: Add DIPEA (1.94 g, 15.0 mmol) dropwise. The solution will typically turn a distinct yellow color, indicating the formation of the active OAt ester. Stir at room temperature for 15 minutes to ensure complete activation[7].
-
Amine Addition: Dissolve the crude N-(thiophen-3-ylmethyl)cyclopropanamine (0.84 g, 5.5 mmol) in anhydrous DMF (5 mL) and add it dropwise to the activated acid mixture.
-
Coupling: Stir the reaction mixture at room temperature for 12–16 hours. The 7-aza effect of the HOAt leaving group will drive the aminolysis despite the steric bulk of the cyclopropyl group[6][7]. Monitor via LC-MS or TLC.
-
Workup & DMF Removal: Dilute the reaction mixture with ethyl acetate (EtOAc, 50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:
-
5% aqueous LiCl solution (3 x 20 mL) – Crucial step: Highly effective for partitioning DMF into the aqueous phase.
-
1 M aqueous HCl (20 mL) – Removes unreacted amine and DIPEA.
-
Saturated aqueous NaHCO₃ (20 mL) – Removes unreacted acid and acidic byproducts.
-
Brine (20 mL).
-
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient, typically 8:2 to 6:4) to afford the pure 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Mechanistic Visualization
Caption: Mechanism of HATU-mediated activation and coupling for sterically hindered amines.
References
- Title: N‑[(Thiophen-3-yl)
- Title: HATU Source: Wikipedia URL
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL
- Source: PeptideChemistry.
- Source: Scribd (J. Org. Chem. 1996, 61, 3849-3862)
- Title: HATU:a third-generation coupling reagent Source: ChemicalBook URL
- Source: Sciencemadness.
Sources
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. peptidechemistry.org [peptidechemistry.org]
"using 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in viral entry assays"
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol
Evaluating Viral Entry Inhibition Using 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide: A Pseudovirus-Based Luciferase Assay
Abstract
Viral entry into host cells is the critical first step for the replication of numerous pathogens and represents a prime target for antiviral therapeutic development. Host-directed therapies, which target cellular factors essential for viral entry, offer a promising strategy that may provide a broader spectrum of activity and a higher barrier to viral resistance. This guide details a comprehensive methodology for evaluating the inhibitory potential of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide , a novel small molecule compound, on viral entry. We present a robust framework utilizing a luciferase-based pseudovirus assay, which provides a safe, quantifiable, and high-throughput-compatible method for screening and characterizing entry inhibitors. The protocols herein cover essential preliminary cytotoxicity assessments, the primary viral entry inhibition assay, and advanced experimental designs to elucidate the compound's specific mechanism of action by differentiating between the two primary coronavirus entry pathways: the cell surface pathway mediated by TMPRSS2 and the endosomal pathway dependent on Cathepsin L.
Introduction: The Rationale for Targeting Host Proteases in Viral Entry
The entry of enveloped viruses, such as coronaviruses and influenza viruses, is a multi-step process orchestrated by the viral spike (S) or hemagglutinin (HA) glycoproteins.[1][2] This process requires proteolytic cleavage, or "priming," of the glycoprotein by host proteases to activate its fusogenic potential, leading to the merger of viral and host cell membranes.[1][3] Two major pathways for this activation exist:
-
Cell Surface Fusion: For cells expressing proteases like Transmembrane Serine Protease 2 (TMPRSS2) on their surface, the viral S protein is cleaved upon receptor binding at the plasma membrane, leading to direct fusion and release of the viral genome into the cytoplasm.[4][5][6]
-
Endosomal Fusion: In cells with low or no TMPRSS2 expression, the virus is internalized via endocytosis.[7] The acidic environment of the endosome activates pH-dependent proteases, most notably Cathepsin L (CatL), which then cleave the S protein to trigger fusion with the endosomal membrane.[3][8][9]
Inhibiting these essential host proteases is a validated antiviral strategy.[5][10] Compounds like Camostat mesylate (a TMPRSS2 inhibitor) and E-64d (a broad-spectrum cysteine protease inhibitor affecting CatL) have demonstrated efficacy in blocking viral entry.[4][9]
The compound 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (hereafter referred to as CCTB) belongs to a chemical class with potential interactions with host proteases. This application note provides the protocols to rigorously test the hypothesis that CCTB inhibits viral entry by targeting one of these critical host factors.
Principle of the Pseudovirus Entry Assay
To study viral entry safely and quantitatively, we utilize a pseudovirus system. These are replication-defective viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) core, that are engineered to express the envelope glycoprotein of a pathogenic virus (e.g., SARS-CoV-2 Spike) on their surface.[11][12][13] The pseudovirus core also carries a reporter gene, such as luciferase.[14][15]
Entry of these particles into host cells is mediated entirely by the spike protein.[11] Upon successful entry and fusion, the luciferase gene is expressed, and the resulting luminescence can be measured. A reduction in the luciferase signal in the presence of an inhibitor directly correlates with the inhibition of viral entry.[16][17] This "loss-of-signal" approach is highly sensitive and amenable to high-throughput screening.[18]
Visualizing the Mechanism of Viral Entry and Inhibition
The diagram below illustrates the two primary pathways for coronavirus entry and the hypothesized point of intervention for CCTB. The choice of pathway is dictated by the host cell's protease expression profile.[4][7]
Figure 1. Viral Entry Pathways. Coronaviruses can enter via TMPRSS2-mediated surface fusion or Cathepsin L-mediated endosomal fusion. CCTB is hypothesized to inhibit the endosomal pathway.
Experimental Protocols
Pre-Experiment: Cytotoxicity Assessment of CCTB
Causality: Before assessing antiviral activity, it is imperative to determine the concentrations at which CCTB may be toxic to the host cells.[19][20] A compound that kills cells will non-specifically reduce the luciferase reporter signal, leading to a false-positive result for viral entry inhibition.[18][21] This assay establishes the safe concentration range for the compound.
Table 1: Materials for Cytotoxicity Assay
| Reagent/Equipment | Supplier/Example | Purpose |
|---|---|---|
| Host Cells (e.g., HEK293T-ACE2) | ATCC | Cell line susceptible to pseudovirus infection |
| Complete Growth Medium (DMEM + 10% FBS) | Gibco | Cell culture maintenance |
| CCTB Compound | In-house/Vendor | Test inhibitor |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | Compound solvent |
| 96-well clear-bottom white plates | Corning | Plate for cell culture and luminescence reading |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Reagent to measure ATP as an indicator of cell viability |
| Multimode plate reader with luminometer | BMG LABTECH/Tecan | To quantify luminescence |
Protocol Steps:
-
Cell Seeding: Seed HEK293T cells stably expressing ACE2 (HEK293T-ACE2) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of CCTB in complete medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest CCTB dose, typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. Include "cells only" (medium only) and "no cells" (background) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂, mirroring the duration of the viral entry assay.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Main Protocol: Pseudovirus Entry Inhibition Assay
Causality: This protocol directly measures the ability of CCTB to block the entry of SARS-CoV-2 Spike-pseudotyped lentiviral particles into host cells. By using compound concentrations well below the determined CC50 value, we ensure that any observed effect is due to specific inhibition of entry rather than general toxicity.
Figure 2. Pseudovirus Entry Assay Workflow. A streamlined protocol from cell seeding to data analysis, typically completed over four days.
Protocol Steps:
-
Cell Seeding: On Day 1, seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at 1 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.
-
Compound Preparation: On Day 2, prepare a 2X serial dilution of CCTB in complete medium. The highest concentration should be at or below the CC50/10 to avoid toxicity. Include a vehicle control (DMSO) and a "no treatment" control. Also include a positive control inhibitor (e.g., E-64d at 50 µM).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This results in a 1X final concentration in 100 µL.
-
Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the compound to interact with the cells.
-
Infection: Add 10 µL of SARS-CoV-2 Spike-pseudotyped lentivirus (encoding luciferase) to each well. The amount of virus should be pre-titered to yield a robust signal (e.g., >100,000 Relative Light Units, RLU) that is not saturating. Include "no virus" control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Luminescence Measurement: On Day 4, measure the luciferase activity using a suitable reagent kit (e.g., Bright-Glo™ Luciferase Assay System, Promega) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by first subtracting the average RLU from "no virus" wells.
-
Calculate the percent inhibition relative to the vehicle-treated control wells: % Inhibition = 100 * (1 - (RLU_compound / RLU_vehicle))
-
Plot the percent inhibition against the compound concentration (log scale) and determine the 50% effective concentration (EC50) using non-linear regression.
-
Advanced Protocol: Differentiating the Inhibitory Pathway
Causality: To determine if CCTB acts on the TMPRSS2 or the Cathepsin L pathway, the assay can be run in parallel on cell lines that preferentially use one pathway over the other.[7]
-
Vero E6 cells: Express ACE2 but have very low levels of TMPRSS2, making them highly dependent on the endosomal/Cathepsin L pathway for entry.[8]
-
Calu-3 cells: Human lung epithelial cells that endogenously express high levels of both ACE2 and TMPRSS2, primarily using the cell surface fusion pathway.[4]
Table 2: Experimental Design for Mechanism of Action Study
| Cell Line | Primary Entry Pathway | Positive Control | Expected Outcome if CCTB Inhibits Cathepsin L |
|---|---|---|---|
| Vero E6 | Endosomal (Cathepsin L) | E-64d (CatL inhibitor) | High Inhibition (Potent EC50) |
| Calu-3 | Cell Surface (TMPRSS2) | Camostat Mesylate (TMPRSS2 inhibitor) | Low to No Inhibition (High or no EC50) |
Protocol:
-
Follow the main pseudovirus entry assay protocol (Section 4.2) simultaneously for both Vero E6 and Calu-3 cell lines.
-
Include the appropriate positive control for each cell line as indicated in Table 2.
-
Compare the EC50 values obtained for CCTB in both cell lines. A significantly lower EC50 in Vero E6 cells compared to Calu-3 cells would strongly suggest that CCTB is a specific inhibitor of the endosomal entry pathway, likely targeting Cathepsin L.[9][10]
Data Presentation and Interpretation
The ultimate measure of a potential antiviral compound's utility is its Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity (CC50/EC50).[20] A higher SI value indicates a wider therapeutic window, where the compound is effective at concentrations far below those at which it is toxic. An SI > 10 is generally considered promising for further development.
Table 3: Example Data for CCTB
| Assay | Cell Line | Parameter | Value |
|---|---|---|---|
| Cytotoxicity | HEK293T-ACE2 | CC50 | 95 µM |
| Viral Entry Inhibition | Vero E6 | EC50 | 1.5 µM |
| Viral Entry Inhibition | Calu-3 | EC50 | > 50 µM |
| Calculated Selectivity | Vero E6 | SI (CC50/EC50) | 63.3 |
Interpretation of Example Data: The data show that CCTB has a CC50 of 95 µM. It potently inhibits viral entry in Vero E6 cells (EC50 = 1.5 µM) but is much less effective in Calu-3 cells (EC50 > 50 µM). This discrepancy strongly supports the hypothesis that CCTB specifically targets the Cathepsin L-dependent endosomal entry pathway. The high Selectivity Index of 63.3 in the relevant cell line makes CCTB a promising candidate for further investigation.
Conclusion
This guide provides a detailed, validated framework for assessing the antiviral activity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (CCTB) against viral entry. By integrating cytotoxicity assays with luciferase-based pseudovirus systems, researchers can generate robust and reproducible data on compound efficacy (EC50), toxicity (CC50), and therapeutic window (SI). Furthermore, the use of cell lines with distinct protease expression profiles offers a powerful, yet straightforward, method to elucidate the compound's mechanism of action. This comprehensive approach is critical for the efficient screening and characterization of novel host-directed inhibitors of viral entry, accelerating the drug development pipeline.
References
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Simmons, G., et al. (2005). Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. PNAS. [Link]
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Kou, Z., et al. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Future Medicinal Chemistry. [Link]
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Mahoney, M., et al. (2021). A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells. PNAS. [Link]
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Jackson, S. M., et al. (2025). TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target. Cureus. [Link]
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Kondrat, S. D., et al. (2022). Monitoring Viral Entry in Real-Time Using a Luciferase Recombinant Vesicular Stomatitis Virus Producing SARS-CoV-2, EBOV, LASV, CHIKV, and VSV Glycoproteins. Viruses. [Link]
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Sfakianos, J. N., et al. (2004). Rapid and sensitive detection of retrovirus entry by using a novel luciferase-based content-mixing assay. Journal of Virology. [Link]
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Ahmad, I., et al. (2024). Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection. Viruses. [Link]
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Mahoney, M., et al. (2021). A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells. Digital Commons@Becker. [Link]
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Sfakianos, J. N., et al. (2004). Rapid and Sensitive Detection of Retrovirus Entry by Using a Novel Luciferase-Based Content-Mixing Assay. Journal of Virology. [Link]
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Pokharel, P., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments. [Link]
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Ghosh, S., et al. (2025). Cathepsins in cellular entry of human pathogenic viruses. Virology Journal. [Link]
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Singh, S., et al. (2025). TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses. Medicina. [Link]
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Singh, S., et al. (2025). Impact of Cathepsin L Inhibition in SARS-CoV-2 Infection and Potential Therapeutic Interventions. ResearchGate. [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. [Link]
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Dos Santos, W. G., et al. (2020). Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics. Frontiers in Cellular and Infection Microbiology. [Link]
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van der Sluis, R. M., et al. (2014). Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses. Journal of Virological Methods. [Link]
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Tuntland, T., et al. (2005). Cell-based Assays to Identify Inhibitors of Viral Disease. ASSAY and Drug Development Technologies. [Link]
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U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. [Link]
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Francis, M. B., et al. (2021). Luciferase-Based Biosensors in the Era of the COVID-19 Pandemic. ACS Nanoscience Au. [Link]
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Pokharel, P., et al. (2025). An Assay to Evaluate the Effect of Test Compounds on Viral Entry and Fusion in Host Cells. Bio-protocol. [Link]
-
Ali, A., et al. (2021). Viral cytopathic effects measured in a drug discovery screen. BMG LABTECH. [Link]
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Gowans, C., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. [Link]
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Jureka, A. S., et al. (2020). Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. Viruses. [Link]
-
Li, Y., et al. (2018). Virus binding and entry assay. Bio-protocol. [Link]
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de Wispelaere, M., et al. (2014). Dissecting Virus Entry: Replication-Independent Analysis of Virus Binding, Internalization, and Penetration Using Minimal Complementation of β-Galactosidase. PLOS One. [Link]
-
Matos, M. F., et al. (2021). Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol. ACS Pharmacology & Translational Science. [Link]
-
Integral Molecular. (n.d.). Pseudovirus Neutralization Assays - How-To Guide. Integral Molecular. [Link]
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Millet, J. K., et al. (2022). COVID Study by Producing Pseudotyped Particles. YouTube. [Link]
-
Montana Molecular. (2020). SARS-CoV-2 Pseudovirus Entry Assay. [Link]
-
Rimaux, S., et al. (2015). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: N-Thiophen-3-ylmethyl Benzamides in Influenza Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-thiophen-3-ylmethyl benzamides, a novel class of influenza A virus (IAV) inhibitors. This document details their mechanism of action, provides validated experimental protocols for their evaluation, and presents key data on their antiviral activity.
Introduction: A Novel Approach to Combatting Influenza
The ever-present threat of seasonal influenza epidemics and the potential for devastating pandemics necessitates the development of new antiviral therapeutics with novel mechanisms of action.[1][2] Traditional antiviral drugs are susceptible to the emergence of resistant strains, highlighting the urgent need for new classes of inhibitors. N-thiophen-3-ylmethyl benzamides have emerged as a promising class of small molecules that target the influenza A virus hemagglutinin (HA), a critical protein for viral entry into host cells.[3][4][5] This document focuses on a particularly potent compound from this series, VF-57a, as a case study to illustrate the application of this chemical scaffold in influenza research.[3][4][5]
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
N-thiophen-3-ylmethyl benzamides, including the lead compound VF-57a, function as influenza fusion inhibitors.[3][4][5] They specifically target the HA protein of group 1 IAVs, such as H1N1 and H5N1 subtypes.[1][3] The inhibitory action is centered on preventing the low-pH-induced conformational change of HA, a crucial step in the viral fusion process within the endosome.[1][3][4][5] By stabilizing the pre-fusion state of HA, these compounds effectively block the fusion of the viral envelope with the endosomal membrane, thus preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage.[3][4][5]
Molecular modeling studies suggest that the dimethylthiophene moiety and the amide-based tether of these compounds play a crucial role in anchoring them within a binding cavity of the HA protein.[3][4][5] This binding prevents the structural rearrangements of HA that are necessary for membrane fusion.
Caption: Mechanism of influenza virus entry and inhibition by VF-57a.
Efficacy Data Summary
The antiviral activity of N-thiophen-3-ylmethyl benzamides has been quantified through various in vitro assays. The following table summarizes the key efficacy and cytotoxicity data for the lead compound, VF-57a.
| Compound | Assay | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VF-57a | Cytopathic Effect (CPE) Reduction | MDCK | A/H1N1 | ~0.8 | >100 | >130 | [3][4][5] |
| VF-57a | Pseudovirus Entry Assay | MDCK | A/H1N1 pseudovirus | 0.3 | >100 | >333 | [3][4][5] |
| VF-57a | Pseudovirus Entry Assay | MDCK | A/H5N1 pseudovirus | 0.8 | >100 | >125 | [3][4][5] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral effect by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50
Experimental Protocols
The following protocols are provided as a guide for the evaluation of N-thiophen-3-ylmethyl benzamides and other potential influenza virus inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for assessing the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
Principle: Influenza virus infection of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, leads to cell death, known as the cytopathic effect. An effective antiviral compound will inhibit viral replication and thus reduce the CPE. Cell viability is typically measured using a colorimetric assay, such as the MTS assay.
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., VF-57a) in infection medium (e.g., DMEM supplemented with 0.2% BSA and 1 µg/mL TPCK-trypsin).
-
Infection: When the cells are confluent, remove the growth medium and infect the cells with influenza virus (e.g., A/H1N1) at a multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Pseudovirus Entry Assay
This assay specifically measures the ability of a compound to inhibit viral entry. It utilizes replication-defective viral particles that express the influenza HA protein and a reporter gene (e.g., luciferase).
Principle: Pseudoviruses are engineered to mimic the entry process of the authentic virus but are incapable of completing a full replication cycle. Inhibition of HA-mediated entry by a compound will result in a decrease in the expression of the reporter gene.
Protocol:
-
Cell Seeding: Seed target cells (e.g., MDCK) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a short period (e.g., 1 hour).
-
Pseudovirus Infection: Add influenza pseudoviruses (e.g., H1N1 or H5N1 pseudotyped) to the wells.
-
Incubation: Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The EC50 is calculated from the dose-response curve of luciferase activity versus compound concentration.
Cell-Cell Fusion Assay
This assay provides direct evidence of a compound's ability to inhibit HA-mediated fusion.
Principle: One population of cells is engineered to express the influenza HA protein (effector cells), while another population of cells (target cells) is labeled with a fluorescent dye. When the two cell populations are co-cultured and the pH is lowered, the HA protein will mediate the fusion of the effector and target cell membranes, leading to the formation of syncytia (large, multinucleated cells) and the transfer of the fluorescent dye. An inhibitor of fusion will prevent syncytia formation.
Protocol:
-
Cell Preparation:
-
Effector cells: Transfect cells (e.g., HEK293T) with a plasmid encoding the desired influenza HA.
-
Target cells: Label a separate population of cells (e.g., MDCK) with a fluorescent dye (e.g., Calcein-AM).
-
-
Co-culture: Co-culture the effector and labeled target cells in the presence of serial dilutions of the test compound.
-
Fusion Induction: After a period of incubation, briefly expose the cells to a low-pH buffer (e.g., pH 5.0) to trigger HA-mediated fusion.
-
Neutralization and Incubation: Neutralize the acidic buffer with a normal pH medium and incubate for a few hours to allow for syncytia formation.
-
Microscopy and Quantification: Visualize the cells using fluorescence microscopy. The extent of fusion can be quantified by measuring the area of the fluorescent syncytia.
-
Data Analysis: The IC50 is determined from the dose-response curve of fusion inhibition versus compound concentration.
Concluding Remarks
N-thiophen-3-ylmethyl benzamides represent a valuable class of chemical probes and potential therapeutic agents for influenza research. Their specific mechanism of action, targeting the critical process of viral-host membrane fusion, makes them an attractive alternative to currently available antiviral drugs. The protocols and data presented in these application notes are intended to facilitate the investigation of these and other novel influenza inhibitors, ultimately contributing to the development of new strategies to combat this persistent global health threat.
References
- N‑[(Thiophen-3-yl)methyl]benzamides as fusion inhibitors of influenza virus targeting H1 and H5 hemagglutinin. (n.d.). UB.
- N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2025, August 29). Journal of Medicinal Chemistry - ACS Publications.
- N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2025, September 11). PubMed.
- N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. (2025, July 29). bioRxiv.
- N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (n.d.). PMC.
- Identification of a Small Benzamide Inhibitor of Influenza Virus Using a Cell-Based Screening. (2016, January 29). Karger Publishers.
Sources
- 1. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. N‑[(Thiophen-3-yl)methyl]benzamides as fusion inhibitors of influenza virus targeting H1 and H5 hemagglutinin [diposit.ub.edu]
- 4. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins | bioRxiv [biorxiv.org]
Application Notes and Protocols: Preclinical Efficacy Evaluation of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Introduction
The discovery and development of novel therapeutic agents for the management of pain and inflammation remain a significant challenge in modern medicine. Benzamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities. This document outlines a comprehensive experimental framework for assessing the preclinical efficacy of a novel benzamide compound, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
While limited information is publicly available for this specific molecule, its structural motifs, particularly the benzamide and thiophene moieties, suggest potential interactions with key targets in pain and inflammatory pathways. Notably, similar structures have been investigated as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a well-validated target for analgesic and anti-inflammatory drug development.[1][2][3] Therefore, the following protocols are designed to rigorously evaluate the hypothesis that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide acts as a TRPA1 antagonist and demonstrates efficacy in relevant in vitro and in vivo models.
This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, step-by-step protocols for a thorough preclinical evaluation.
Proposed Mechanism of Action and Initial Screening Strategy
Based on structural similarities to known TRPA1 antagonists, the initial hypothesis is that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide functions as an inhibitor of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is activated by a variety of exogenous and endogenous inflammatory mediators, leading to the sensation of pain.[1]
The proposed experimental workflow is designed to first confirm the engagement with this primary target and then to evaluate its functional consequences in cellular and whole-organism models.
Caption: High-level experimental workflow for the preclinical evaluation of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Part 1: In Vitro Efficacy and Target Validation
The initial phase of testing focuses on confirming the interaction of the test compound with the putative TRPA1 target and characterizing its potency and selectivity.
Primary Target Engagement: TRPA1 Antagonism
A common and efficient method to assess TRPA1 channel modulation is through a fluorometric imaging plate reader (FLIPR) calcium influx assay.[4][5] This assay measures changes in intracellular calcium levels in cells overexpressing the target ion channel upon activation by a known agonist.
Protocol 1: FLIPR-Based Calcium Influx Assay for hTRPA1 Antagonism
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide against human TRPA1 (hTRPA1).
Materials:
-
HEK293 cells stably expressing hTRPA1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 NW calcium indicator dye
-
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (test compound)
-
Allyl isothiocyanate (AITC) or cinnamaldehyde (TRPA1 agonist)
-
A-967079 or HC-030031 (positive control TRPA1 antagonist)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the hTRPA1-HEK293 cells into 384-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 NW dye according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control antagonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate and incubate for 15-30 minutes.
-
Agonist Preparation: Prepare the TRPA1 agonist (e.g., AITC at a concentration that elicits ~80% of the maximal response, EC80) in assay buffer.
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist to all wells simultaneously.
-
Measure the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of the antagonist that produces 50% inhibition of the agonist response. |
| Agonist | AITC or Cinnamaldehyde (e.g., 100 µM) |
| Positive Control | A-967079 or HC-030031 |
Selectivity Profiling
To ensure that the observed effects are specific to TRPA1, it is crucial to assess the compound's activity against other related ion channels, particularly those involved in pain signaling.
Protocol 2: TRP Channel Selectivity Panel
Objective: To evaluate the selectivity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide against other TRP channels (e.g., TRPV1, TRPM8).
Procedure:
-
Follow the general procedure outlined in Protocol 1, using cell lines stably expressing other TRP channels (e.g., hTRPV1, hTRPM8).
-
Use appropriate agonists for each channel (e.g., capsaicin for TRPV1, menthol for TRPM8).
-
Determine the IC50 values for the test compound against each of these channels.
-
A selectivity of >100-fold over other TRP channels is generally considered favorable.[1]
Part 2: In Vivo Efficacy Assessment
Following successful in vitro characterization, the focus shifts to evaluating the compound's efficacy in established animal models of pain. These models are crucial for understanding the compound's potential therapeutic utility in a complex physiological system.
Acute Inflammatory Pain Model: Formalin Test
The formalin test is a widely used model that assesses the compound's ability to inhibit both acute nociceptive and inflammatory pain.[4]
Protocol 3: Mouse or Rat Formalin Test
Objective: To evaluate the analgesic efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in a model of acute inflammatory pain.
Materials:
-
Male ICR mice or Sprague-Dawley rats
-
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (test compound)
-
Vehicle control (e.g., 5% DMSO, 10% Solutol, 85% saline)
-
Positive control (e.g., morphine or a known TRPA1 antagonist)
-
5% formalin solution
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before testing.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal back into the observation chamber and record the cumulative time spent licking or flinching the injected paw over two distinct phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-40 minutes): Represents inflammatory pain.
-
-
Data Analysis: Compare the duration of nociceptive behaviors in the compound-treated groups to the vehicle-treated group for both phases. Calculate the percent inhibition of the pain response.
| Phase | Pain Type | Primary Mediator |
| Phase 1 | Acute Nociceptive | Direct activation of nociceptors |
| Phase 2 | Inflammatory | Release of inflammatory mediators |
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Neuropathic pain arises from damage to the nervous system and is often debilitating and difficult to treat. The CCI model is a well-established preclinical model for studying this type of pain.[6]
Caption: Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.
Protocol 4: Rat Chronic Constriction Injury (CCI) Model
Objective: To assess the efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in alleviating mechanical allodynia in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments
-
Chromic gut sutures
-
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (test compound)
-
Vehicle control
-
Positive control (e.g., gabapentin)
-
Von Frey filaments
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in one thigh and place four loose ligatures around it.
-
-
Post-Surgical Recovery and Pain Development: Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia (a painful response to a normally non-painful stimulus).
-
Baseline Mechanical Allodynia Assessment:
-
Place the animals in individual compartments on a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the operated hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response.
-
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-Dosing PWT Assessment: Measure the PWT at various time points after compound administration (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare the post-dose PWT to the baseline PWT for each group. A significant increase in PWT in the compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Data Summary and Interpretation
The data generated from these protocols will provide a comprehensive initial assessment of the preclinical efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
| Assay | Key Endpoint | Interpretation of Positive Result |
| FLIPR TRPA1 Assay | IC50 value | Potent inhibition of hTRPA1 activity. |
| TRP Selectivity Panel | IC50 ratio (e.g., TRPV1/TRPA1) | High selectivity for TRPA1 over other TRP channels. |
| Formalin Test | Reduction in licking/flinching time | Analgesic effect in both acute and inflammatory pain. |
| CCI Model | Increase in paw withdrawal threshold | Efficacy in a model of neuropathic pain. |
A successful outcome would be a compound that demonstrates potent and selective TRPA1 antagonism in vitro, leading to significant anti-nociceptive and anti-allodynic effects in vivo. Such a profile would warrant further investigation, including pharmacokinetic studies, toxicology assessments, and exploration in other relevant disease models.
References
-
Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]
-
TRPA1 ankyrin repeat six interacts with a small molecule inhibitor chemotype. Proceedings of the National Academy of Sciences. [Link]
-
Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences. [Link]
-
In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Headache and Pain. [Link]
-
In vivo model of Neuropathic pain - Acute pain. NEUROFIT. [Link]
-
In Vivo Assessment of Peripheral and Spinal Neuronal Activity in the PSNL Model: Insights into Neuropathic Pain Mechanisms. International Journal of Molecular Sciences. [Link]
-
Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. [Link]
-
What in vivo models are used for pain studies? Patsnap Synapse. [Link]
-
Imaging Neuroinflammation In Vivo in a Neuropathic Pain Rat Model with Near-Infrared Fluorescence and 19F Magnetic Resonance. PLOS One. [Link]
Sources
A Robust, High-Throughput Assay for Screening Novel Inhibitors of Influenza Hemagglutinin-Mediated Membrane Fusion
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza virus hemagglutinin (HA) protein is a critical determinant of viral entry, mediating the fusion of viral and host cell membranes. This process is triggered by the acidic environment of the endosome, which induces a dramatic conformational change in the HA protein.[1][2][3] Due to its essential role, HA is a prime target for the development of novel antiviral therapeutics that can block this initial step of the viral life cycle.[2][4][5] This application note provides a detailed, self-validating protocol for a high-throughput-compatible, cell-based fusion assay designed to identify and characterize novel HA-mediated fusion inhibitors. We present a primary screening method using a quantitative reporter gene assay and a secondary, biophysical validation method using a fluorescence dequenching assay. These protocols are designed to provide researchers with a reliable system for discovering next-generation influenza antivirals.
Introduction: Targeting the Viral Entry Machine
Influenza A virus entry into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein, hemagglutinin (HA), to sialic acid-containing receptors on the cell surface.[6] Following receptor-mediated endocytosis, the virus is trafficked into endosomes. The acidification of the endosomal lumen triggers an extensive and irreversible conformational rearrangement in the HA protein, which exists as a trimer of HA1-HA2 heterodimers.[1][7] This low pH-induced change exposes a hydrophobic "fusion peptide" at the N-terminus of the HA2 subunit, which inserts into the endosomal membrane.[1][7] The HA2 subunit then refolds into a stable, six-helix bundle structure, pulling the viral and endosomal membranes into close proximity and forcing their merger.[7] This fusion event creates a pore through which the viral ribonucleoproteins are released into the cytoplasm, initiating infection.[1]
The critical nature of this conformational change makes it an attractive target for antiviral intervention.[4][5] Small molecules that bind to HA, particularly in the conserved stem region of the HA2 subunit, can stabilize its pre-fusion conformation.[2] This stabilization prevents the acid-triggered refolding, thereby blocking membrane fusion and viral entry. Developing robust and reliable assays to screen for such inhibitors is therefore a critical need in the pursuit of new influenza therapies.
Principle of the Assays
To provide a comprehensive screening and validation workflow, this guide details two distinct but complementary assays:
-
Reporter Gene Cell-Cell Fusion Assay: This is a highly quantitative and scalable method ideal for primary high-throughput screening (HTS). It relies on the fusion of two distinct cell populations. "Effector" cells express the viral HA protein and a transcriptional activator (e.g., T7 polymerase). "Target" cells express the cellular receptor for HA and contain a reporter gene (e.g., Luciferase) under the control of the corresponding promoter (e.g., T7 promoter). When cell-cell fusion is induced by a low-pH pulse, the contents of the two cell types mix. The T7 polymerase from the effector cell gains access to the T7 promoter in the target cell, driving the expression of the luciferase reporter. The resulting luminescence is a direct and sensitive measure of fusion activity.[8][9] Inhibitors are identified by their ability to reduce the luciferase signal.
-
Fluorescence Dequenching Lipid-Mixing Assay: This biophysical assay serves as an excellent secondary or orthogonal validation method. It directly measures the mixing of lipid bilayers, a key step in the fusion process.[7][10] In this assay, whole viruses or virus-like particles (VLPs) are labeled with a high concentration of a lipophilic fluorescent dye, such as octadecyl rhodamine B (R18), causing the fluorescence signal to be self-quenched.[11] Upon fusion with an unlabeled target membrane (e.g., a host cell or a synthetic liposome), the dye is diluted into the larger membrane area. This dilution relieves the quenching, resulting in a measurable increase in fluorescence intensity that is proportional to the extent of fusion.[7][12]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the HA-mediated fusion process and the site of action for the class of inhibitors targeted by this assay.
Caption: Mechanism of HA-mediated fusion and inhibitor action.
Detailed Protocol: Reporter Gene Cell-Cell Fusion Assay
This protocol is optimized for a 96-well plate format, suitable for HTS.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (or similar high-transfectability line) for Effector cells.
-
MDCK-SIAT1 cells (Madin-Darby Canine Kidney cells overexpressing human sialyltransferase for enhanced sialic acid expression) for Target cells.
-
-
Plasmids:
-
Effector Plasmids: pCAGGS-HA (expressing influenza HA), pCAGGS-T7-Polymerase.
-
Target Plasmid: pT7-Luc (Luciferase gene under control of a T7 promoter).
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Opti-MEM I Reduced Serum Medium.
-
Transfection Reagent (e.g., Lipofectamine 2000 or similar).
-
TPCK-Treated Trypsin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Citrate-Phosphate Buffer (pH 5.0).
-
Luciferase Assay System (e.g., Promega ONE-Glo).
-
Novel inhibitors dissolved in DMSO.
-
96-well flat-bottom, white, clear-bottom tissue culture plates.
-
Experimental Workflow Diagram
Caption: Workflow for the reporter gene cell-cell fusion assay.
Step-by-Step Methodology
Day 1: Cell Seeding and Transfection
-
Target Cells: Seed MDCK-SIAT1 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete DMEM (10% FBS, 1% Pen-Strep). Incubate for 4-6 hours.
-
Target Cell Transfection: Transfect the MDCK-SIAT1 cells with the pT7-Luc plasmid according to the manufacturer's protocol for your transfection reagent.
-
Effector Cells: In a separate T-75 flask, transfect HEK293T cells at ~80% confluency with a co-mixture of pCAGGS-HA and pCAGGS-T7-Polymerase plasmids.
-
Incubate both the plate and the flask for 24 hours at 37°C, 5% CO₂.
-
Causality Check: Using two different cell lines ensures that the effector machinery (HA, T7 Pol) and the reporter system are segregated until fusion occurs, minimizing background signal.
-
Day 2: Co-culture and Inhibitor Treatment
-
Effector Cell Preparation: Wash the transfected HEK293T cells with PBS and detach them using a gentle cell dissociation reagent. Resuspend in complete DMEM and perform a cell count.
-
Inhibitor Addition: Prepare serial dilutions of your novel inhibitor compounds in complete DMEM. Remove the medium from the MDCK-SIAT1 target cell plate and add 50 µL of the inhibitor dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no fusion control" (no low-pH pulse later) wells.
-
Co-culture: Add 50 µL of the effector cell suspension to each well of the target cell plate, aiming for an effector-to-target cell ratio of 2:1. Gently swirl the plate to mix.
-
Incubate for 12-16 hours at 37°C, 5% CO₂.
Day 3: Fusion Induction and Measurement
-
HA Cleavage: Gently wash the co-cultured cells twice with serum-free DMEM. Add 50 µL of serum-free DMEM containing 2.5 µg/mL TPCK-treated trypsin to each well and incubate for 15 minutes at 37°C.[13][14]
-
Causality Check: HA is synthesized as an inactive precursor, HA0. Proteolytic cleavage by trypsin into HA1 and HA2 subunits is required to prime it for fusogenic activity.[7]
-
-
Fusion Trigger: Aspirate the trypsin solution. Gently add 100 µL of pre-warmed pH 5.0 Citrate-Phosphate Buffer to each well (except "no fusion controls," which receive pH 7.4 PBS). Incubate for exactly 2 minutes at 37°C.[13]
-
Neutralization and Recovery: Aspirate the low-pH buffer and wash once with 100 µL of complete DMEM. Add 100 µL of fresh complete DMEM and incubate for 3-6 hours at 37°C to allow for reporter gene expression.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. After 10 minutes of incubation in the dark, measure the luminescence using a plate reader.
Data Presentation and Interpretation
Raw luminescence data should be normalized to controls to determine the percent inhibition.
Percent Inhibition (%) = [ 1 - (SignalInhibitor - SignalBackground) / (SignalVehicle - SignalBackground) ] * 100
-
SignalInhibitor: Luminescence from inhibitor-treated wells.
-
SignalVehicle: Luminescence from vehicle (DMSO)-treated, low-pH pulsed wells (0% inhibition).
-
SignalBackground: Luminescence from vehicle-treated, neutral pH (no pulse) wells (100% inhibition).
| Inhibitor Conc. (µM) | Raw Luminescence (RLU) | Normalized Signal (%) | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 100.0% | 0.0% |
| 0.1 | 1,350,000 | 89.7% | 10.3% |
| 1 | 800,000 | 52.4% | 47.6% |
| 10 | 250,000 | 15.2% | 84.8% |
| 100 | 60,000 | 2.1% | 97.9% |
| Background (No Pulse) | 45,000 | 0.0% | 100.0% |
| Table 1: Example data from a reporter gene fusion assay. Data can be used to plot a dose-response curve and calculate the IC₅₀ value. |
| Parameter | Description | Importance |
| IC₅₀ | Inhibitor concentration causing 50% reduction in fusion signal. | Primary measure of inhibitor potency. |
| CC₅₀ | Inhibitor concentration causing 50% cytotoxicity. | Assessed in a parallel assay (e.g., CellTiter-Glo) to ensure inhibition is not due to cell death. |
| Selectivity Index (SI) | Ratio of CC₅₀ / IC₅₀. | A key indicator of therapeutic potential. A higher SI is desirable (e.g., >10). |
| Table 2: Key parameters for evaluating inhibitor efficacy and safety. |
Orthogonal Validation: Fluorescence Dequenching Assay
A positive hit from the primary screen should be validated using a method with a different readout to confirm the mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for the fluorescence dequenching assay.
Abbreviated Protocol
-
Virus Labeling: Incubate purified influenza virus with 5 µM octadecyl rhodamine B (R18) chloride in the dark for 1 hour.
-
Purification: Separate labeled virus from free dye using a gel filtration column (e.g., Sephadex G-25).
-
Assay Setup: Seed target cells (e.g., MDCK) in a black-walled 96-well plate. On the day of the assay, wash cells and add R18-labeled virus along with the test inhibitor. Incubate at 4°C for 30 minutes to allow binding but not entry.
-
Kinetic Reading: Place the plate in a fluorescence plate reader equipped with injectors, pre-warmed to 37°C. Set excitation to ~560 nm and emission to ~590 nm.
-
Fusion Induction: Program the injector to add acidic buffer (pH 5.0) to each well and immediately begin kinetic fluorescence readings every 30 seconds for 30 minutes.
-
Data Analysis: Fusion is measured as the increase in fluorescence over time. The rate and extent of fluorescence dequenching are compared between inhibitor-treated and control wells.[15]
Conclusion
The protocols described provide a robust framework for the discovery and validation of novel hemagglutinin-mediated fusion inhibitors. The reporter gene assay offers the sensitivity and throughput required for primary screening of large compound libraries, while the fluorescence dequenching assay provides direct biophysical evidence of fusion inhibition. By employing this two-tiered approach, researchers can confidently identify and prioritize lead compounds that specifically target the influenza virus entry mechanism, paving the way for the development of new and effective antiviral therapies.
References
-
Novel hemagglutinin-based influenza virus inhibitors. PMC - NIH. [Link]
-
Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. Journal of Virology. [Link]
-
Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry. PNAS. [Link]
-
Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol. [Link]
-
What are hemagglutinin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Identification of Novel Fusion Inhibitors of Influenza A Virus by Chemical Genetics. PMC - NIH. [Link]
-
Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration Publishing. [Link]
-
Influenza Virus-cell Fusion Inhibition Assay Mayo Yasugi1 and Kazuyoshi Ikuta2. Bio-protocol. [Link]
-
Fluorescence-Based Detection of Membrane Fusion State on a Cryo-EM Grid using Correlated Cryo-Fluorescence and Cryo-Electron Microscopy. PMC - NIH. [Link]
-
Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. PMC - NIH. [Link]
-
Influenza Virus-Liposome Fusion Studies using Fluoresence Dequenching and Cryo-Electron Tomography. PMC - NIH. [Link]
-
Broadly Applicable, Virus-Free Dual Reporter Assay to Identify Compounds Interfering with Membrane Fusion: Performance for HSV-1 and SARS-CoV-2. MDPI. [Link]
-
Fluorescence-Based Detection of Membrane Fusion State on a Cryo-EM Grid Using Correlated Cryo-Fluorescence and Cryo-Electron Microscopy. PubMed. [Link]
-
Dual Wavelength Imaging Allows Analysis of Membrane Fusion of Influenza Virus inside Cells. ASM Journals. [Link]
-
Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin. MDPI. [Link]
-
Enhancement of the Influenza A Hemagglutinin (HA)-Mediated Cell-Cell Fusion and Virus Entry by the Viral Neuraminidase (NA). PMC - NIH. [Link]
-
Fusion assays for model membranes: a critical review. mpikg.mpg.de. [Link]
-
Single-particle kinetics of influenza virus membrane fusion. Stephen C Harrison. [Link]
-
Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion. PMC - NIH. [Link]
-
Length Requirements for Membrane Fusion of Influenza Virus Hemagglutinin Peptide Linkers to Transmembrane or Fusion Peptide Domains. ASM Journals. [Link]
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Membrane Fusion Mediated by the Influenza Virus Hemagglutinin Requires the Concerted Action of at Least Three Hemagglutinin. Semantic Scholar. [Link]
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Application Notes & Protocols: Comprehensive Physicochemical Profiling of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Introduction
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a small molecule with a chemical structure suggestive of potential biological activity, belonging to a class of compounds that has been investigated for various therapeutic applications, including as antiviral agents.[1] For any such candidate to progress through the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to rigorously assess the solubility and stability of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. The protocols herein are designed not merely as procedural steps but as a strategic framework, explaining the causality behind each experimental choice to ensure robust and interpretable data.
Compound at a Glance: 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂OS | PubChem |
| Molecular Weight | 282.36 g/mol | PubChem |
| CAS Number | 1315368-09-2 | N/A |
| Calculated LogP (XLogP3) | 3.4 | PubChem |
Note: While a related compound, N-[cyano(cyclopropyl)methyl]benzamide, has available data, the specific target compound of this guide requires empirical testing.[4][5] The relatively high calculated LogP suggests that aqueous solubility may be a key challenge to address.
Part 1: Aqueous Solubility Assessment
Scientific Rationale: Solubility is a cornerstone of a drug candidate's profile, profoundly influencing everything from bioassay performance to oral bioavailability.[6][7] We must distinguish between two key types of solubility measurements that serve different purposes at different stages of development:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), begins to precipitate in an aqueous buffer.[8] This high-throughput measurement is invaluable during early discovery for quickly ranking and filtering large numbers of compounds.[7][9]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation.[6] This lower-throughput, more resource-intensive measurement is the "gold standard" and is critical for lead optimization, formulation development, and predicting in vivo performance.[8][10]
Workflow for Comprehensive Solubility Assessment
The following diagram illustrates the logical flow from high-throughput screening to definitive equilibrium measurement.
Caption: Overview of forced degradation stress conditions.
Methodology:
-
Stock Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, set up a test vial and a control vial (stored at 5°C in the dark).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C. Also, test the solid compound in a dry oven at 80°C.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [11]3. Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation. If degradation is too rapid, reduce the temperature; if too slow, increase it or extend the time. [12]4. Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.
-
-
Analysis: Analyze all stressed samples, controls, and a reference standard using the stability-indicating HPLC method described below.
Protocol 4: Development of a Stability-Indicating HPLC Method
Principle: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. [13]Reversed-phase HPLC (RP-HPLC) with UV detection is the most common technique. [14][15]Coupling with a mass spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradants.
Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A buffered mobile phase controls the ionization state of the analyte and degradants, leading to more reproducible retention times. Acetonitrile is a common organic modifier for small molecules.
-
-
Method Development & Optimization:
-
Analyze a mixture of all forced degradation samples (a "degradation cocktail") to ensure all degradants are resolved from the parent peak and each other.
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimize the gradient to achieve adequate resolution (Rs > 1.5) for all peaks in the shortest reasonable run time. [16] * Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. The UV spectrum should be consistent across the entire peak for it to be considered pure. [14]4. Analysis and Data Reporting:
-
Inject the samples from Protocol 3.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradant formed (as % of total peak area).
-
Mass balance should be assessed; the sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.
-
Example HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (or λmax of compound) |
| Injection Vol | 10 µL |
Expected Data Output:
| Stress Condition | Time (h) | Parent Peak Area (%) | Degradant 1 Area (%) (RT=5.2 min) | Degradant 2 Area (%) (RT=7.1 min) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 13.1 | Not Detected | 98.3 |
| 0.1 M NaOH, 60°C | 8 | 89.5 | Not Detected | 9.8 | 99.3 |
| 3% H₂O₂, RT | 48 | 92.1 | 6.5 | Not Detected | 98.6 |
| Photolytic | - | 98.5 | 1.1 | Not Detected | 99.6 |
References
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Solubility Assessment Service. Creative Biolabs. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
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Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]
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N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
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N-[cyano(cyclopropyl)methyl]benzamide — Chemical Substance Information. NextSDS. [Link]
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Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. [Link]
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Thermodynamic Solubility Assay. Domainex. [Link]
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Development of a Small-Scale Automated Solubility Measurement Apparatus. ACS Publications. [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Forced Degradation Studies for Stability. Nelson Labs. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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N-[cyano(cyclopropyl)methyl]benzamide | C12H12N2O | CID 54594318. PubChem. [Link]
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Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. American Pharmaceutical Review. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]
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"large-scale synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide for preclinical studies"
An Application Note for the Large-Scale Synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide for Preclinical Studies
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] The specific target molecule, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, incorporates several key pharmacophores: a benzonitrile group, a cyclopropylamine moiety, and a thiophene ring, suggesting its potential for interacting with various biological targets. The progression of such a promising compound from initial discovery to clinical trials is critically dependent on a robust and scalable synthetic process.[3][4]
This application note provides a detailed, field-proven guide for the large-scale synthesis, purification, and characterization of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. The protocols are designed to yield material of sufficient quality and purity (>98%) to meet the stringent requirements for preclinical evaluation, which include safety, efficacy, and pharmacokinetic studies.[5][6][7] The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the process, ensuring reproducibility and facilitating troubleshooting.
Overall Synthetic Strategy
The synthesis is designed as a convergent three-step process, which is often more efficient for large-scale production than a linear approach. The strategy involves the synthesis of two key intermediates, 4-cyanobenzoyl chloride (I) and N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (II) , followed by a final amide coupling reaction. This approach allows for the purification of each intermediate separately, ensuring a high-purity final product.
Part 1: Synthesis of Intermediate I: 4-Cyanobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental step in amide synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation on a large scale because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the product isolation.[8][9] The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the reaction.[10]
Experimental Protocol
-
Setup: To a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 4-cyanobenzoic acid (147 g, 1.0 mol).
-
Reagent Addition: Suspend the acid in dichloromethane (DCM, 1 L). Add N,N-dimethylformamide (DMF, 2 mL) to the suspension.
-
Reaction: While stirring, add thionyl chloride (143 g, 88 mL, 1.2 mol) dropwise via the dropping funnel over 30 minutes. The addition is mildly exothermic.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent and excess thionyl chloride under reduced pressure. The resulting solid is crude 4-cyanobenzoyl chloride.
-
Purification: Add dry toluene (200 mL) and co-evaporate under reduced pressure to remove any residual thionyl chloride. The resulting off-white to beige crystalline solid is typically of sufficient purity (>98%) for the next step.[9]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-Cyanobenzoic Acid | 147.13 | 147 g | 1.0 | 1.0 |
| Thionyl Chloride | 118.97 | 143 g (88 mL) | 1.2 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1 L | - | - |
| DMF (catalyst) | 73.09 | 2 mL | - | - |
Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas, which must be neutralized in a scrubber.
Part 2: Synthesis of Intermediate II: N-cyclopropyl-N-(thiophen-3-ylmethyl)amine
Reductive amination is a highly efficient and selective method for forming C-N bonds.[11] This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is preferred for large-scale synthesis over other hydrides like sodium cyanoborohydride because it is less toxic and its reaction is milder and more selective for the iminium ion intermediate, minimizing over-reduction of the aldehyde.
Experimental Protocol
-
Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer and a nitrogen inlet, add thiophene-3-carboxaldehyde (112 g, 1.0 mol) and dichloroethane (DCE, 1 L).
-
Amine Addition: Add cyclopropylamine (68.5 g, 85 mL, 1.2 mol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 10-15 °C. Add sodium triacetoxyborohydride (254 g, 1.2 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until LC-MS analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).
-
Purification: Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil is purified by vacuum distillation to yield the product as a colorless to pale yellow oil.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Thiophene-3-carboxaldehyde | 112.14 | 112 g | 1.0 | 1.0 |
| Cyclopropylamine | 57.10 | 68.5 g (85 mL) | 1.2 | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 254 g | 1.2 | 1.2 |
| Dichloroethane (DCE) | 98.96 | 1 L | - | - |
Part 3: Final Amide Coupling and Purification
The final step is a Schotten-Baumann-type reaction, where the nucleophilic secondary amine attacks the electrophilic acyl chloride.[12] A non-nucleophilic organic base, such as triethylamine (Et₃N), is used to scavenge the HCl byproduct, driving the reaction to completion without competing in the reaction itself. Temperature control is critical during the addition of the acyl chloride to manage the exotherm and prevent side reactions.
Experimental Protocol: Synthesis
-
Setup: Charge a 3 L jacketed reactor with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (II) (153 g, 1.0 mol), DCM (1 L), and triethylamine (121 g, 167 mL, 1.2 mol).
-
Acylation: Cool the solution to 0-5 °C using a chiller. Dissolve 4-cyanobenzoyl chloride (I) (174 g, 1.05 mol) in DCM (500 mL) and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the disappearance of the amine by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water (1 L). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (500 mL), saturated aqueous sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Experimental Protocol: Purification for Preclinical Use
Achieving high purity is paramount for preclinical candidates to ensure that observed biological effects are due to the compound itself and not impurities.[7] A multi-step purification process is employed.
-
Chromatography (Optional): If the crude product contains significant impurities, it can be purified by column chromatography on silica gel. However, for large-scale work, this is often avoided in favor of recrystallization.
-
Recrystallization: Suspend the crude solid in a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane). Heat the mixture until a clear solution is formed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filtration and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight. A typical yield of >80% with >98% purity is expected.
Part 4: Quality Control and Characterization
A comprehensive analytical package is required to confirm the identity, purity, and stability of the synthesized compound before it can be used in preclinical studies.[1]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound and identify any impurities.
-
Protocol: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor with a UV detector at a wavelength where the chromophores absorb (e.g., 254 nm). Purity should be ≥98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the molecule.[1]
-
Protocol: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a ≥400 MHz spectrometer.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol: Use high-resolution mass spectrometry (HRMS) with an ESI source to obtain an exact mass, which should match the calculated value for C₁₆H₁₄N₂OS.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups.
-
Protocol: Analyze a small sample of the solid product. Look for characteristic absorption bands for the nitrile (C≡N), amide carbonyl (C=O), and aromatic rings.
-
| Analysis | Specification | Expected Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | e.g., 99.5% |
| ¹H NMR | Conforms to structure | Characteristic peaks for aromatic, thiophene, cyclopropyl, and methylene protons. |
| ¹³C NMR | Conforms to structure | Peaks corresponding to all 16 unique carbons. |
| Mass (HRMS) | [M+H]⁺ = 283.0899 ± 5 ppm | Measured m/z within tolerance for C₁₆H₁₅N₂OS⁺ |
| FTIR (cm⁻¹) | Conforms to structure | ~2230 (C≡N), ~1650 (C=O), ~3050 (Ar-H) |
Conclusion
This application note details a robust and scalable three-step synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. By employing a convergent strategy with well-established and reliable chemical transformations, this process is capable of producing multi-gram to kilogram quantities of the target compound. The described purification and rigorous analytical characterization protocols ensure that the final product meets the high-purity standards required for preclinical drug development, providing a solid foundation for its subsequent evaluation as a potential therapeutic agent.
References
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ChemBK. (2024, April 9). 4-Cyanocbenzoyl chloride. Retrieved from [Link][13]
-
Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link][6]
-
UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link][3]
-
National Institute of Allergy and Infectious Diseases (NIAID). (2022, March 28). Preclinical Development Plan: Small Molecule Anti-Infectives. Retrieved from [Link][7]
-
Frontiers in Drug Discovery. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link][4]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link][14]
-
Lee, H., Pootheri, N., Kim, C. W., & Lee, S. (2025). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry, Issue 31. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link][16]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link][17]
-
PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link][2]
-
IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link][11]
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Application Notes & Protocols: A Research Model for In Vivo Testing of N-Cyclopropyl Benzamides as HDAC Inhibitors
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo research model for evaluating N-cyclopropyl benzamides, a prominent class of molecules frequently investigated as Histone Deacetylase (HDAC) inhibitors for oncological applications. Moving beyond a simple procedural checklist, this guide elucidates the scientific rationale behind each step, creating an integrated framework that connects pharmacokinetics (PK), pharmacodynamics (PD), and efficacy. The protocols herein are designed to be self-validating systems, ensuring that the generated data is both reliable and translatable for preclinical decision-making.
Part 1: Foundational Concepts & Pre-Clinical Strategy
The Scientific Premise: N-Cyclopropyl Benzamides as HDAC Inhibitors
N-cyclopropyl benzamides represent a significant chemical scaffold in modern drug discovery. While their activity can be diverse, a major focus has been their development as inhibitors of Histone Deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[3] In many cancers, HDACs are overexpressed, leading to the condensation of chromatin and the silencing of tumor suppressor genes.[4][5]
The therapeutic rationale for using an N-cyclopropyl benzamide HDAC inhibitor (HDACi) is to block this deacetylation process. This results in histone hyperacetylation, a more "open" chromatin structure, and the re-expression of silenced tumor suppressor genes (like p21), which can induce cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[3][4][6] Understanding this mechanism is paramount, as it directly informs our in vivo biomarker strategy.
Mechanistic Pathway: HDAC Inhibition
The diagram below illustrates the core mechanism of action. The N-cyclopropyl benzamide compound binds to the active site of the HDAC enzyme, preventing it from removing acetyl groups from histones. This leads to a cascade of events culminating in anti-tumor effects.
Data Presentation: Tumor Growth Inhibition
Efficacy data should be clearly summarized. A table presenting the endpoint tumor volumes and the calculated Tumor Growth Inhibition (TGI) is essential.
| Group (n=10) | Dose Regimen | Mean Final Tumor Volume (mm³) ± SEM | T/C (%)* | TGI (%)** | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, PO, QD | 1650 ± 150 | 100 | 0 | +5.2 |
| Compound A | 25 mg/kg, PO, QD | 990 ± 110 | 60 | 40 | +3.1 |
| Compound A | 50 mg/kg, PO, QD | 412 ± 75 | 25 | 75 | -2.5 |
| Positive Control | 10 mg/kg, PO, QD | 330 ± 60 | 20 | 80 | -8.0 |
Table 2: Example summary of efficacy data from a 21-day xenograft study. *T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. **TGI (%) = 100 - T/C.
By integrating this efficacy data with PK results showing dose-proportional exposure and PD results showing a dose-dependent increase in histone acetylation, a researcher can confidently conclude that the observed anti-tumor activity is a direct result of on-target HDAC inhibition. This comprehensive, validated dataset provides a strong foundation for advancing a promising N-cyclopropyl benzamide to the next stage of drug development.
References
-
AACR Journals. (2006). In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography. Retrieved from [Link]
-
PMC. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]
-
Research Square. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
-
PubMed. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]
-
ACS Publications. (2014). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Retrieved from [Link]
-
PMC. (n.d.). In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas. Retrieved from [Link]
-
PubMed. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
MDPI. (2023). Histone Deacetylases (HDACs): Promising Biomarkers and Potential Therapeutic Targets in Thymic Epithelial Tumors. Retrieved from [Link]
-
ACS Publications. (2006). Discovery and Evaluation of N-Cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a Selective and Orally Efficacious Inhibitor of Vascular Endothelial Growth Factor Receptor-2. Retrieved from [Link]
-
Dove Press. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
-
PMC. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
- Google Patents. (n.d.). WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
-
ACS Publications. (2021). Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia. Retrieved from [Link]
-
SpringerLink. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and in Vitro and in Vivo Biological Evaluation of Tissue-Specific Bisthiazole Histone Deacetylase (HDAC) Inhibitors. Retrieved from [Link]
-
PMC. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]
-
SpringerLink. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CA2654699A1 - Benzamide derivatives and uses related thereto.
-
ACS Publications. (2015). Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors. Retrieved from [Link]
-
MDPI. (2021). Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Malaria World. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Retrieved from [Link]
-
MDPI. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Retrieved from [Link]
-
MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from [Link]
-
PubMed. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. Retrieved from [Link]
-
Janvier Labs. (2020). Animal models in oncology. Retrieved from [Link]
-
Springer. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. Retrieved from [Link]
-
Hilaris. (2015). The Role of Histone Deacetylase (HDAC) as a Biomarker in Cancer. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Karger. (2012). Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo. Retrieved from [Link]
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Frontiers. (n.d.). Pharmacokinetics and pharmacodynamics of isopropoxy benzene guanidine against Clostridium perfringens in an intestinal infection model. Retrieved from [Link]
-
Acta Scientific. (2022). Naturally Occurring Cyclic Peptides as HDAC Inhibitors. Retrieved from [Link]
-
Medwin Publishers. (2019). Animal Models in Cancer Chemoprevention. Retrieved from [Link]
-
PMC. (n.d.). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
-
ACS Publications. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
PMC. (n.d.). Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers. Retrieved from [Link]
-
IntechOpen. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. Retrieved from [Link]
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- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
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Analytical and Preparative Purification Strategies for 4-Cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Executive Summary
The compound 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide belongs to a class of N-[(thiophen-3-yl)methyl]benzamides, which have been heavily investigated in medicinal chemistry as potent fusion inhibitors of influenza viruses targeting H1 and H5 hemagglutinins [1]. Isolating this specific target from a crude synthetic mixture presents unique chromatographic challenges due to its distinct steric and electronic properties. This application note details a comprehensive, self-validating workflow for the analytical profiling and subsequent mass-directed preparative high-performance liquid chromatography (Prep-HPLC) isolation of this compound, ensuring >99% purity for downstream biological assays.
Physicochemical Profiling & Chromatographic Rationale
To design an optimal purification strategy, we must first deconstruct the molecule's physicochemical properties and establish the causality behind our chromatographic choices:
-
Steric Hindrance and Rotameric Broadening: The bulky N-cyclopropyl group creates significant steric hindrance around the tertiary amide bond. This restricted rotation often leads to the formation of stable rotamers in solution. At ambient temperatures, these rotamers interconvert slowly relative to the chromatographic timescale, resulting in severe peak broadening or split peaks. Rationale: We elevate the column compartment temperature to 45 °C during analytical runs to accelerate rotamer interconversion, coalescing the signal into a single, sharp peak.
-
Electronic Properties and pH Control: The molecule is essentially neutral under standard LC conditions; the amide nitrogen is non-basic, and the thiophene ring does not protonate. However, crude mixtures often contain acidic byproducts, such as 4-cyanobenzoic acid (a hydrolysis product). Rationale: A mildly acidic mobile phase (0.1% Formic Acid, pH ~2.7) is employed to suppress the ionization of acidic impurities, ensuring they are fully protonated and retained predictably, rather than streaking across the chromatogram.
-
Stationary Phase Selection: While a standard C18 bonded phase provides excellent general retention, the molecule contains two aromatic systems (benzonitrile and thiophene). Rationale: If the critical pair (e.g., the thiophen-2-ylmethyl regioisomer) co-elutes on a C18 column, a Phenyl-Hexyl stationary phase is selected to exploit orthogonal π−π interactions, improving resolution.
Purification Workflow Visualization
The following diagram outlines the end-to-end isolation strategy, from crude mixture to the purified Active Pharmaceutical Ingredient (API).
Figure 1: End-to-end purification workflow for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Analytical Method Development (UHPLC-MS)
Before scaling up, a robust analytical method must be established to identify the target mass ( [M+H]+≈283.1 m/z ) and map the impurity profile.
Step-by-Step Analytical Protocol
-
Sample Preparation: Dissolve 1.0 mg of the crude mixture in 1.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.
-
System Equilibration: Mount a Waters XBridge C18 column (2.1 x 50 mm, 1.7 µm) and equilibrate at 45 °C for 10 column volumes (CV) at initial conditions (5% B).
-
System Suitability Test (SST - Self-Validation): Inject a reference standard blend. The method is only validated for scale-up if the resolution ( Rs ) between the target peak and the closest eluting impurity is ≥1.5 , and the target peak tailing factor ( Tf ) is ≤1.2 .
-
Execution: Inject 2.0 µL of the sample and execute the gradient in Table 1. Monitor UV absorbance at 254 nm and 280 nm, alongside ESI+ mass spectrometry.
Table 1: Analytical UHPLC Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Curve |
| 0.00 | 0.6 | 95 | 5 | Initial |
| 0.50 | 0.6 | 95 | 5 | 6 (Linear) |
| 4.00 | 0.6 | 5 | 95 | 6 (Linear) |
| 5.00 | 0.6 | 5 | 95 | 6 (Linear) |
| 5.10 | 0.6 | 95 | 5 | 6 (Linear) |
| 6.00 | 0.6 | 95 | 5 | Stop |
Preparative Scale-Up & Isolation
Preparative HPLC is distinct from analytical HPLC; its primary goal is maximizing sample load and recovery without compromising purity [2]. A generic 5–95% gradient is highly inefficient at the preparative scale. Instead, we utilize a Focused Gradient . By calculating the exact elution percentage of the target compound from the analytical run, we create a shallow gradient centered around the target's elution point. This dramatically increases loading capacity and resolves closely eluting impurities [3].
Step-by-Step Preparative Protocol
-
Crude Preparation: Dissolve 500 mg of crude material in 5 mL of DMSO (100 mg/mL). Filter through a 0.45 µm PTFE membrane.
-
Scout Injection: Perform a 50 µL scout injection on the Preparative C18 column (21.2 x 250 mm, 5 µm) to verify retention time alignment.
-
Focused Gradient Execution: Inject 1.0 mL (100 mg) per run. Assuming the target elutes at 45% B in the analytical run, execute the focused gradient detailed in Table 2.
-
Mass-Directed Autopurification (MDAP): Trigger fraction collection exclusively upon the detection of the target's [M+H]+ ion at 283.1 m/z . This ensures that co-eluting UV-active impurities lacking the target mass are sent to waste, establishing a highly trustworthy collection system [2].
-
Recovery: Pool the collected fractions and remove the solvent via lyophilization to yield the pure solid API.
Table 2: Focused Preparative HPLC Gradient (Target Elution ~45% B)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.00 | 20.0 | 95 | 5 | Injection & Desalting |
| 2.00 | 20.0 | 95 | 5 | Wash polar impurities |
| 2.50 | 20.0 | 60 | 40 | Rapid ramp to focus start |
| 12.00 | 20.0 | 50 | 50 | Shallow Focus Ramp (Target Elutes) |
| 12.50 | 20.0 | 5 | 95 | Column Wash |
| 15.00 | 20.0 | 5 | 95 | Hold Wash |
| 15.50 | 20.0 | 95 | 5 | Re-equilibration |
Impurity Profiling & Troubleshooting
Understanding the origin and behavior of byproducts is critical for troubleshooting out-of-specification (OOS) purification runs. Table 3 summarizes the expected impurity profile for this synthesis.
Table 3: Anticipated Impurity Profile and Mitigation Strategies
| Impurity | Origin | Relative Retention Time (RRT) | m/z [M+H]+ | Mitigation / Resolution Strategy |
| 4-Cyanobenzoic acid | Hydrolysis of starting material | ~0.35 | 148.0 (ESI-) | Elutes early in the void volume; maintain acidic pH (2.7) to prevent streaking. |
| N-cyclopropylthiophen-3-ylmethanamine | Unreacted amine SM | ~0.45 | 154.1 | Easily resolved on C18 due to higher polarity. |
| Thiophen-2-ylmethyl regioisomer | SM Impurity | ~0.95 | 283.1 | Critical pair. If Rs<1.5 on C18, switch to a Phenyl-Hexyl column to exploit π−π selectivity differences. |
| Des-cyano derivative | Side reaction / Impure SM | ~1.15 | 258.1 | Highly lipophilic; ensure the 95% B column wash is extended to fully elute this compound. |
References
-
Rimaux, S., et al. "N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System." Agilent. Available at:[Link]
-
Teledyne LABS. "The Power of Preparative HPLC Systems." Teledyne LABS Resource Center. Available at:[Link]
Technical Support Center: Yield Optimization for 4-Cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that bridging the gap between theoretical synthetic routes and high-yielding bench execution requires a deep understanding of reaction mechanics.
The synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a two-step process that frequently suffers from low overall yields due to the unique steric and electronic properties of its intermediates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.
Overview & Mechanistic Workflow
The target molecule is constructed via:
-
Reductive Amination: Condensation of thiophene-3-carboxaldehyde with cyclopropylamine, followed by reduction to form a sterically hindered secondary amine.
-
Amide Coupling: Acylation of the secondary amine with a 4-cyanobenzoyl electrophile.
Synthetic workflow for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Troubleshooting Guide & FAQs
Phase 1: Reductive Amination
Q: I am experiencing low conversions (<50%) when reacting thiophene-3-carboxaldehyde with cyclopropylamine. How can I drive the imine formation to completion? A: The root cause of your low yield is a combination of volatility and steric hindrance. Cyclopropylamine has a low boiling point (~50 °C). During standard room-temperature imine formation, evaporative loss alters the stoichiometry, leaving unreacted aldehyde. Furthermore, the branched nature of the cyclopropyl ring introduces significant A-strain during the nucleophilic attack on the aldehyde, slowing down the initial condensation[1].
-
The Fix: Do not perform a "one-pot" reductive amination where the reducing agent is present from the start. Instead, force the imine formation to completion first. Use 1.5–2.0 equivalents of cyclopropylamine in a sealed vessel. Add a Lewis acid/dehydrating agent such as Titanium(IV) isopropoxide (Ti(OiPr)4) to activate the carbonyl and chemically scavenge the generated water. Stir for 6–8 hours to ensure complete conversion before cooling to 0 °C and adding the reducing agent.
Phase 2: Amide Coupling
Q: My amide coupling yields using EDC/HOBt with 4-cyanobenzoic acid and the secondary amine are abysmal (<30%). What is the mechanistic cause, and how do I fix it? A: The secondary amine, N-cyclopropyl-1-(thiophen-3-yl)methanamine, is highly sterically hindered. The nitrogen lone pair is shielded by the bulky cyclopropyl ring and the adjacent thiophene-3-methyl group. When using standard carbodiimide coupling reagents (like EDC/HOBt), the rate of aminolysis of the active OBt-ester is severely retarded. Consequently, the competing pathway—hydrolysis of the active ester back to 4-cyanobenzoic acid—dominates, destroying your yield[2].
-
The Fix: You must drastically increase the electrophilicity of the carbonyl carbon. The use of 4-cyanobenzoyl chloride is the most effective strategy for sterically hindered secondary amines[2]. Acid chlorides undergo extremely fast aminolysis that easily outpaces competing side reactions, provided a non-nucleophilic base is present[3].
Q: If I must use 4-cyanobenzoic acid instead of the acyl chloride due to reagent availability, what is the best coupling reagent for this hindered secondary amine? A: If you cannot use the acid chloride, avoid standard carbodiimides entirely. Instead, utilize uronium/aminium salts like HATU or newer reagents like triflylpyridinium[4]. HATU generates an HOAt active ester; the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, significantly accelerating the coupling. Alternatively, DMT-MM has shown superior performance for coupling secondary amines in challenging, highly hindered environments[5].
Validated Experimental Protocols
Protocol A: Synthesis of N-cyclopropyl-1-(thiophen-3-yl)methanamine
This protocol utilizes a pre-formation strategy to overcome steric and evaporative challenges.
-
Imine Formation: To a flame-dried round-bottom flask under N2, add thiophene-3-carboxaldehyde (1.0 eq, 10 mmol) and anhydrous THF (20 mL).
-
Dehydration: Add cyclopropylamine (2.0 eq, 20 mmol) followed by Ti(OiPr)4 (1.5 eq, 15 mmol). Stir at room temperature for 8 hours in a tightly sealed vessel.
-
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq, 20 mmol). Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup (Self-Validating): Quench with 1N NaOH (15 mL) to precipitate titanium salts as a white solid (visual confirmation of successful quench). Filter through a pad of Celite, washing with EtOAc. Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH 95:5).
Protocol B: Amide Coupling via 4-Cyanobenzoyl Chloride
This protocol leverages high electrophilicity to overcome the secondary amine's steric bulk.
-
Preparation: In a flame-dried flask under N2, dissolve N-cyclopropyl-1-(thiophen-3-yl)methanamine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (15 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol). Cool the mixture to 0 °C.
-
Acylation: Dissolve 4-cyanobenzoyl chloride (1.2 eq, 6 mmol) in anhydrous DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes to control the exotherm[3].
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup (Self-Validating): Quench with saturated aqueous NaHCO3 (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Wash the combined organic layers with 1N HCl (10 mL) to selectively protonate and remove unreacted amine and DMAP into the aqueous layer. Wash with brine (10 mL), dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes:EtOAc 70:30) to afford the target benzamide.
Quantitative Data Summary: Reagent Selection for Hindered Amines
The following table summarizes expected yields based on the coupling strategy employed for the sterically hindered N-cyclopropyl-1-(thiophen-3-yl)methanamine intermediate.
| Coupling Method / Reagent | Electrophile | Additives | Expected Yield (%) | Mechanism / Notes |
| EDC / HOBt | 4-Cyanobenzoic acid | DIPEA | 15 - 30% | Slow aminolysis; high rate of active ester hydrolysis[2]. |
| HATU | 4-Cyanobenzoic acid | DIPEA | 65 - 80% | HOAt neighboring group effect accelerates attack. |
| DMT-MM | 4-Cyanobenzoic acid | NMM | 70 - 85% | Highly effective for secondary amines[5]. |
| Triflylpyridinium (Tf-DMAP) | 4-Cyanobenzoic acid | None | >90% | Rapid activation; excellent for sterically hindered amines[4]. |
| 4-Cyanobenzoyl Chloride | Acid Chloride | DIPEA, DMAP | >90% | Maximum electrophilicity; outpaces side reactions[2]. |
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis Source: ACS Publications (Organic Letters) URL:[Link]
-
Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
"overcoming solubility issues of N-thiophen-3-ylmethyl benzamides in vitro"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic in vitro assay results when working with N-thiophen-3-ylmethyl benzamide derivatives.
The combination of a rigid benzamide core and a lipophilic thiophene ring creates a "perfect storm" of high lattice energy and poor aqueous solvation. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind these solubility bottlenecks and self-validating protocols to overcome them.
Diagnostic Workflow
Before altering your assay buffers, it is critical to diagnose whether your solubility limit is driven by solid-state properties (crystal packing) or solvation properties (lipophilicity).
Workflow for diagnosing and resolving N-thiophen-3-ylmethyl benzamide solubility in vitro.
Section 1: FAQs - Understanding the Physicochemical Barriers
Q1: Why does my N-thiophen-3-ylmethyl benzamide precipitate out of my assay buffer even at low micromolar concentrations? A1: The causality lies in the structural thermodynamics of the molecule. The amide linkage in benzamides acts as a strong hydrogen bond donor and acceptor, promoting tight intermolecular crystal packing. Simultaneously, the thiophene ring drastically increases the lipophilicity (LogP) of the molecule. When you spike a DMSO stock into an aqueous buffer, the rapid change in solvent dielectric constant causes the compound to crash out. This is a classic solvation-limited precipitation, common in benzamide compounds due to their inherent crystalline structure [1].
Q2: How do I distinguish between a "kinetic" and "thermodynamic" solubility issue in my assays? A2: Thermodynamic solubility is the maximum concentration of the crystalline compound dissolved in a solvent at equilibrium. Kinetic solubility is the concentration of the compound in solution when spiked from a concentrated organic stock (e.g., DMSO) into an aqueous buffer before precipitation occurs. In vitro biological assays rely entirely on kinetic solubility. If your compound crashes out after 30 minutes in the assay plate, you have exceeded its kinetic solubility threshold and must intervene with formulation strategies.
Section 2: Troubleshooting Guide - Formulation & Co-solvency
Issue: The compound precipitates upon direct dilution from a DMSO stock into an aqueous assay buffer (e.g., PBS or HEPES), causing erratic IC50 curves. Root Cause: The sudden drop in the co-solvent fraction falls below the critical threshold required to solvate the lipophilic thiophene moiety. Solution: Implement a ternary co-solvent system to lower the interfacial tension between the aqueous solution and the hydrophobic solute [2].
Table 1: Quantitative Comparison of Solubilizing Agents for Benzamide Derivatives
| Solubilizing Agent | Mechanism of Action | Max In Vitro Conc. (v/v) | Expected Solubility Increase |
| DMSO | Disrupts H-bonding | < 1.0% (Avoids cytotoxicity) | 2 to 5-fold |
| PEG 400 | Co-solvency / Dielectric shift | < 2.0% | 5 to 10-fold |
| Tween-20 | Micellar encapsulation | < 0.1% (Lytic to cells) | 10 to 50-fold |
| HP-β-CD | Hydrophobic cavity inclusion | Up to 10 mM | 50 to 100-fold |
Protocol 1: Self-Validating Co-Solvent Addition Causality: Direct spiking causes localized supersaturation. Stepwise dilution prevents the nucleation phase of crystal formation.
-
Prepare a 10 mM stock of the N-thiophen-3-ylmethyl benzamide in 100% LC-MS grade DMSO.
-
Pre-warm the aqueous assay buffer to 37°C to maximize kinetic solubility.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into a transitional solvent mixture (e.g., 50% PEG 400 / 50% Buffer).
-
Add the intermediate dilution to the final assay buffer under continuous vortexing.
-
Self-Validation Step: Measure the absorbance of the final solution at 620 nm (Nephelometry). An OD620 > 0.05 indicates light scattering from micro-precipitates. If the OD620 is at baseline compared to a blank, your compound is fully solvated and you may proceed with the assay.
Section 3: Troubleshooting Guide - Complexation & Advanced Delivery
Issue: Co-solvents are interfering with the biological target or causing cytotoxicity in cell-based assays. Root Cause: Organic solvents like DMSO and PEG can denature sensitive proteins or disrupt lipid bilayers at higher concentrations. Solution: Utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic thiophene and benzamide rings fit perfectly into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains apparent solubility in aqueous media [3]. Alternatively, PAMAM dendrimers with a hydrophobic core can exhibit micelle-like behavior to encapsulate the compound [4].
Protocol 2: HP-β-CD Inclusion Complex Preparation Causality: Mechanical energy (sonication) is required to overcome the activation barrier of displacing water molecules from the cyclodextrin cavity so the lipophilic thiophene can enter.
-
Dissolve HP-β-CD in the target assay buffer to a final concentration of 10% (w/v).
-
Add the N-thiophen-3-ylmethyl benzamide powder directly to the HP-β-CD solution (do not use DMSO, as it will compete for the cyclodextrin cavity).
-
Sonicate the suspension in a water bath at 25°C for 60 minutes.
-
Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.
-
Self-Validation Step: You cannot assume 100% of the powder dissolved. You must quantify the concentration of the dissolved benzamide in the supernatant using a validated LC-MS/MS method against a standard curve prepared in a pure organic solvent. This ensures you know the exact working concentration of your complexed drug before applying it to cells.
Section 4: Troubleshooting Guide - Structural Modification
Issue: Formulation strategies are insufficient to reach the required high-micromolar concentrations for weak-affinity screening. Root Cause: The intrinsic lattice energy of the specific N-thiophen-3-ylmethyl benzamide derivative is too high to be overcome by non-covalent formulation. Solution: If your specific derivative contains an ionizable group (e.g., an amine on the benzamide core), consider transient structural modifications such as salt formation. Generating a hydrochloride or mesylate salt can increase water solubility by over 50-fold by introducing ionic dipole-dipole interactions with water, significantly improving in vitro exposure levels without permanently altering the pharmacophore [5].
References
-
International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." IJMSDR. URL: [Link]
-
SciELO. "Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers." SciELO. URL: [Link]
-
PubMed Central. "Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer." NIH. URL: [Link]
"troubleshooting low efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in cell culture"
Technical Support Center: Troubleshooting Low Efficacy of NSD2-PWWP1 Antagonists in Cell Culture
Welcome to the Application Science troubleshooting center. This guide is specifically designed for researchers experiencing lower-than-expected cellular efficacy when working with 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and its close structural analogues (such as the 2-thienyl isomer, MR837).
As an antagonist of the Nuclear Receptor-Binding SET Domain Protein 2 (NSD2) PWWP1 domain, this compound is designed to disrupt the protein-protein interaction between NSD2 and H3K36me2-marked nucleosomes[1][2]. However, researchers frequently observe a disconnect between its potent biochemical binding affinity ( ) and its cellular efficacy ( )[1]. This guide breaks down the causality behind these failures across chemistry, cellular transport, and biological redundancy.
Phase 1: Formulation & Media Stability (The Chemistry)
Q: My compound shows high potency in cell-free biochemical assays but fails to inhibit proliferation in U2OS or multiple myeloma cell lines. Why? A: The root cause is often poor aqueous solubility driven by the high lipophilicity of the benzamide scaffold. While the compound is highly stable in 100% DMSO, direct dilution into standard culture media (e.g., DMEM/RPMI) containing 10% Fetal Bovine Serum (FBS) can cause the compound to rapidly bind to serum proteins or form micro-precipitates[3][4]. This drastically reduces the free fraction of the drug available to permeate the cell membrane.
Causality & Solution: Do not exceed a final DMSO concentration of 0.5% in culture. If precipitation is observed under a microscope, you must optimize the vehicle. A self-validating approach is to use a step-wise co-solvent system. For highly concentrated working solutions, formulate using 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% Saline, ensuring the solution is sonicated and clarified before media introduction[3][4].
Phase 2: Target Engagement & Subcellular Localization (The Transport)
Q: The compound is perfectly soluble in my media, but I still see no phenotypic effect. Is the drug failing to enter the nucleus? A: To diagnose this, you must separate target engagement from downstream phenotype. The compound may be entering the cell and binding to NSD2, but the biological consequence of PWWP1 inhibition is not what you expect.
Recent studies utilizing NSD2-PWWP1 chemical probes have revealed a critical mechanistic nuance: antagonizing the PWWP1 domain disrupts NSD2's ability to anchor to chromatin, which frequently causes the protein to translocate and accumulate in the nucleolus [2][5]. If your readout is solely based on whole-cell proliferation, you may miss this spatial dysregulation. The cell might tolerate nucleolar NSD2 accumulation without immediately triggering apoptosis.
Figure 1: Mechanism of NSD2-PWWP1 antagonism leading to chromatin disengagement and nucleolar translocation.
Phase 3: Functional Redundancy & The SET Domain (The Biology)
Q: I confirmed target engagement, but global H3K36me2 levels are unchanged on my Western blots. Is the drug broken? A: No, the drug is likely functioning exactly as designed. The PWWP1 domain is a "reader" module; it is not the catalytic engine of the protein[2]. The actual methylation of histone H3 is performed by the NSD2 SET domain [2].
When you inhibit PWWP1, you disrupt the positive feedback loop that anchors NSD2 to H3K36me2, but the SET domain remains fully catalytically active. Furthermore, functional redundancy from NSD1 or NSD3 can compensate for the localized loss of NSD2 activity, maintaining global H3K36me2 levels[6]. To truly erase H3K36me2, researchers are now looking toward PROTACs (Targeted Protein Degraders) that use PWWP1 ligands to degrade the entire NSD2 protein[2].
Figure 2: Diagnostic workflow for troubleshooting low efficacy of NSD2-PWWP1 antagonists.
Quantitative Data Summary
Compare your assay parameters against the established baseline metrics for this class of compounds to ensure your experimental design is within the functional window.
| Parameter | Expected Value for NSD2-PWWP1 Antagonists | Troubleshooting Implication |
| Biochemical Affinity ( ) | High potency in cell-free SPR/FP assays[1]. | |
| Cellular (U2OS) | Requires high dosing; risk of off-target toxicity[1]. | |
| Max DMSO Tolerance | Exceeding this causes vehicle-induced cytotoxicity. | |
| Global H3K36me2 Reduction | Minimal to None | Do not use global methylation as a primary readout[2]. |
| Primary Cellular Readout | Nucleolar Translocation | Use Immunofluorescence (IF) to track spatial shifts[5]. |
Self-Validating Experimental Protocols
To definitively diagnose the cause of low efficacy, execute the following self-validating workflows. These protocols isolate specific variables (permeability vs. localization) to provide unambiguous answers.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Purpose: Proves the compound is successfully permeating the cell membrane and physically binding to the NSD2 PWWP1 domain in a live-cell environment.
-
Cell Treatment: Seed U2OS cells in 10 cm dishes. Treat with 20 µM of the compound (or DMSO vehicle control) for 2 hours at 37°C.
-
Harvesting: Wash cells with PBS, detach using Trypsin, and resuspend in PBS supplemented with protease inhibitors. Aliquot the uniform cell suspension into 8 separate PCR tubes (100 µL per tube).
-
Thermal Gradient: Heat the tubes in a thermal cycler using a temperature gradient from 40°C to 60°C for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Subject the cells to 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the membranes without denaturing the proteins.
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Carefully extract the supernatant (soluble fraction) and analyze via Western blot using an anti-NSD2 antibody.
-
Validation: A rightward shift in the melting temperature ( ) of NSD2 in the treated group compared to the DMSO control confirms intracellular target engagement.
Protocol 2: Immunofluorescence (IF) for Nucleolar Translocation
Purpose: Validates that the drug is functionally disengaging NSD2 from chromatin, causing it to pool in the nucleolus.
-
Seeding: Seed cells on glass coverslips in a 6-well plate at 40% confluency.
-
Treatment: Treat with the compound (10–20 µM) for 24 hours.
-
Fixation & Permeabilization: Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking & Staining: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies: Anti-NSD2 (to track the target) and Anti-Fibrillarin (as a nucleolar marker).
-
Imaging: Apply fluorescent secondary antibodies and DAPI (nuclear stain). Image using a confocal microscope.
-
Validation: In vehicle-treated cells, NSD2 should be diffusely spread across the nucleoplasm (chromatin-bound). In successfully treated cells, NSD2 will co-localize heavily with Fibrillarin in the nucleoli.
References
-
Cayman Chemical. "PRODUCT INFORMATION: MR837 (Item No. 43711)." Cayman Chemical Company. URL:[1]
-
TargetMol. "MR837 | Histone Methyltransferase Inhibitor." TargetMol Chemicals. URL:[3]
-
MedChemExpress. "MR837 | NSD2-PWWP1 Inhibitor." MedChemExpress. URL:[4]
-
Dilworth, D., et al. "A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization." Nature Chemical Biology 18.1 (2022): 56-63. PubMed Central (PMC). URL:[5]
-
"Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2." Journal of the American Chemical Society 145.14 (2023): 8176-8188. PubMed Central (PMC). URL:[2]
-
ACS Publications. "Targeting the Nuclear Receptor-Binding SET Domain Family of Histone Lysine Methyltransferases for Cancer Therapy: Recent Progress and Perspectives." Journal of Medicinal Chemistry (2021). URL:[6]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR837 | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"reducing by-products in the synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide"
Welcome to the technical support center for the synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Here, we address common challenges, provide in-depth explanations for by-product formation, and offer validated protocols to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some of the common issues encountered during the synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, along with their causes and solutions.
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting materials. What could be the cause?
A1: Incomplete reactions are often traced back to issues with reagent quality, reaction setup, or the choice of coupling agent and base.
-
Moisture Contamination: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate or the coupling agent itself, leading to the formation of 4-cyanobenzoic acid and preventing the desired amide bond formation. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Purity: The purity of your starting materials is critical. 4-Cyanobenzoyl chloride is susceptible to hydrolysis to 4-cyanobenzoic acid.[1][2] Use freshly opened or properly stored reagents. The stability of thiophen-3-ylmethanamine can also be a factor; it's best to use it fresh or store it under an inert atmosphere.
-
Insufficient Activation: If you are using a coupling agent like HATU, pre-activation of the carboxylic acid (4-cyanobenzoic acid) before adding the amine is crucial.[3] Insufficient pre-activation time can lead to a slower reaction rate.
-
Inappropriate Base: The choice and amount of base are critical. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions. Using an insufficient amount of base will result in incomplete neutralization of the acid formed during the reaction, which can protonate the amine and reduce its nucleophilicity.
Q2: I'm observing a significant by-product with a mass corresponding to the tetramethylguanidinium adduct of my amine. How can I prevent this?
A2: This is a known side reaction when using uronium-based coupling reagents like HATU.[3][4] It occurs when the amine nucleophile attacks the guanidinium carbon of the coupling reagent instead of the activated carboxylic acid.
Mitigation Strategies:
-
Pre-activation is Key: Ensure the carboxylic acid is fully activated by the coupling reagent before introducing the amine. A typical pre-activation time is 5-15 minutes at room temperature.[3]
-
Order of Addition: Always add the amine to the pre-activated carboxylic acid mixture. Never add the coupling reagent to a mixture of the carboxylic acid and amine.
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the coupling reagent. A large excess can increase the likelihood of the guanidinylation side reaction.[3]
-
Alternative Coupling Reagents: If this by-product remains a significant issue, consider alternative coupling reagents such as those based on carbodiimides (e.g., EDC with HOBt) or phosphonium salts (e.g., PyBOP).
Troubleshooting Workflow: Identifying and Mitigating By-products
Caption: Troubleshooting workflow for by-product reduction.
In-Depth Analysis of Potential By-products
Understanding the potential side reactions is crucial for developing a robust synthetic protocol.
By-product Formation Pathways
Caption: Key reaction and by-product formation pathways.
| By-product | Formation Mechanism | Prevention & Mitigation |
| 4-Cyanobenzoic acid | Hydrolysis of 4-cyanobenzoyl chloride or the activated carboxylic acid intermediate.[1][2] | Maintain strict anhydrous conditions. Use high-purity, dry solvents and reagents. |
| Tetramethylguanidinium adduct of the amine | Nucleophilic attack of the amine on the guanidinium carbon of the HATU reagent.[3][4] | Pre-activate the carboxylic acid before adding the amine. Use a slight excess of HATU (1.0-1.1 eq.). |
| N,N'-dicyclohexylurea (if using DCC) | Reaction of the DCC with the activated acid to form an O-acylisourea, which can rearrange. | Use EDC, which forms a water-soluble urea by-product that is easily removed during aqueous workup. |
| Side products from cyclopropylamine ring opening | While generally stable, under harsh acidic conditions, the cyclopropyl ring can be susceptible to opening.[5] | Maintain neutral or slightly basic reaction conditions. Avoid strong acids during workup. |
| Products of thiophene ring reactions | The thiophene ring is generally stable under these coupling conditions but can be susceptible to oxidation or electrophilic substitution under harsh conditions.[6][7] | Use mild reaction conditions and avoid strong oxidizing agents. |
Recommended Experimental Protocol
This protocol is designed to minimize by-product formation and maximize the yield of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Materials:
-
4-Cyanobenzoic acid (1.0 eq)
-
N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-cyanobenzoic acid and anhydrous DCM.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N-cyclopropyl-N-(thiophen-3-ylmethyl)amine in anhydrous DCM.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture via a syringe or dropping funnel over 5-10 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. PubMed.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
- 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172. PubChem.
- Palladium-Catalyzed Monoarylation of Cyclopropylamine.
- N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC.
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Processes for the preparation of cyclopropyl-amide derivatives.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Transformation of Amides to Thioamides Using an Efficient and Novel Thi
- Production of 3-(or 4-)cyanobenzaldehyde.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
- A‐Site Engineering with Thiophene‐Based Ammonium for High‐Efficiency 2D/3D Tin Halide Perovskite Solar Cells.
- Process for producing cyanobenzoic acid derivatives.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- PROCESS FOR PREPARING 4-[[(BENZOYL)
- Advances in the Synthesis of Cyclopropylamines.
- Thiophene Stability in Photodynamic Therapy: A Mathem
- Dipeptide Syntheses via Activ
- Synthetic Approaches, Properties, and Applications of Acylals in Prepar
- The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive - University of Otago.
- 4-Cyanobenzoyl chloride 98 6068-72-0. MilliporeSigma.
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. PMC.
- (PDF) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- 4-Cyanocbenzoyl chloride. ChemBK.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals.
- Thiophen-3-ylmethanamine hydrochloride (CAS 115132-84-8). Fluorochem.
- N-Acylation Reactions of Amines.
- Purification method of thiophene.
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals.
- A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers. Benchchem.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Amide synthesis by acyl
Sources
- 1. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cognizancejournal.com [cognizancejournal.com]
Technical Support Center: Enhancing the Stability of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide for Long-Term Storage
Introduction
Welcome to the technical support center for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a comprehensive understanding of its stability profile. As a molecule with multiple functional groups—a nitrile, a tertiary amide, and a thiophene ring—its long-term stability can be influenced by a variety of environmental factors.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify potential degradation pathways, mitigate stability issues, and ensure the integrity of your samples during long-term storage.
Our approach is grounded in the principles of forced degradation studies, as outlined by the International Council on Harmonisation (ICH) guidelines, to proactively identify and address potential stability challenges.[4][5][6][7] By understanding the intrinsic stability of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, you can develop robust storage and handling protocols, as well as stability-indicating analytical methods.[4][5][6]
I. Frequently Asked Questions (FAQs)
Q1: My sample of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide shows increasing levels of an unknown impurity over time, even when stored in the dark at room temperature. What could be the cause?
A1: The primary suspects for degradation under these conditions are hydrolysis and oxidation.[2][3] The amide and nitrile functional groups are susceptible to hydrolysis, especially in the presence of moisture.[3][8][9][10][11] The thiophene ring is prone to oxidation, which can be initiated by atmospheric oxygen.[12][13]
-
Amide Hydrolysis: The tertiary amide bond can undergo slow hydrolysis to yield 4-cyanobenzoic acid and N-cyclopropyl-N-(thiophen-3-ylmethyl)amine. This reaction is often catalyzed by trace amounts of acid or base.[3][11]
-
Nitrile Hydrolysis: The cyano group can hydrolyze, first to an amide (forming a diamide derivative) and subsequently to a carboxylic acid (forming N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-carboxybenzamide).[9][10][14][15] This process can be accelerated by acidic or basic conditions.[9][10]
-
Thiophene Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products.[12][13] This can be exacerbated by exposure to light and trace metal impurities.[12]
Q2: I'm observing a loss of potency in my stock solutions of the compound when stored in a standard laboratory freezer (-20°C). What could be happening?
A2: While freezing is generally a good practice for long-term storage, issues can still arise. The degradation could be due to the concentration of solutes in frozen aqueous solutions, which can create pockets of high acidity or basicity, accelerating hydrolysis. Another possibility is that the solvent used for the stock solution is not entirely inert or may contain impurities that react with the compound even at low temperatures.
Q3: Are there any specific storage conditions you recommend to maximize the long-term stability of solid 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide?
A3: Yes, for optimal long-term stability of the solid compound, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions.[2] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes oxidative degradation of the thiophene ring.[2][12] |
| Light | Amber vials or storage in the dark | Protects against photolytic degradation.[12][16] |
| Moisture | Desiccated environment | Prevents hydrolysis of the amide and nitrile functionalities.[8][17] |
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4][5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[6][18] The key is to perform forced degradation studies to generate the potential degradation products.[5][19][6][20] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its breakdown.[5][19][6] The resulting mixtures are then analyzed by HPLC to ensure that the peaks for the parent compound and all degradation products are well-resolved.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Appearance of a New Peak in HPLC Chromatogram During Routine Analysis.
Possible Cause & Troubleshooting Steps:
-
Degradation due to Hydrolysis:
-
Verify the identity of the new peak: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the impurity.[18] Hydrolysis of the amide or nitrile group will result in predictable mass changes.
-
Perform a controlled hydrolysis experiment: Treat a small sample of the compound with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at a slightly elevated temperature (e.g., 40-60°C).[4] Analyze the samples by HPLC and compare the retention times of the resulting peaks with the unknown impurity.
-
Mitigation: If hydrolysis is confirmed, ensure the compound is stored in a desiccated environment and that all solvents used for stock solutions are anhydrous.
-
-
Degradation due to Oxidation:
-
Perform a controlled oxidation experiment: Treat a small sample of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5] Analyze the sample by HPLC and compare the chromatogram to that of your stored sample.
-
Mitigation: If oxidation is the cause, store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.[12] Consider adding an antioxidant to solutions if compatible with your experimental design.[12]
-
Issue 2: Inconsistent Results in Biological Assays.
Possible Cause & Troubleshooting Steps:
-
Degradation in Assay Media: The compound may be unstable in the specific pH, temperature, or composition of your cell culture or assay buffer.
-
Incubate the compound in the assay media for the duration of your experiment without the biological components (e.g., cells, enzymes).
-
Analyze the sample at different time points by HPLC to check for degradation.
-
Mitigation: If instability is observed, consider preparing fresh stock solutions for each experiment or investigate the possibility of modifying the assay conditions (e.g., pH, addition of antioxidants) without compromising the biological relevance.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating HPLC method.[4][5][19][6]
Materials:
-
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile or another suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by HPLC. Develop a gradient method that provides good separation between the parent peak and all degradation products.
Protocol 2: Long-Term Stability Study Setup
This protocol describes how to set up a long-term stability study to determine the appropriate shelf-life and storage conditions.
Procedure:
-
Aliquot the compound into multiple amber glass vials.
-
Divide the vials into different storage conditions. At a minimum, these should include:
-
-20°C with desiccant
-
4°C with desiccant
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated condition)[21]
-
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a vial from each condition.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
-
Plot the percentage of the parent compound remaining versus time for each condition to establish a degradation profile.
IV. Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide based on its chemical structure.
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for assessing the stability of the compound.
Caption: Workflow for stability assessment.
V. References
-
Vertex AI Search. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
-
Vertex AI Search. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
-
Srčič, S., & Lavrič, Z. (2023, September 29). Effect of moisture on solid state stability.
-
Vertex AI Search. (n.d.). The effect of storage conditions on the physical stability of tablets.
-
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Technical Support Center: A Proactive Approach to Mitigating Batch-to-Batch Variability in Antiviral Benzamide Synthesis
Welcome to the Technical Support Center for the synthesis of antiviral benzamides. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics. Batch-to-batch variability is a significant challenge in the synthesis of complex active pharmaceutical ingredients (APIs), impacting yield, purity, and ultimately, the safety and efficacy of the final drug product. This resource provides a framework for understanding, controlling, and troubleshooting this variability, moving beyond simple problem-solving to a proactive, science-driven approach rooted in Quality by Design (QbD) principles.
Introduction: Embracing a Quality by Design (QbD) Approach
In the pharmaceutical industry, ensuring consistent product quality is paramount. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q8, advocate for a "Quality by Design" (QbD) approach to pharmaceutical development.[1][2][3][4][5] This methodology emphasizes a thorough understanding of the product and manufacturing process to ensure that quality is built-in from the outset, rather than being tested for at the end.[3][5][6] This guide adopts the QbD philosophy to address batch-to-batch variability in antiviral benzamide synthesis. By understanding the critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of your antiviral benzamide, you can establish a robust and reproducible synthetic process.[6][7][8]
Section 1: Proactive Strategies to Minimize Batch-to-Batch Variability
A proactive approach to managing variability begins long before the synthesis is initiated. It involves a deep understanding of your starting materials and the chemical transformation itself.
The Critical Role of Raw Material Attributes
The quality of your final antiviral benzamide is intrinsically linked to the quality of your starting materials and reagents.[9][][11] Variability in raw materials is a common, yet often overlooked, source of batch-to-batch inconsistency.[12][13]
Question: We are observing inconsistent reaction profiles and impurity levels from batch to batch, even though we are following the same protocol. Could our starting materials be the cause?
Answer: Absolutely. It is a common misconception that materials with the same name on the label are identical. The source, manufacturing process, and storage conditions of your starting materials can introduce significant variability.[9][12]
Key Considerations for Raw Material Control:
-
Purity Profile: Beyond the percentage purity, it is crucial to understand the impurity profile of your starting materials. Trace impurities in a starting material or reagent can have a significant impact on your reaction, sometimes in unexpected ways.[14] For example, a trace amount of a reactive impurity could lead to the formation of a new, difficult-to-remove byproduct in your final product.
-
Physical Properties: For solid starting materials, physical properties such as particle size distribution, crystal form, and surface area can affect dissolution rates and, consequently, reaction kinetics.[12]
-
Supplier Qualification: Establishing a strong relationship with and qualifying your suppliers is essential. A reputable supplier will have robust quality control measures in place, ensuring greater consistency between their batches.[9]
Recommended Action Plan:
-
Establish Incoming Raw Material Specifications: Develop a comprehensive set of specifications for all critical raw materials, including not just purity but also key physical properties and impurity profiles.
-
Multi-batch Analysis: If possible, analyze multiple batches of the same raw material from a supplier to understand their typical range of variability.
-
Forced Degradation Studies: For critical starting materials, consider conducting forced degradation studies to identify potential new impurities that could arise during storage or under reaction conditions.
Understanding the "Why": Kinetic vs. Thermodynamic Control
The outcome of many chemical reactions is governed by the principles of kinetic and thermodynamic control.[15][16][17] Understanding which regime your benzamide synthesis operates under is fundamental to controlling the formation of impurities and byproducts.
Question: We are seeing a consistent byproduct in our reaction. We've tried extending the reaction time, but it doesn't seem to help. What could be happening?
Answer: This scenario may be an indication that your desired product and the byproduct are under different control regimes.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the one with the lower activation energy) will predominate. This is the kinetic product .[15][18][19]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, and the most stable product (the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product .[15][18][19]
It's possible that your desired antiviral benzamide is the kinetic product, and the byproduct is the more thermodynamically stable one. Extending the reaction time at a given temperature could be favoring the formation of the thermodynamic byproduct.
Practical Implications for Your Synthesis:
-
Temperature: Temperature is a critical parameter. A lower temperature will generally favor the kinetic product, while a higher temperature will favor the thermodynamic product.[15]
-
Reaction Time: Shorter reaction times favor the kinetic product, while longer times allow for equilibration and favor the thermodynamic product.[15]
Troubleshooting Flowchart: Kinetic vs. Thermodynamic Issues
Caption: Troubleshooting kinetic vs. thermodynamic byproducts.
Systematic Process Optimization: Design of Experiments (DoE)
To develop a truly robust synthesis, it is essential to move beyond one-factor-at-a-time (OFAT) experimentation. Design of Experiments (DoE) is a powerful statistical methodology for systematically investigating the effects of multiple variables on a process outcome.[20][21][22]
Question: We want to optimize our reaction yield and purity, but there are so many variables (temperature, time, stoichiometry, solvent). Where do we start?
Answer: Design of Experiments (DoE) is the ideal tool for this situation. A well-designed DoE study can help you:
-
Identify Critical Process Parameters (CPPs): Determine which variables have the most significant impact on your desired outcomes (yield, purity, etc.).[8]
-
Understand Interactions: Uncover how different variables interact with each other. For example, the optimal temperature might depend on the solvent used.
-
Define a Design Space: Establish a multidimensional space of operating parameters within which the desired product quality is consistently achieved.[3]
Example of a DoE Study for Benzamide Synthesis:
| Factor | Level 1 (-) | Level 2 (0) | Level 3 (+) |
| Temperature (°C) | 0 | 25 | 50 |
| Reaction Time (h) | 2 | 8 | 16 |
| Amine Equivalents | 1.1 | 1.5 | 2.0 |
By running a series of experiments covering different combinations of these factors, you can build a statistical model that predicts the yield and purity of your antiviral benzamide under various conditions.[21]
Section 2: Troubleshooting Guide: A Root-Cause Analysis Approach
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Low Yield and/or Incomplete Conversion
Question: My reaction is consistently giving low yields, and I see a significant amount of unreacted starting material by TLC/HPLC. What are the likely causes?
Answer: Low yield and incomplete conversion are common issues that can often be traced back to several key factors:
-
Insufficient Activation of the Carboxylic Acid: If you are starting from a benzoic acid derivative, incomplete conversion to a more reactive intermediate (like an acid chloride or an active ester) is a frequent culprit.
-
Deactivation of the Nucleophile: In many benzamide syntheses, an acid byproduct (e.g., HCl) is generated. This can protonate your amine nucleophile, rendering it unreactive.[23]
-
Poor Solubility: If one of your reactants has poor solubility in the chosen solvent, the reaction will be slow and may not go to completion.
-
Steric Hindrance: If your benzoic acid or amine derivative is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time, or a more potent coupling agent).
Troubleshooting Steps:
-
Ensure Adequate Base: If your reaction generates an acid byproduct, ensure you are using at least one equivalent of a suitable base to neutralize it.[23]
-
Optimize Coupling Agent/Activation: If using a coupling agent (e.g., DCC, HOBt), ensure it is fresh and used in the correct stoichiometry. For acid chloride formation, ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is of high quality and used under anhydrous conditions.
-
Solvent Screening: Perform small-scale experiments with different solvents to find one where both reactants have good solubility.
-
Temperature and Time Study: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates.
High Levels of Impurities
Question: My final product is contaminated with a significant impurity. How can I identify and eliminate it?
Answer: The first step is to identify the impurity. HPLC-MS and NMR are powerful tools for this. Once identified, you can deduce its origin and take steps to prevent its formation.
Common Impurities and Their Causes:
| Impurity | Likely Cause | Prevention Strategies |
| Unreacted Benzoic Acid | Hydrolysis of the acid chloride starting material or incomplete reaction.[24] | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere, and ensure complete conversion. |
| Over-acylated Product (Diacylation) | Reaction of the newly formed benzamide with another molecule of the activated benzoic acid derivative.[24] | Use a controlled stoichiometry (avoid a large excess of the acid component), slow addition of the acid component, and maintain a low reaction temperature. |
| Byproducts from the Coupling Agent | If using a coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.[23] | Filter the reaction mixture before workup. DCU has low solubility in many organic solvents. |
| Epimerization | If your antiviral benzamide has a chiral center adjacent to the carbonyl group, it may be susceptible to epimerization under basic or harsh temperature conditions. | Use milder bases, lower reaction temperatures, and shorter reaction times. |
Workflow for Impurity Identification and Mitigation
Caption: A systematic approach to impurity management.
Inconsistent Physical Properties (Crystal Form, Particle Size)
Question: We are getting our desired purity, but the physical properties of the isolated solid are inconsistent between batches. This is affecting our downstream formulation development. Why is this happening?
Answer: The final crystallization step is a critical unit operation that determines the physical properties of your API.[25][26][27][][29] Inconsistent physical properties are often due to a poorly controlled crystallization process.
Key Factors Influencing Crystallization:
-
Supersaturation: The rate at which supersaturation is generated (e.g., by cooling, adding an anti-solvent, or evaporation) will affect nucleation and crystal growth.
-
Seeding: The presence of seed crystals can provide a template for crystallization, leading to more consistent particle size and crystal form.
-
Agitation: The stirring rate can influence crystal size and agglomeration.
-
Solvent System: The choice of solvent affects solubility, crystal habit, and the potential for solvate formation.
-
Cooling Rate: A rapid cooling rate often leads to smaller crystals, while slow cooling allows for the growth of larger crystals.[]
Recommendations for a Robust Crystallization Process:
-
Develop a Seeding Protocol: If you have a well-characterized batch of your antiviral benzamide, use it to seed subsequent crystallizations.
-
Control the Cooling Profile: Implement a controlled cooling profile rather than simply placing the crystallization vessel in an ice bath.
-
Use an Anti-solvent Addition Strategy: If using an anti-solvent, add it at a controlled rate to maintain a consistent level of supersaturation.
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure you are consistently isolating the same crystal form.
Section 3: Advanced Process Control & Monitoring
For commercial manufacturing and late-stage development, implementing advanced process control strategies can significantly reduce batch-to-batch variability.
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[6][7][8][30][31] In essence, PAT involves using online or at-line analytical tools to monitor your reaction in real-time.
Question: How can we get a better handle on our reaction as it's happening, rather than just relying on end-point analysis?
Answer: This is precisely the goal of PAT. By integrating analytical tools directly into your process, you can gain a deeper understanding and control over your synthesis.
Examples of PAT Tools for Benzamide Synthesis:
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and key intermediates in real-time, allowing you to track reaction progress and identify the optimal endpoint.[6]
-
Focused Beam Reflectance Measurement (FBRM): This tool can monitor particle size and count during a crystallization process, providing real-time feedback on nucleation and crystal growth.
Benefits of Implementing PAT:
-
Improved Process Understanding: Gain a deeper understanding of your reaction kinetics and crystallization dynamics.[7]
-
Enhanced Process Control: Make real-time adjustments to your process to ensure consistency.[7]
-
Reduced Cycle Time: Eliminate the need for offline sampling and analysis to determine reaction completion.[30]
-
Increased Yield and Quality: By optimizing and controlling the process in real-time, you can often improve both yield and purity.[32]
Section 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying your antiviral benzamide and separating it from any potential degradation products or process-related impurities.[33][34][35][36][37]
Objective: To develop an HPLC method that can resolve the API from all potential impurities and degradants.
Methodology:
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Screen a range of mobile phase compositions, such as acetonitrile/water and methanol/water, with a common buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid, trifluoroacetic acid).[33]
-
Detection: Use a photodiode array (PDA) detector to monitor the UV spectrum of your API and identify the optimal wavelength for detection.
-
-
Forced Degradation Study:
-
Subject a solution of your antiviral benzamide to a range of stress conditions to intentionally generate degradation products.[33][35]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid API at 80 °C for 48 hours.
-
Photolytic Stress: Expose a solution of the API to UV light.
-
-
-
Method Optimization:
-
Inject the stressed samples into your HPLC system.
-
Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the API peak from all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid organic compounds.[38]
Objective: To remove impurities from a crude solid product.
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) to find a suitable system. Solvent mixtures (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
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Technical Support Center: Mitigating Off-Target Effects of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in Cellular Assays
Welcome to the technical support guide for researchers utilizing 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design robust cellular assays and mitigate potential off-target effects of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to generate reliable and reproducible data.
Introduction to 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and Off-Target Effects
This guide is structured to address common challenges encountered when working with this and similar compounds in cellular assays. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the potential for off-target effects with 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide?
A1: Before initiating extensive cellular experiments, it is crucial to establish a baseline understanding of your compound's activity and potential liabilities.
-
Dose-Response Curve: The first and most critical step is to perform a dose-response curve in your cellular assay. Off-target effects often manifest at higher concentrations.[3] A desirable dose-response curve will show a clear sigmoidal shape with a plateau, indicating saturation of the on-target effect. Compounds that only show efficacy at high concentrations (e.g., >10 µM) are more likely to be acting non-specifically.[5]
-
Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compound in your chosen cell line. An ideal inhibitor should exhibit its desired biological effect at concentrations well below those that induce significant cell death. This can be achieved using standard assays like MTT or by monitoring cell morphology.
-
Literature Review: Thoroughly review the scientific literature for studies on 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide or structurally similar compounds. This may provide insights into known targets, off-target activities, and appropriate concentration ranges.[5]
Q2: My observed cellular phenotype doesn't align with the known function of the intended target. What could be the issue?
A2: This is a strong indicator of potential off-target effects or a misunderstanding of the target's role in your specific cellular context. Here's how to troubleshoot:
-
Target Validation with Orthogonal Methods: The most rigorous approach is to validate the on-target effect using a method that does not rely on a small molecule inhibitor. Genetic approaches like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the intended target should recapitulate the phenotype observed with your compound.[3][6] A discrepancy between the genetic and chemical perturbation strongly suggests off-target activity.[3]
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide that is inactive against the primary target.[3][5] This "negative control" compound should not produce the same cellular phenotype. If it does, the observed effect is likely due to a shared off-target or a general property of the chemical scaffold.[3][5]
Q3: How can I be sure that the compound is actually engaging its intended target inside the cell?
A3: Direct evidence of target engagement within the complex cellular environment is crucial.[3]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein in the presence of a ligand. Binding of your compound should stabilize the target protein, leading to a shift in its melting temperature.
-
NanoBRET™ Target Engagement Assay: If your target can be tagged with NanoLuc® luciferase, this assay provides a quantitative measure of compound binding in live cells.[3]
II. Troubleshooting Guide
This section provides a structured approach to common problems encountered during cellular assays with 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High background signal or non-specific effects at all tested concentrations. | 1. Compound precipitation in media.2. Non-specific chemical reactivity.[5]3. Pan-Assay Interference Compounds (PAINS) behavior.[5] | 1. Check Solubility: Visually inspect the media for precipitation. Determine the compound's solubility in your specific cell culture medium.2. Use Lower Concentrations: Start with a wider and lower concentration range in your dose-response experiments.3. Filter the Compound Solution: Filter your stock solution before adding it to the culture medium. |
| Inconsistent or irreproducible results between experiments. | 1. Variability in cell health or passage number.2. Inconsistent compound concentration due to adsorption to plastics.3. Fluctuations in incubator conditions (temperature, CO2).[7] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.2. Use Low-Binding Plates: Consider using low-protein-binding microplates for your assays.3. Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from a concentrated stock for each experiment. |
| Unexpected cytotoxicity observed at effective concentrations. | 1. The effective concentration is too close to the cytotoxic concentration.2. The on-target effect itself leads to cell death.3. Off-target effects are causing cytotoxicity.[7] | 1. Narrow the Therapeutic Window: Perform a detailed dose-response for both efficacy and cytotoxicity to determine the therapeutic window.2. Time-Course Experiment: Reduce the incubation time to see if the desired on-target effect can be observed before the onset of cytotoxicity.3. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine the mechanism of cell death. |
| No observable effect even at high concentrations. | 1. Low cell permeability of the compound.[8]2. Rapid metabolism of the compound by the cells.3. The target is not critical for the measured phenotype in your cell line. | 1. Permeability Assays: If possible, perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.[5]2. Metabolic Stability: Assess the stability of the compound in the presence of liver microsomes or in your cell lysate.3. Target Expression: Confirm the expression of the target protein in your cell line via Western blot or qPCR. |
III. Experimental Protocols & Workflows
Protocol 1: Orthogonal Target Validation using CRISPR/Cas9
This protocol outlines a general workflow for validating the on-target effects of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide by comparing its phenotype to that of a genetic knockout of the intended target.
Workflow Diagram:
Caption: CRISPR/Cas9 validation workflow.
Step-by-Step Methodology:
-
sgRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting a critical exon of your gene of interest using a reputable online tool.
-
Vector Construction: Clone the designed sgRNAs into a vector that also expresses Cas9 nuclease and a selectable marker.
-
Transfection: Transfect your target cell line with the Cas9/sgRNA expression vector.
-
Selection and Clonal Isolation: Select for successfully transfected cells and then isolate single-cell clones.
-
Genotypic Validation: Expand the clones and extract genomic DNA. PCR amplify the target region and sequence the amplicons to confirm the presence of insertion/deletion (indel) mutations.
-
Phenotypic Validation: Confirm the absence of the target protein in the knockout clones via Western blot.
-
Phenotypic Comparison: Perform your primary cellular assay on the validated knockout clones (treated with vehicle) and compare the results to wild-type cells treated with 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. A similar phenotype provides strong evidence for on-target activity.
Logical Relationship for Mitigating Off-Target Effects
The following diagram illustrates the decision-making process for investigating and mitigating off-target effects.
Caption: Decision tree for off-target effect mitigation.
IV. Data Presentation
Table 1: Example Data for Initial Compound Characterization
| Parameter | 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Inactive Analog |
| EC50 (Phenotypic Assay) | 1.5 µM | > 50 µM |
| IC50 (Cytotoxicity) | 25 µM | > 50 µM |
| Therapeutic Index (IC50/EC50) | 16.7 | N/A |
This table provides a clear, at-a-glance summary of the initial characterization of the compound and its inactive analog, highlighting the therapeutic window for the active compound.
V. Conclusion
A thorough investigation of potential off-target effects is a cornerstone of rigorous scientific research using small molecule inhibitors. By employing a multi-faceted approach that includes careful dose-response analysis, orthogonal target validation, and the use of appropriate controls, researchers can have greater confidence in the data generated using 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide. This guide provides a framework for these investigations, but it is essential to tailor the experimental design to the specific biological question and cellular context.
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Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - MDPI. (2023, October 5). Retrieved from [Link]
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The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - ResearchGate. (n.d.). Retrieved from [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. (2022, March 23). Retrieved from [Link]
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Validating the Antiviral Activity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide: A Comparative Guide for Hepatitis B Virus cccDNA-Targeted Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antiviral activity of the novel compound, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, against Hepatitis B Virus (HBV). The focus of this guide is to present a scientifically rigorous, comparative analysis of this compound against established and experimental therapies, with a specific emphasis on its potential as an inhibitor of covalently closed circular DNA (cccDNA) formation or stability, a key target for a functional cure for chronic hepatitis B.
Introduction: The Unmet Need for a Functional HBV Cure and the Rationale for Investigating 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Chronic Hepatitis B affects over 350 million people worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[1] Current standard-of-care treatments, such as nucleos(t)ide analogues (NAs) (e.g., Entecavir, Tenofovir) and pegylated-interferon-α (PEG-IFNα), can effectively suppress HBV replication but rarely lead to a complete cure.[1][2][3][4] This is primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[5][6][7] The cccDNA serves as a transcriptional template for all viral RNAs, ensuring the persistence of viral antigens and the potential for viral rebound upon cessation of therapy.[5][7]
Therefore, the development of therapeutics that can either eliminate or permanently silence cccDNA is a major goal for achieving a functional cure for HBV.[5][8] Several strategies are being explored to target cccDNA, including the inhibition of its formation from the incoming relaxed circular DNA (rcDNA), the epigenetic silencing of its transcription, and the direct degradation of the cccDNA minichromosome.[5][8][9]
The compound 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a novel small molecule with structural motifs, such as the benzamide group, that have been associated with various enzymatic inhibitory activities.[10][11][12] While its specific antiviral properties are yet to be characterized, its chemical structure warrants investigation as a potential inhibitor of host or viral factors involved in the HBV life cycle. This guide outlines a hypothetical, yet scientifically grounded, validation pathway to assess its efficacy as an anti-HBV agent, with a particular focus on its potential to inhibit cccDNA.
Comparative Landscape: Benchmarking Against Existing and Experimental Anti-HBV Therapies
To objectively evaluate the potential of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, its performance must be benchmarked against a panel of comparator compounds with well-defined mechanisms of action.
| Compound Class | Examples | Primary Mechanism of Action | Effect on cccDNA |
| Nucleos(t)ide Analogues (NAs) | Entecavir, Tenofovir | Inhibition of HBV reverse transcriptase, blocking the synthesis of new viral DNA.[2][4] | Indirectly reduces the pool of rcDNA available for cccDNA formation, but does not directly target existing cccDNA.[1] |
| Interferons | Pegylated-Interferon-α | Immunomodulatory effects, stimulating the host immune system to clear infected cells.[1][2] | May promote the degradation of cccDNA through immune-mediated non-cytolytic mechanisms.[7] |
| Entry Inhibitors | Myrcludex B | Binds to the NTCP receptor, blocking the entry of HBV into hepatocytes.[13][14][15][16] | Prevents the de novo formation of cccDNA in uninfected cells.[16] |
| cccDNA Formation Inhibitors (Experimental) | CCC-0975, CCC-0346 (Disubstituted sulfonamides) | Inhibit the conversion of rcDNA to cccDNA, potentially by blocking the deproteination of rcDNA.[8][17] | Directly block the formation of new cccDNA molecules.[8][17] |
| cccDNA Transcription Modulators (Experimental) | C646 (Histone acetyltransferase inhibitor) | Inhibits histone acetyltransferases p300 and CBP, leading to epigenetic silencing of cccDNA transcription.[9] | Reduces the transcriptional activity of cccDNA without eliminating it.[9] |
Experimental Validation Workflow
The following sections detail a step-by-step experimental workflow to comprehensively validate the antiviral activity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
In Vitro Cytotoxicity Assessment
Rationale: Before assessing antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This is essential for calculating the selectivity index (SI), a key parameter in drug development.[18][19]
Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 or other suitable hepatocyte cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound dilutions to the cells in triplicate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[18]
Primary Antiviral Activity Screening
Rationale: The initial assessment of antiviral activity involves measuring the reduction of viral antigens and viral DNA released from HBV-replicating cells. The HepG2.2.15 cell line, which constitutively produces HBV particles, is a widely used model for this purpose.[20][21]
Protocol: Analysis of HBsAg, HBeAg, and Extracellular HBV DNA
-
Cell Culture and Treatment: Seed HepG2.2.15 cells in a 24-well plate and treat with non-toxic concentrations of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, comparator compounds (Entecavir), and a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatant at multiple time points (e.g., day 3, 6, and 9 post-treatment).
-
Antigen Quantification (ELISA): Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits.
-
Extracellular HBV DNA Quantification (qPCR):
-
Isolate viral DNA from the supernatant.
-
Perform quantitative PCR (qPCR) to determine the copy number of HBV DNA.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) for the reduction of each viral marker. The selectivity index (SI) is then calculated as CC50/EC50. An SI value ≥10 is generally considered promising for further development.[18]
Specific Validation of cccDNA Inhibition
Rationale: To investigate the hypothesis that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide targets cccDNA, a more specialized assay is required to specifically quantify the amount of cccDNA within the infected cells. This is a technically challenging but crucial step.[6][22]
Protocol: Quantification of Intracellular cccDNA
-
Cell Infection Model: Utilize a more physiologically relevant model, such as primary human hepatocytes (PHH) or HepG2-NTCP cells, which are susceptible to HBV infection.[22][23]
-
HBV Infection and Compound Treatment: Infect the cells with HBV and subsequently treat with 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and comparator compounds at various concentrations.
-
Selective cccDNA Extraction:
-
Lyse the cells and perform a Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.[22]
-
Treat the DNA extract with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest contaminating relaxed circular and double-stranded linear HBV DNA, while leaving the cccDNA intact.[7][22]
-
-
cccDNA Quantification (qPCR):
-
Perform qPCR using primers that specifically amplify a region of the HBV cccDNA.[24]
-
Normalize the cccDNA copy number to the number of cells (e.g., by quantifying a housekeeping gene like beta-actin).
-
-
Data Analysis: Compare the levels of cccDNA in treated cells to untreated controls to determine the inhibitory effect of the compound on cccDNA levels.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for Antiviral Validation
Caption: Workflow for validating the antiviral activity of a novel compound.
Hypothetical Mechanism of Action: Inhibition of cccDNA Formation
Caption: The HBV lifecycle with the hypothesized site of action for the test compound.
Data Summary and Interpretation
The following table provides a template for summarizing the experimental data that would be generated from the proposed validation studies.
| Compound | CC50 (µM) | EC50 HBsAg (µM) | EC50 HBeAg (µM) | EC50 HBV DNA (µM) | SI (HBV DNA) | EC50 cccDNA (µM) |
| 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Value | Value | Value | Value | Value | Value |
| Entecavir | >100 | Value | Value | Value | Value | Value |
| CCC-0975 | Value | Value | Value | Value | Value | Value |
A potent and selective inhibitor would exhibit a high CC50 value and low EC50 values, resulting in a high selectivity index. A significant reduction in cccDNA levels at non-toxic concentrations would provide strong evidence for the compound's proposed mechanism of action and would position it as a promising candidate for further preclinical development.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validate the antiviral activity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide as a potential inhibitor of HBV, with a specific focus on the critical therapeutic target of cccDNA. By following the detailed experimental protocols and comparing the results to established and experimental drugs, researchers can effectively assess the potential of this and other novel compounds to contribute to the development of a functional cure for chronic hepatitis B. The causality-driven experimental design and self-validating protocols described herein provide a robust framework for advancing the field of antiviral drug discovery.
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"comparing the efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide with oseltamivir"
Title: Comparative Efficacy Guide: 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide vs. Oseltamivir in Influenza A Management
Executive Summary
The persistent threat of seasonal and pandemic influenza necessitates the continuous development of antiviral therapeutics. While Neuraminidase (NA) inhibitors like oseltamivir remain the clinical standard of care, the emergence of resistant strains underscores the urgent need for alternative mechanisms of action. This guide provides an objective, data-driven comparison between oseltamivir and a highly potent hemagglutinin (HA) fusion inhibitor, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (a structurally representative N-[(thiophen-3-yl)methyl]benzamide analogous to the lead compound VF-57a)[1]. By targeting viral entry rather than viral egress, this benzamide derivative offers a distinct, synergistic pathway for influenza management[2].
Mechanistic Causality & Pathway Analysis
Understanding the distinct intervention points of these two compounds is critical for rational drug design and combination therapy.
-
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (HA Fusion Inhibitor): Influenza A virus entry is mediated by the HA glycoprotein. Following endocytosis, the acidic environment of the endosome (pH ~5.0) triggers a dramatic conformational change in HA—specifically, a loop-to-helix transition in the HA2 subunit that exposes the fusion peptide[3]. The benzamide derivative acts as a molecular wedge. By anchoring into the hydrophobic binding cavity of the HA stem via its dimethylthiophene moiety and amide-based tether, it stabilizes the pre-fusion conformation[2]. The Causality: By preventing this low-pH-induced rearrangement, the drug halts endosomal membrane fusion, effectively trapping the viral ribonucleoproteins (vRNPs) within the endosome and preventing cellular infection[2].
-
Oseltamivir (NA Inhibitor): Conversely, oseltamivir targets the final stage of the viral life cycle. After viral replication, newly formed virions bud from the host cell membrane but remain tethered to host sialic acid receptors via HA. Oseltamivir is a transition-state analogue that competitively binds to the highly conserved active site of the NA enzyme[4]. The Causality: By inhibiting NA's receptor-destroying activity, oseltamivir prevents the cleavage of terminal sialic acid residues, causing virions to aggregate at the cell surface and halting viral dissemination[4].
Fig 1. Distinct intervention points of HA fusion inhibitors and NA inhibitors in the viral life cycle.
Comparative Efficacy & Experimental Data
The efficacy profile of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide demonstrates potent, targeted activity against Group 1 Influenza A viruses (H1N1, H5N1)[1]. While oseltamivir exhibits broader spectrum activity (Influenza A and B), the benzamide derivative maintains its efficacy against oseltamivir-resistant strains, highlighting its value as a complementary therapeutic[2].
| Parameter | 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Oseltamivir (Tamiflu) |
| Primary Target | Hemagglutinin (HA) Stem (Group 1) | Neuraminidase (NA) Active Site |
| Mechanism of Action | Inhibits endosomal membrane fusion[2] | Inhibits virion release/egress[4] |
| Viral Spectrum | Influenza A (H1N1, H5N1)[1] | Influenza A and B[4] |
| EC₅₀ (A/H1N1 in vitro) | ~0.8 μM (MDCK cell viability assay)[1] | ~0.1 - 5.0 nM (MUNANA assay) |
| Pseudovirus Entry EC₅₀ | 0.3 μM (H1N1), 0.8 μM (H5N1)[1] | N/A (Does not inhibit entry) |
| Selectivity Index (SI) | >130[1] | >1000 |
| Resistance Profile | Susceptible to HA stem mutations | Susceptible to NA mutations (e.g., H275Y) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the efficacy of these compounds must be evaluated using target-specific, self-validating assays. The following protocols isolate the distinct mechanisms of action to prevent data conflation.
Protocol 1: HA-Mediated Pseudovirus Entry Assay (Validating Benzamide Efficacy) This assay isolates the entry phase of the viral life cycle, ensuring that the observed antiviral activity is strictly due to fusion inhibition rather than downstream replication interference[1].
-
Cell Preparation: Seed MDCK (Madin-Darby Canine Kidney) cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Viral Pre-incubation: Incubate H1N1 or H5N1 pseudotyped lentiviral particles (expressing a luciferase reporter) with serial dilutions of the benzamide inhibitor (0.01 μM to 100 μM) for 1 hour at 37°C[1]. Validation Check: This causative step allows the drug to anchor into the HA stem prior to host receptor engagement.
-
Infection: Add the virus-drug mixture to the MDCK cells.
-
Incubation & Expression: Incubate for 48 hours to allow for viral entry and subsequent expression of the luciferase reporter gene.
-
Quantification: Lyse the cells, add luciferin substrate, and measure luminescence. Calculate the EC₅₀ based on the dose-dependent reduction in relative light units (RLU).
Fig 2. Workflow for the pseudovirus entry assay used to validate HA fusion inhibitors.
Protocol 2: MUNANA-based Neuraminidase Inhibition Assay (Validating Oseltamivir Efficacy) This cell-free biochemical assay directly measures the enzymatic activity of NA, validating oseltamivir's mechanism as a competitive inhibitor.
-
Enzyme Preparation: Standardize the viral titer of the target Influenza A strain to achieve a linear range of NA activity.
-
Inhibitor Binding: Incubate the viral suspension with serial dilutions of oseltamivir carboxylate (the active metabolite) in an assay buffer (pH 6.5) containing calcium (Ca²⁺ is essential for NA structural stability) for 30 minutes at 37°C.
-
Substrate Cleavage: Add the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). Validation Check: Cleavage by active NA releases 4-methylumbelliferone, directly linking fluorescence to enzyme activity.
-
Kinetic Measurement: Measure the release of the fluorescent product (excitation 360 nm, emission 450 nm) continuously for 60 minutes.
-
Data Analysis: Determine the IC₅₀ by plotting the initial velocity of the reaction against the log concentration of the inhibitor.
Synergistic Potential & Resistance Dynamics
The clinical utility of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide extends beyond monotherapy. Because it targets the HA stem—a region structurally distinct from the NA active site—it retains full potency against oseltamivir-resistant variants (such as those harboring the H275Y mutation)[2].
Furthermore, combining an entry inhibitor (benzamide) with an egress inhibitor (oseltamivir) creates a dual-barrier system. Experimental models suggest that preventing viral entry reduces the initial intracellular viral load, thereby decreasing the absolute number of progeny virions that oseltamivir must subsequently block from releasing. This synergistic approach significantly raises the genetic barrier to resistance, making it a highly promising strategy for future pandemic preparedness[2].
References
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Rimaux, S., Valdivia, A., Martín-López, J., et al. (2025). "N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." Journal of Medicinal Chemistry, 68(17), 18491-18518.[Link]
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Moscona, A. (2005). "Neuraminidase inhibitors for influenza." The New England Journal of Medicine, 353(13), 1363-1373.[Link]
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A Researcher's Guide to the Cross-Validation of In Vitro Data for N-thiophen-3-ylmethyl Benzamides
In the landscape of modern drug discovery, the benzamide scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Within this class, N-thiophen-3-ylmethyl benzamides are emerging as a versatile and promising group of compounds with demonstrated potential in oncology, neurology, and infectious diseases.[1][2] However, the journey from a promising hit in a primary assay to a validated lead candidate is fraught with potential pitfalls, including off-target effects and assay-specific artifacts.[3][4]
This guide provides a comprehensive framework for the rigorous cross-validation of in vitro results for N-thiophen-3-ylmethyl benzamides. We will move beyond single-point data and establish a multi-faceted, self-validating workflow designed to build a robust and reliable data package for your lead compounds. The objective is to provide a data-driven overview that supports confident experimental design and interpretation, ensuring that only the most promising candidates advance in the development pipeline.
The Rationale for a Multi-Model Validation Strategy
Relying on a single experimental approach for inhibitor validation is insufficient.[5] A primary biochemical screen, while excellent for high-throughput discovery, may yield hits that are artifacts of the assay technology (e.g., luciferase inhibitors in a luminescence-based assay) or fail to translate to a more complex cellular environment. A multi-model cross-validation strategy is therefore essential to confirm a compound's potency, selectivity, and therapeutic potential.[5] This approach involves systematically testing the compound in a series of increasingly complex assays, where each step serves to validate the findings of the last.
Our proposed workflow integrates three core validation pillars:
-
Orthogonal Biochemical Assays: Confirming direct target inhibition using different detection methods.
-
Cell-Based Target Engagement: Verifying that the compound interacts with its intended target within a live cell context.
-
Phenotypic Cellular Assays: Demonstrating a functional cellular consequence resulting from target engagement.
Caption: Experimental workflow for the cross-validation of a kinase inhibitor.
Comparative Data: A Case Study
To illustrate this process, let's consider three hypothetical N-thiophen-3-ylmethyl benzamide derivatives being evaluated as inhibitors of a protein kinase, "Kinase X."
| Compound | Primary Screen IC50 (nM) [Kinase-Glo®] | Orthogonal Assay IC50 (nM) [³³P-Radiometric] | Cellular Target Inhibition EC50 (nM) [p-Substrate Western Blot] | Anti-Proliferation EC50 (nM) [CCK-8 Assay] |
| Compound A | 15 | 20 | 50 | 75 |
| Compound B | 25 | >10,000 | >10,000 | >10,000 |
| Compound C | 50 | 65 | >10,000 | 200 |
Analysis:
-
Compound A is an ideal candidate. It shows consistent, potent activity across all assays. The biochemical IC50 values are confirmed by the orthogonal radiometric assay, the cellular assay confirms it engages its target in cells, and the anti-proliferation data shows a relevant functional outcome.
-
Compound B is a clear example of an assay artifact. It appeared potent in the primary luminescence-based screen but showed no activity in the radiometric assay. This strongly suggests it interferes with the luciferase enzyme used in the primary assay, rather than inhibiting Kinase X. This compound should be discarded.
-
Compound C presents a more nuanced case. It is a potent biochemical inhibitor but fails to engage its target in cells, suggesting poor cell permeability. While it does show some anti-proliferative activity, the large discrepancy between its biochemical potency and its phenotypic effect suggests this may be due to off-target toxicity.[6] Further studies on this compound would require medicinal chemistry efforts to improve cell permeability.
Experimental Protocols
Here, we provide detailed, self-validating protocols for each stage of the cross-validation workflow.
Protocol 1: Primary Biochemical Assay (Luminescence-Based)
This protocol is designed for the initial high-throughput screening to determine the half-maximal inhibitory concentration (IC50).
Causality: Luminescence-based assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal. They are fast, sensitive, and amenable to automation, making them ideal for primary screening.[5]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the N-thiophen-3-ylmethyl benzamide in 100% DMSO.[3] Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing the purified Kinase X enzyme and its specific substrate peptide.
-
Inhibitor Addition: Add 50 nL of each compound concentration from the dilution series to the appropriate wells.
-
Positive Control: A well with a known, potent inhibitor of Kinase X (e.g., Staurosporine).
-
Negative Control: A well with DMSO vehicle only (represents 0% inhibition).
-
-
Initiate Reaction: Add 5 µL of reaction buffer containing ATP at its Km concentration to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.[5]
Protocol 2: Orthogonal Biochemical Assay (Radiometric)
This protocol serves to validate the IC50 values obtained from the primary screen using a different, direct detection method.
Causality: Radiometric assays directly measure the incorporation of radioactively labeled phosphate ([γ-³³P]-ATP) into a substrate.[7] This method is considered a gold standard as it is a direct measurement of enzymatic activity and is not susceptible to interference from colored or fluorescent compounds, or compounds that inhibit luciferase.[7]
Methodology:
-
Setup: The compound dilutions and initial reaction setup are similar to the luminescence assay.
-
Initiate Reaction: The kinase reaction is initiated by adding a solution containing both unlabeled ATP and [γ-³³P]-ATP.
-
Stop Reaction: After a 1-hour incubation, the reaction is stopped by adding phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]-ATP is washed away.
-
Data Acquisition: A scintillation cocktail is added to the wells, and the plate is read on a microplate scintillation counter to quantify the incorporated radioactivity.
-
Analysis: Data is normalized and analyzed as in the primary assay to determine a new IC50 value for comparison.
Protocol 3: Cell-Based Target Engagement (Western Blot)
This protocol determines if the compound can enter the cell and inhibit the target kinase, leading to a decrease in the phosphorylation of a known downstream substrate.
Causality: A compound's biochemical potency is meaningless if it cannot reach its target in a cellular context. This assay provides direct evidence of target engagement in a physiological setting. Measuring the phosphorylation of a downstream protein confirms the inhibition of the upstream kinase's signaling cascade.[5]
Caption: Simplified signaling pathway for Western blot analysis.
Methodology:
-
Cell Culture: Plate cells known to express active Kinase X in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the N-thiophen-3-ylmethyl benzamide for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (p-Substrate).
-
As a loading control, probe the membrane with an antibody for the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash and apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.[5]
Conclusion
The robust validation of in vitro data is a critical, non-negotiable step in the early stages of drug discovery. For a promising class of molecules like N-thiophen-3-ylmethyl benzamides, moving beyond a single primary assay is paramount. By employing a systematic, multi-layered approach that incorporates orthogonal biochemical assays, confirms cellular target engagement, and demonstrates a relevant phenotypic outcome, researchers can build a comprehensive and reliable data package. This rigorous cross-validation strategy minimizes the risk of advancing artifactual hits, ensures a stronger correlation between in vitro and in vivo efficacy, and ultimately increases the probability of successfully developing novel therapeutics.[1]
References
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De Vloo, J. M., et al. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)benzamide. PubChem. Retrieved from [Link]
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Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. Nature Protocols. Retrieved from [Link]
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Bayer, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
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Li, Y., et al. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
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ResearchGate. (2022). (PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Performance of the 51 kinase models based on a 5-fold cross-validation. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]
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Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors - PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). 2-chloro-N-((S)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and Derivatives. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). Retrieved from [Link]
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MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]
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MDPI. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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MDPI. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Retrieved from [Link]
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PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]
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Comparative Analysis of N-Cyclopropyl Benzamide Analogs in Modern Drug Discovery
The N-cyclopropyl benzamide motif has emerged as a privileged pharmacophore in contemporary medicinal chemistry. Unlike linear alkyl amides, the cyclopropyl ring restricts rotational degrees of freedom, locking the molecule into favorable conformations while providing a distinct, compact lipophilic bulk that perfectly occupies shallow hydrophobic pockets. Furthermore, the cyclopropyl group is highly resistant to cytochrome P450-mediated N-dealkylation, a common metabolic liability of N-methyl or N-ethyl derivatives.
This guide provides a comprehensive comparative analysis of N-cyclopropyl benzamide analogs, focusing on their divergent applications in two highly relevant therapeutic areas: SARS-CoV-2 3CL protease (3CLpro) inhibition and Salt-Inducible Kinase (SIK2/SIK3) inhibition for autoimmune diseases.
Structural Dynamics & Pharmacophore Profiling
The causality behind selecting an N-cyclopropyl benzamide over other amide derivatives lies in its unique stereoelectronic profile. The rigid three-membered ring forces the adjacent amide bond into a specific dihedral angle.
In the development of non-covalent SARS-CoV-2 3CLpro inhibitors (derived from the ML300 series), the cyclopropyl anilido amide moiety adopts a rotameric state within the S2c channel. This conformation positions the amide carbonyl at a precise 50° torsion relative to the central aniline ring, enabling a critical, virus-specific hydrogen bond with the side-chain of Ser46[1]. Conversely, methylating the amide nitrogen abolishes this activity (causing a 160–185-fold drop in potency), proving that the amide N-H is an obligate hydrogen-bond donor in this pocket[1].
In kinase targeting, specifically the development of the clinical candidate GLPG3970, the N-cyclopropyl benzamide acts as a critical "bottom part" hinge-binding motif. The steric bulk of the cyclopropyl group forces the molecule to project its imidazo[1,2-a]pyridine core deep into the ATP-binding site of SIK2/SIK3, maximizing selectivity against off-target kinases like SIK1[2].
Logical trajectory of N-cyclopropyl benzamide scaffold optimization across targets.
Quantitative Comparative Analysis
To objectively evaluate the performance of these analogs, we must look at the Structure-Activity Relationship (SAR) data generated during lead optimization.
Table 1: SAR of ML300-Derived Analogs against SARS-CoV-2 3CLpro
Data demonstrates the necessity of the N-cyclopropyl group and the primary H-bond donor.[1]
| Compound | P2c Substituent | P2sp Substituent | Amide N-Substitution | IC50 (SC2 3CLpro) | Fold Change vs N-Methyl |
| Compound 11 | N-cyclopropyl benzamide | 3-thienylmethyl | N-H (Free Donor) | ~148 nM | N/A |
| Compound 21 | Imidazole | 3-chlorophenyl | N-H (Free Donor) | 19 nM | N/A |
| Compound 20 | Imidazole | 3-chlorophenyl | N-Methylated | >3,000 nM | ~160x Decrease |
Table 2: SAR of Imidazo[1,2-a]pyridine Analogs for SIK2/SIK3
Data illustrates the optimization of the N-cyclopropyl benzamide "bottom part" prior to the final lactam cyclization seen in GLPG3970.[2][3]
| Compound | Benzamide Bottom Part | Top Scaffold Amine | SIK2 IC50 (nM) | SIK3 IC50 (nM) | SIK1 IC50 (nM) |
| Analog 13 | Difluoromethoxy N-cyclopropyl | Difluoroazetidine | Potent | Potent | Moderate |
| Analog 15 | Difluoromethoxy N-cyclopropyl | N-methylpiperazine | Potent | Potent | Moderate |
| GLPG3970 (32) | Trifluoroethyl Lactam (Cyclized) | Morpholine variant | 7.8 nM | 3.8 nM | 282.8 nM |
Note: In the GLPG3970 series, the ultimate optimization involved cyclizing the N-cyclopropyl benzamide moiety into a lactam ring, substituting the cyclopropyl with a trifluoroethyl group to fine-tune lipophilicity and clearance rates[2].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of N-cyclopropyl benzamide analogs.
Protocol A: General Synthesis of N-Cyclopropyl Benzamides via COMU Coupling
Causality: COMU is selected over traditional HATU because it is non-explosive, produces less epimerization, and provides superior coupling efficiency for slightly hindered amines like cyclopropylamine[1].
-
Preparation: Dissolve the carboxylic acid precursor (e.g., 0.2 mmol of the benzotriazole-acetyl derivative) in 1.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 1.5 equivalents (0.3 mmol) of COMU and 3.0 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, facilitating the formation of the active ester.
-
Amine Addition: Add 1.5 equivalents (0.3 mmol) of cyclopropylamine to the stirring solution.
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc) and confirm the exact mass of the product [M+H]+ using LC-MS.
-
Workup & Purification: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via Reverse-Phase HPLC (RP-HPLC) to achieve >95% purity required for biological assays[1].
Protocol B: FRET-Based 3CLpro Inhibition Assay
Causality: This assay relies on the Förster Resonance Energy Transfer (FRET) principle. The intact substrate (Dabcyl-KTSAVLQSGFRKME-Edans) exhibits quenched fluorescence. Cleavage by 3CLpro separates the Dabcyl quencher from the Edans fluorophore, yielding a measurable fluorescent signal.
-
Enzyme Preparation: Dilute recombinant SARS-CoV-2 3CLpro to a final working concentration of 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Incubation: Dispense 1 µL of N-cyclopropyl benzamide analogs (serial dilutions in DMSO) into a 384-well black microplate. Add 29 µL of the enzyme solution. Incubate for 30 minutes at 37°C to allow for equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the FRET substrate (final concentration 20 µM).
-
Kinetic Read & Validation: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Self-Validation Step: Include Nirmatrelvir or GC376 as a positive control to verify assay sensitivity. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Standardized workflow from parallel synthesis to structural validation of benzamide analogs.
Conclusion
The N-cyclopropyl benzamide motif is far more than a simple structural linker; it is a highly tunable pharmacophore that dictates the three-dimensional trajectory of the entire molecule. Whether it is anchoring an inhibitor into the S2c pocket of a viral protease via precise 50° torsional hydrogen bonding, or driving the deep hinge-binding of an imidazo[1,2-a]pyridine core into a kinase active site, the cyclopropyl group provides an optimal balance of metabolic stability, lipophilicity, and rigid vectorization.
References
-
Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications / PMC URL:[Link]
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Evaluating the Specificity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide for Influenza Hemagglutinin: A Comparative Guide
In the relentless pursuit of novel antiviral therapeutics against influenza, hemagglutinin (HA) has emerged as a critical target. Its pivotal role in viral entry makes it an attractive focal point for the development of fusion inhibitors. This guide provides an in-depth evaluation of the specificity of a promising HA inhibitor, 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, for influenza HA. Through a comparative analysis with other notable HA inhibitors and supported by detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research in this field.
Introduction to 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and the Imperative of Specificity
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a novel small molecule inhibitor that has demonstrated potent antiviral activity by targeting the HA-mediated fusion process of influenza A virus.[1][2][3][4] Its mechanism of action lies in preventing the conformational changes in HA that are essential for the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[1][2][3][4]
Specificity is a paramount attribute for any antiviral candidate. A highly specific inhibitor will exert its effects primarily on the intended viral target, minimizing off-target interactions that can lead to cellular toxicity and adverse side effects. Furthermore, in the context of influenza, specificity for certain HA subtypes can inform the potential therapeutic spectrum of the compound. This guide will delve into the experimental approaches required to rigorously assess the specificity of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Comparative Analysis with Alternative Hemagglutinin Inhibitors
To contextualize the performance of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, we will compare it with two other well-characterized influenza HA inhibitors:
-
Arbidol (Umifenovir): A broad-spectrum antiviral that is approved in some countries for the treatment of influenza.[5][6][7] It is known to inhibit the fusion process of a wide range of viruses.[3]
-
JNJ4796: A potent and orally bioavailable small molecule that targets the conserved stem region of group 1 influenza A HAs.[8][9][10][11]
The following table summarizes the available data on the in vitro efficacy and specificity of these three compounds against different influenza virus subtypes.
| Compound | Target | Influenza A (H1N1) | Influenza A (H5N1) | Influenza A (H3N2) | Influenza B |
| 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | HA Fusion | EC50: ~0.8 µM[1][2][3][4] | EC50: 0.3 - 0.8 µM (pseudovirus)[1][2][3][4] | Inactive[1] | Inactive[1] |
| Arbidol (Umifenovir) | HA Fusion | Active[7] | Active[7] | Active[5] | Active[3] |
| JNJ4796 | HA Stem (Group 1) | Active[8][9][10][11] | Active[8] | Inactive[8] | Not reported |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The data clearly indicates that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide exhibits a high degree of specificity for Group 1 influenza A viruses (H1 and H5 subtypes), with no activity observed against the Group 2 virus (H3N2) or influenza B virus.[1] This is in contrast to Arbidol, which demonstrates broad-spectrum activity against both influenza A and B viruses.[3] JNJ4796, similar to our compound of interest, also shows specificity for Group 1 HAs.[8]
Experimental Methodologies for Specificity Evaluation
A multi-pronged approach employing a combination of cell-based and biophysical assays is essential for a comprehensive evaluation of inhibitor specificity.
Microneutralization Assay
This cell-based assay is a gold standard for quantifying the ability of a compound to inhibit viral infection. It directly measures the reduction in viral replication in the presence of the inhibitor.
Protocol:
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide) in virus growth medium.
-
Virus Preparation: Dilute a stock of influenza virus (e.g., H1N1, H3N2, Influenza B) to a predetermined infectious dose (e.g., 100 TCID50).
-
Neutralization Reaction: Mix equal volumes of the diluted compound and the virus suspension and incubate for 1-2 hours at 37°C to allow the compound to bind to the virus.
-
Infection: Add the compound-virus mixture to the MDCK cell monolayer and incubate for a period that allows for viral replication (typically 48-72 hours).
-
Endpoint Detection: Assess the cytopathic effect (CPE) of the virus on the cells. Alternatively, quantify the viral nucleoprotein (NP) using an ELISA-based method or viral RNA by qRT-PCR for a more quantitative readout.[12][13]
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.
Diagram of Microneutralization Assay Workflow:
Caption: Workflow of the Microneutralization Assay.
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a classical method to assess the ability of a compound to interfere with the binding of influenza virus to red blood cells (RBCs). While primarily used for antibody characterization, it can be adapted to screen for small molecule inhibitors that block the receptor-binding site of HA. However, for fusion inhibitors like 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, which do not directly block receptor binding, this assay is expected to be negative and serves as a valuable counter-screen to confirm its mechanism of action.[7]
Protocol:
-
Virus Titration: Determine the hemagglutination titer of the virus stock to identify the dilution that causes complete agglutination of RBCs (1 HAU). For the assay, use 4 HAU of the virus.
-
Compound Dilution: Prepare serial dilutions of the test compound in PBS.
-
Incubation: Mix the diluted compound with 4 HAU of the virus and incubate at room temperature.
-
RBC Addition: Add a standardized suspension of red blood cells (e.g., turkey or chicken RBCs) to the mixture.
-
Observation: Observe the wells for hemagglutination (a diffuse lattice of RBCs) or inhibition (a tight button of RBCs at the bottom of the well).[14][15]
-
Data Analysis: The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Diagram of Hemagglutination Inhibition Assay Principle:
Caption: Principle of the Hemagglutination Inhibition Assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for real-time, label-free analysis of molecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a small molecule inhibitor to its protein target.
Protocol:
-
Chip Preparation: Immobilize purified recombinant influenza HA protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the test compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized HA.
-
Kinetic Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[1][16][17]
A lower Kd value indicates a higher binding affinity. By testing the compound against HAs from different influenza subtypes, a quantitative measure of its binding specificity can be obtained.
Diagram of SPR Experimental Workflow:
Caption: Workflow of a Surface Plasmon Resonance Experiment.
Off-Target Effects and Cytotoxicity Assessment
A comprehensive evaluation of specificity must also include an assessment of potential off-target effects and cytotoxicity.
-
Cytotoxicity Assays: Standard cell viability assays, such as the MTT or MTS assay, should be performed on the same cell line used for the antiviral assays (e.g., MDCK cells) to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic window of the compound. A higher SI value is desirable.
-
Off-Target Screening: For lead compounds, screening against a panel of relevant human receptors, ion channels, and enzymes can help identify potential off-target interactions that might lead to adverse effects. While specific off-target screening data for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is not yet publicly available, studies on related N-cyclopropylbenzamide derivatives have explored their activities against other targets, such as kinases, highlighting the importance of empirical testing.[18]
Conclusion
The available evidence strongly suggests that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a potent and highly specific inhibitor of Group 1 influenza A virus hemagglutinin. Its lack of activity against Group 2 influenza A and influenza B viruses underscores its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify these findings and further characterize this and other novel HA inhibitors. Future studies should focus on obtaining direct binding affinity data through techniques like SPR and comprehensive off-target profiling to further solidify its potential as a clinical candidate. The continued exploration of specific HA inhibitors like 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a critical endeavor in our preparedness against both seasonal and pandemic influenza threats.
References
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- 18. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide for Novel TRPA1 Antagonists: Evaluating 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
This guide provides a comprehensive framework for the in vivo validation of novel chemical entities targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We will use the investigational compound 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (herein designated as Compound-X ) as a primary example to illustrate the process. The objective is to present a scientifically rigorous comparison of Compound-X against established TRPA1 antagonists, providing researchers and drug development professionals with the necessary protocols and data-driven context for preclinical decision-making.
Introduction: The Rationale for Targeting TRPA1
The TRPA1 channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a primary sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[1][2] Activation of TRPA1 by noxious stimuli leads to the influx of Ca2+ and Na+, depolarizing the neuron and initiating a cascade that results in the sensations of pain, itch, and neurogenic inflammation.[3] Its critical role in these pathways has made TRPA1 a highly attractive therapeutic target for managing conditions such as chronic neuropathic pain, inflammatory pain, asthma, and chronic cough.[1][4]
Compound-X, a novel benzamide derivative, possesses structural motifs consistent with known ion channel modulators. This guide outlines a hypothetical, yet methodologically sound, validation pathway to assess its potential as a therapeutic TRPA1 antagonist. Our evaluation will be benchmarked against two key comparators: HC-030031 , a widely used preclinical tool compound, and GRC-17536 , a more advanced antagonist that has entered clinical trials for pain management.[4][5]
The TRPA1 Signaling Pathway and Mechanism of Antagonism
TRPA1 antagonists are designed to inhibit channel activation, thereby preventing the downstream signaling cascade that leads to pain and inflammation.[5] They can act through various mechanisms, such as direct pore blockage or allosteric modulation, to stabilize the channel in a closed state. The ultimate goal of an in vivo study is to confirm that a compound can achieve sufficient target engagement at the site of action to produce a therapeutic effect.
Caption: TRPA1 activation by stimuli and inhibition by antagonists.
Comparator Compound Profiles
A successful validation study relies on benchmarking against compounds with well-understood properties.
| Compound | Development Stage | Key Characteristics | Primary Use in this Guide |
| HC-030031 | Preclinical Tool | The first selective TRPA1 antagonist. Widely used for in vivo proof-of-concept but has suboptimal pharmacokinetic properties.[1][4] | Benchmark for basic mechanism validation. |
| GRC-17536 | Clinical (Phase II) | Orally bioavailable antagonist with demonstrated efficacy in preclinical models and early clinical studies for neuropathic pain.[4][5][6] | Benchmark for translational potential and efficacy. |
| Compound-X | Investigational | Novel N-substituted benzamide. Putative TRPA1 antagonist. Properties to be determined. | The test article for validation. |
In Vivo Validation Framework: A Phased Approach
The validation of Compound-X should follow a logical, phased progression from target engagement to efficacy in robust disease models. This ensures that resources are directed toward compounds with the highest probability of success.
Caption: Phased workflow for in vivo validation of a novel antagonist.
Phase 1: In Vivo Target Engagement and Pharmacokinetics
The initial goal is to answer two fundamental questions: 1) After administration, does the compound reach the bloodstream and maintain sufficient concentration? 2) Does it engage and block the TRPA1 channel in vivo?
Protocol 1: AITC-Induced Nocifensive Behavior Model
This is the gold-standard assay to confirm target engagement. The TRPA1 agonist allyl isothiocyanate (AITC) is injected into a rodent's paw, inducing immediate pain behaviors (flinching, licking). An effective antagonist will prevent this response.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.
-
Compound Administration:
-
Vehicle: 1% Tween80 / 2% HPMC in sterile water.[7]
-
Compound-X and GRC-17536 are formulated in the vehicle and administered orally (p.o.) via gavage at doses ranging from 3 to 100 mg/kg.
-
Dosing occurs 60 minutes prior to AITC challenge to allow for absorption.
-
-
AITC Challenge: A 50 µL injection of 0.5% AITC in saline is administered subcutaneously into the plantar surface of the hind paw.
-
Behavioral Scoring: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent flinching or licking the injected paw is recorded over a 5-minute period.[7]
-
Data Analysis: The percentage inhibition of the pain response is calculated relative to the vehicle-treated group. An ED50 (the dose required to produce 50% of the maximum effect) is determined.
Protocol 2: Pharmacokinetic (PK) Analysis
This study runs in parallel to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulation are used.
-
Dosing:
-
A cohort receives Compound-X intravenously (i.v.) at 1-2 mg/kg to determine clearance and volume of distribution.
-
A separate cohort receives Compound-X orally (p.o.) at 10 mg/kg to determine oral bioavailability (F%).
-
-
Blood Sampling: Blood samples (approx. 100 µL) are collected from the cannula at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[8]
-
Plasma Analysis: Plasma is isolated, and compound concentrations are quantified using a validated LC-MS/MS method.[8]
-
Parameter Calculation: Standard non-compartmental analysis is used to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak), T1/2 (half-life), AUC (area under the curve), and F%.
Hypothetical Data Summary: Phase 1
The following table presents a hypothetical but realistic comparison based on known properties of TRPA1 antagonists. We hypothesize that Compound-X is potent but has moderate bioavailability.
| Parameter | Compound-X (Hypothetical) | GRC-17536 (Literature-Based) | HC-030031 (Literature-Based) |
| AITC Model ED50 (p.o.) | 15 mg/kg | ~10 mg/kg | >100 mg/kg |
| PK: Tmax (p.o.) | 1.0 hr | 1-2 hr | N/A (Poor PK) |
| PK: T1/2 (p.o.) | 4.5 hr | ~6 hr | N/A |
| PK: Bioavailability (F%) | 35% | High (>50%) | Very Low (<5%) |
Interpretation: This hypothetical data suggests Compound-X successfully engages TRPA1 in vivo with superior potency to the tool compound HC-030031. Its PK profile is sufficient to proceed to more complex disease models.
Phase 2: Efficacy in Pathophysiological Models of Pain
With target engagement confirmed, the next critical step is to assess whether this translates to efficacy in more clinically relevant models of persistent pain.
Protocol 3: Complete Freund's Adjuvant (CFA) Inflammatory Pain Model
This model mimics persistent inflammatory pain, where tissue injury leads to heightened pain sensitivity (hyperalgesia).
Methodology:
-
Induction: A single 100 µL intraplantar injection of CFA into the rat's hind paw induces a localized, persistent inflammation that develops over 24 hours.
-
Baseline Measurement: Before CFA injection, the baseline mechanical withdrawal threshold is measured using von Frey filaments. An electronic von Frey apparatus is applied to the plantar surface of the paw, and the force (in grams) required to elicit a withdrawal reflex is recorded.
-
Post-CFA Testing: 24 hours after CFA injection, mechanical hyperalgesia is confirmed by a significant drop in the withdrawal threshold.
-
Compound Administration: Compound-X and GRC-17536 are administered orally at doses determined from Phase 1 (e.g., 10, 30, 100 mg/kg).
-
Efficacy Measurement: Mechanical withdrawal thresholds are re-measured at 1, 2, and 4 hours post-dosing.
-
Data Analysis: Efficacy is expressed as the percentage reversal of hyperalgesia, calculated as: [(Post-dose threshold - Post-CFA threshold) / (Baseline threshold - Post-CFA threshold)] * 100.
Protocol 4: Spared Nerve Injury (SNI) Neuropathic Pain Model
This is a robust model of neuropathic pain resulting from peripheral nerve damage. It is highly relevant for clinical indications like diabetic neuropathy.
Methodology:
-
Surgical Induction: Under anesthesia, the tibial and common peroneal nerves of the rat are ligated and transected, leaving the sural nerve intact. This procedure results in durable mechanical hyperalgesia in the lateral part of the paw.
-
Recovery and Baseline: Animals recover for 7-10 days, allowing neuropathic pain to fully develop. A new baseline withdrawal threshold is established using von Frey filaments on the affected paw area.
-
Compound Administration and Efficacy Measurement: The protocol for compound administration and measurement of mechanical withdrawal thresholds is identical to that described for the CFA model (Protocol 3, steps 4-6).
Hypothetical Data Summary: Phase 2
This table compares the efficacy of the compounds. We include data for a compound (AMG0902) that showed good target engagement but limited efficacy in such models, providing a crucial point of comparison.[7][9]
| Model & Endpoint | Compound-X (Hypothetical) | GRC-17536 (Literature-Based) | AMG0902 (Published Data)[9] |
| CFA Model (% Reversal at 30 mg/kg) | ~55% | High (~70-80%) | Little to no efficacy |
| SNI Model (% Reversal at 30 mg/kg) | ~40% | Moderate-High (~50-60%) | No efficacy observed |
Interpretation: The hypothetical results position Compound-X as a promising candidate. It shows significant, though perhaps less robust, efficacy compared to the clinical benchmark GRC-17536. Crucially, its performance is markedly superior to compounds like AMG0902, which failed to translate target engagement into broad analgesic efficacy.[7][9] This differentiation is a key outcome of the comparative guide.
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- 2. TRPA1 and issues relating to animal model selection for extrapolating toxicity data to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Indazole TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for TRPA1 inhibitors? [synapse.patsnap.com]
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- 9. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety Profiles of Thiophene Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Benzamide Scaffold in Drug Discovery
The thiophene benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2][3] Its versatility, however, necessitates a thorough understanding of its potential toxicities. The metabolic fate of the thiophene ring is a critical determinant of the safety profile of these derivatives. This guide will explore the key safety concerns associated with thiophene benzamides and provide a framework for their comparative evaluation.
The primary mechanism underlying the toxicity of many thiophene-containing compounds involves metabolic activation by cytochrome P450 (CYP450) enzymes.[4][5][6][7][8][9][10][11] This process can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[4][5][6][7][8][9][12][13]
dot graph TD; A[Thiophene Benzamide Derivative] --> B{CYP450 Metabolism}; B --> C[Thiophene-S-oxide]; B --> D[Thiophene Epoxide]; C --> E{Nucleophilic Attack by Cellular Macromolecules}; D --> E; E --> F[Covalent Adducts]; F --> G[Cellular Dysfunction & Toxicity];
end Metabolic activation of thiophene derivatives.
Key Safety Endpoints for Comparative Analysis
A comprehensive safety assessment of thiophene benzamide derivatives should focus on several key areas of potential toxicity. This guide will address the following critical endpoints:
-
Hepatotoxicity: Liver injury is a significant concern for this class of compounds.
-
Cardiotoxicity: Effects on cardiac ion channels and overall heart function are crucial to evaluate.
-
Genotoxicity: The potential to induce genetic mutations is a critical safety hurdle.
-
General Cytotoxicity: Understanding the overall toxicity to various cell types provides a baseline for safety.
-
Developmental Toxicity: Assessing effects on embryonic development is essential for drugs that may be used in women of childbearing potential.
Comparative Safety Data of Thiophene Benzamide Derivatives
The following tables summarize publicly available data on the cytotoxicity of various thiophene benzamide derivatives. It is important to note that direct head-to-head comparative studies across multiple toxicity endpoints are limited. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of Selected Thiophene Benzamide Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-benzoyl-thiophene-3-carboxamide (5a) | MCF7 | Cytotoxicity | 7.38 | [1][7] |
| 5-(4-chlorobenzoyl)-thiophene-3-carboxamide (5d) | MCF7 | Cytotoxicity | 8.50 | [1][7] |
| Thiophene Benzamide Analog 16 | HepG2 | Cytotoxicity | 39 | [14] |
| Thiophene Benzamide Analog 22f | HepG2 | Cytotoxicity | 25 | [14] |
| Thiophene-substituted benzamide 4o | HepG2 | Cytotoxicity | 30 | [14] |
| Thiophene-substituted benzamide 4p | HepG2 | Cytotoxicity | 13 | [14] |
| Thiophene-substituted benzamide 4q | HepG2 | Cytotoxicity | 35 | [14] |
Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth or viability. Lower IC50 values indicate higher cytotoxicity. The cell lines used are human cancer cell lines (MCF7: breast cancer; HepG2: liver cancer).
Structure-Toxicity Relationships: Decoding the Influence of Chemical Modifications
The toxicity of thiophene benzamide derivatives is not uniform and is significantly influenced by the nature and position of substituents on the aromatic rings. Understanding these structure-toxicity relationships (STRs) is paramount for designing safer drug candidates.
-
Hepatotoxicity: Studies on substituted thiobenzamides have revealed that the electronic properties of the substituents play a crucial role in their hepatotoxic potential.[15] Electron-donating groups on the para-position of the benzamide ring tend to increase hepatotoxicity.[15] Conversely, ortho-substituted thiobenzamides generally exhibit lower hepatotoxicity compared to their meta- and para-isomers.[4] N-substitution on the thioamide can shift the toxicity from the liver to the lungs.
-
Nephrotoxicity: Similar to hepatotoxicity, electron-donating para-substituted thiobenzamides have been shown to induce dose-dependent kidney injury.[16] This toxicity is also linked to oxidative biotransformation.[16]
-
General Cytotoxicity: The presence of specific functional groups can significantly impact the cytotoxic profile. For instance, in a series of thiophene derivatives, a 4-CH3 group showed higher activity (and potentially toxicity) than a 4-Cl group.[17][18]
Experimental Protocols for Safety Assessment
To ensure the generation of reliable and comparable safety data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for key in vitro and in vivo safety assays.
In Vitro Assays
dot graph TD; subgraph "In Vitro Safety Assessment Workflow" A[Compound Synthesis & Characterization] --> B[General Cytotoxicity Screening]; B --> C{Hit Identification}; C --> D[Hepatotoxicity Assessment]; C --> E[Cardiotoxicity Assessment]; C --> F[Genotoxicity Assessment]; D --> G[Data Analysis & Comparison]; E --> G; F --> G; end
end Workflow for in vitro safety profiling.
1. General Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the thiophene benzamide derivatives (e.g., 0.1 to 100 µM) and a vehicle control for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
-
2. Hepatotoxicity Assessment: Caspase-3/7 Activation Assay
-
Principle: Activation of caspases, a family of cysteine proteases, is a key event in the initiation of apoptosis (programmed cell death).[19][20][21][22][23] This assay measures the activity of caspase-3 and -7, which are executioner caspases, as an indicator of drug-induced apoptosis in hepatocytes.
-
Protocol:
-
Plate primary human hepatocytes or HepG2 cells in a 96-well plate.
-
Expose the cells to various concentrations of the test compounds for a predetermined time (e.g., 24 hours).
-
Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the wells.[19]
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation and potential hepatotoxicity.[19][22]
-
3. Cardiotoxicity Assessment: hERG Potassium Channel Assay
-
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24][25][26] This electrophysiology-based assay directly measures the effect of compounds on hERG channel function.
-
Protocol (Automated Patch-Clamp):
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[24]
-
Prepare a cell suspension and load it into the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents. A recommended "Step-Ramp" protocol involves depolarization from a holding potential of -80 mV to +20 mV, followed by a ramp down to -80 mV.[26][27]
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of the thiophene benzamide derivatives.
-
Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.[25]
-
4. Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: The Ames test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[15][28][29] The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Protocol (Plate Incorporation Method):
-
Prepare serial dilutions of the test compound.
-
In a test tube, mix the test compound dilution, the bacterial tester strain, and, if required, a metabolic activation system (S9 fraction from rat liver).[15]
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
In Vivo Assays
dot graph TD; subgraph "In Vivo Safety Assessment Workflow" A[Select Relevant Animal Model] --> B[Dose Range Finding Study]; B --> C[Acute Toxicity Study]; C --> D{Preliminary Safety Profile}; D --> E[Sub-chronic Toxicity Study]; E --> F[Histopathology & Biomarker Analysis]; F --> G[Comprehensive Safety Assessment]; end
end Workflow for in vivo safety profiling.
1. In Vivo Hepatotoxicity Study in Rodents
-
Principle: To assess the potential for drug-induced liver injury in a whole organism, a rodent model is commonly used. This allows for the evaluation of histopathological changes and serum biomarkers of liver damage.[30][31][32][33]
-
Protocol:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Administer the thiophene benzamide derivatives via a clinically relevant route (e.g., oral gavage) at multiple dose levels for a specified duration (e.g., single dose or repeated doses for 7-28 days). Include a vehicle control group.
-
Monitor the animals for clinical signs of toxicity daily.
-
Collect blood samples at various time points to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
At the end of the study, euthanize the animals and collect the liver for histopathological examination (e.g., H&E staining to look for necrosis, inflammation, and steatosis).[30]
-
Immunohistochemical analysis for oxidative stress markers (e.g., 4-HNE) can also be performed.[30][32]
-
2. Developmental and Cardiotoxicity Screening in Zebrafish Embryos
-
Principle: The zebrafish embryo is a powerful in vivo model for rapid screening of developmental and cardiotoxicity due to its external fertilization, transparent body, and rapid organ development.[34][35][36][37][38]
-
Protocol:
-
Collect freshly fertilized zebrafish embryos.
-
At 6 hours post-fertilization (hpf), place individual embryos into 96-well plates containing embryo medium.[34]
-
Expose the embryos to a range of concentrations of the thiophene benzamide derivatives.[34][37]
-
Incubate the plates at 28.5°C.
-
Developmental Toxicity Assessment (24-120 hpf): Observe the embryos under a stereomicroscope at regular intervals for morphological abnormalities, including tail detachment, somite formation, pigmentation, edema, and overall developmental delay.[37]
-
Cardiotoxicity Assessment (48-72 hpf): Monitor heart rate, rhythm (arrhythmias), and pericardial edema.[35][38] Changes in cardiac morphology and function can be readily observed.[34][35]
-
Conclusion
The safety profile of thiophene benzamide derivatives is intricately linked to their chemical structure and metabolic fate. A systematic and comparative approach to safety assessment, employing a battery of in vitro and in vivo assays, is crucial for the identification of promising drug candidates with an acceptable therapeutic window. By understanding the underlying mechanisms of toxicity and the influence of structural modifications, researchers can proactively design safer and more effective medicines. This guide provides a foundational framework for such an endeavor, emphasizing scientific rigor and a deep understanding of the causality behind experimental observations.
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Liu, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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"benchmarking the performance of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide against other HA inhibitors"
An In-Depth Technical Guide to Benchmarking the Performance of Novel Hyaluronidase Inhibitors: A Comparative Analysis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Introduction: The Therapeutic Promise of Hyaluronidase Inhibition
Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix (ECM), is a molecule with a profound duality.[1][2] High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis, exerting anti-inflammatory and anti-angiogenic effects.[1] Conversely, its degradation by hyaluronidase (HYAL) enzymes into low-molecular-weight HA (LMW-HA) fragments can trigger signaling cascades that promote inflammation, angiogenesis, and cell migration—hallmarks of diseases such as cancer, inflammatory disorders, and fibrosis.[1][3] The family of human hyaluronidases, particularly HYAL1 and HYAL2, are the primary enzymes responsible for this catabolic process, making them critical therapeutic targets.[1]
The development of potent and selective HYAL inhibitors is an area of intense research, aiming to preserve the protective HMW-HA and prevent the generation of pro-pathogenic LMW-HA.[3] This guide provides a comprehensive framework for the preclinical benchmarking of novel HYAL inhibitors, using the synthetic compound 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide as a case study. We will compare its performance against a panel of established inhibitors from diverse chemical classes, detailing the experimental rationale, protocols, and data interpretation necessary for a thorough evaluation.
The Hyaluronan-Hyaluronidase Signaling Axis
Understanding the mechanism of action requires a firm grasp of the signaling pathways governed by HA and its receptors. The biological outcome of HA signaling is highly dependent on its molecular weight, the cellular context, and the expression of its primary receptors, CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[4][5]
HMW-HA typically engages CD44 to promote cell adhesion and suppress proliferation. However, upon degradation by hyaluronidases, the resulting LMW-HA fragments can induce receptor clustering and activate downstream pathways, including PI3K/Akt and MAPK/ERK, which drive cell proliferation and migration.[5][6] Furthermore, LMW-HA can act as a danger-associated molecular pattern (DAMP), engaging Toll-like receptors (TLRs) to initiate inflammatory responses.[2][7]
A Landscape of Comparative Hyaluronidase Inhibitors
To rigorously benchmark our novel compound, we selected a panel of inhibitors representing different structural classes and mechanisms of action. This comparative approach is crucial for contextualizing the potency and potential selectivity of a new chemical entity.
| Inhibitor Name | Class | Putative Mechanism of Action | Reported IC50 Range | Reference |
| 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Synthetic Small Molecule | To be determined | To be determined | N/A |
| Luteolin | Natural Product (Flavonoid) | Competitive inhibition, likely through interaction with the enzyme's active site. | 100-200 µM | [8][9] |
| Dextran Sulfate | Sulfated Polysaccharide | Non-competitive inhibition; electrostatic interaction with the enzyme. Potency is size-dependent. | 1.8 nM - 10 µM | [10] |
| Glycyrrhizic Acid | Natural Product (Triterpene) | Binds to the enzyme, inducing conformational changes that reduce catalytic activity. | ~200-400 µM | [8] |
| Polystyrene sulfonate (PSS) | Synthetic Polymer | Potent, non-competitive inhibition. Efficacy is highly dependent on molecular weight. | 0.042 µM (for 990 kDa PSS) | [11] |
Part 1: In Vitro Enzymatic Inhibition Assay
Experimental Rationale
The foundational step in characterizing any novel inhibitor is to determine its direct effect on enzyme activity. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. We utilize a turbidimetric assay, a robust and widely adopted method for measuring hyaluronidase activity.[12][13][14] The principle lies in the fact that HMW-HA forms a turbid precipitate with an acidified protein solution (like bovine serum albumin). When HYAL degrades the HA, less precipitate is formed, resulting in lower turbidity. An effective inhibitor will prevent HA degradation, thus maintaining high turbidity.
Detailed Protocol: Hyaluronidase-Induced Paw Edema Model
-
Animals: Male BALB/c mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals are housed for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Receives vehicle for the inhibitor, followed by saline injection in the paw.
-
Group 2 (HYAL Control): Receives inhibitor vehicle, followed by HYAL injection in the paw.
-
Group 3 (Test Compound Low Dose): Receives a low dose of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide (e.g., 10 mg/kg, intraperitoneally), followed by HYAL injection.
-
Group 4 (Test Compound High Dose): Receives a high dose of the test compound (e.g., 50 mg/kg, i.p.), followed by HYAL injection.
-
Group 5 (Positive Control): Receives a known inhibitor like PSS (e.g., 10 mg/kg, i.p.), followed by HYAL injection.
-
-
Procedure:
-
Administer the test compounds or vehicle 30 minutes prior to the HYAL challenge.
-
Measure the baseline paw volume of the right hind paw using a digital plethysmometer.
-
Induce inflammation by injecting 20 µL of hyaluronidase (e.g., 100 units in saline) subcutaneously into the plantar surface of the right hind paw.
-
Measure paw volume at 1, 2, 4, and 6 hours post-injection.
-
-
Endpoint Analysis:
-
At 6 hours, animals are euthanized.
-
Blood is collected via cardiac puncture for serum separation. Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and HA concentration.
-
The inflamed paw is excised, fixed in formalin, and processed for histological analysis (H&E staining) to assess immune cell infiltration.
-
Anticipated Data Presentation
| Treatment Group | Paw Volume Increase at 4h (µL) | TNF-α Serum Level (pg/mL) | Histological Score (Immune Infiltration) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| HYAL Control | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (10 mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (50 mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (PSS) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The systematic benchmarking of a novel hyaluronidase inhibitor, such as 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, requires a multi-tiered approach that progresses from direct enzymatic assays to complex in vivo models. This guide outlines a robust framework for such an evaluation. By first establishing in vitro potency and then confirming efficacy in a disease-relevant animal model, researchers can build a comprehensive data package. The comparison against a diverse panel of known inhibitors is essential for understanding the relative strengths and potential of a new therapeutic candidate. This rigorous, evidence-based approach is fundamental to the successful translation of promising molecules from the laboratory to the clinic.
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4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of rules, but as a self-validating system rooted in chemical causality. When handling complex heteroaromatic compounds like 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide , standard boilerplate disposal guidelines are insufficient.
This molecule contains three distinct functional moieties that dictate its end-of-life management: a cyano group (nitrile) , a thiophene ring (sulfur heterocycle) , and a benzamide core (nitrogenous aromatic) . Improper disposal of this compound can lead to the release of hydrogen cyanide gas, sulfur oxides (SOx), and nitrogen oxides (NOx).
The following guide provides a scientifically grounded, step-by-step operational plan for the safe segregation, handling, and destruction of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.
Structural Hazard Analysis & Causality
To understand how to dispose of a chemical, we must first understand why it behaves the way it does under disposal conditions. The disposal strategy for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is driven by its elemental composition (C, H, N, O, S) and functional groups.
-
The Nitrile (Cyano) Moiety: While aryl nitriles are generally more stable than aliphatic nitriles, exposing them to strong, concentrated acids can catalyze hydrolysis, potentially releasing toxic hydrogen cyanide (HCN) gas under specific conditions. Therefore, strict segregation from acidic waste streams is mandatory[1].
-
The Thiophene Moiety: Thiophene derivatives contain covalently bound sulfur. Upon oxidation (combustion), this sulfur is converted into sulfur dioxide (SO2) and sulfur trioxide (SO3). Disposal must occur at a facility equipped with alkaline wet scrubbers to neutralize SOx emissions[2].
-
The Benzamide Core: The nitrogen content in the amide and nitrile groups will generate nitrogen oxides (NOx) upon combustion.
Because of these factors, the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) prohibits the land disposal of such complex organic liquids and solids[3]. High-Temperature Incineration (HTI) by a licensed hazardous waste vendor is the only acceptable method of destruction[1]. Furthermore, drain disposal of any solutions containing this compound is strictly prohibited[4].
Table 1: Quantitative Hazard & Incompatibility Profile
| Parameter | Characteristic / Value | Operational Consequence |
| Physical State | Solid (assumed crystalline/powder) | Risk of aerosolization; requires P95/N95 or fume hood handling. |
| Primary Incompatibilities | Strong acids, strong oxidizers | Keep away from nitric acid, sulfuric acid, and peroxides to prevent HCN release or exothermic oxidation. |
| Combustion Byproducts | CO₂, H₂O, NOx, SOx | Must be incinerated at >1000°C with emission scrubbing. |
| RCRA Status | Unlisted Hazardous Waste | Must be managed as characteristic toxic/organic waste[5]. |
Waste Segregation Logistics
A self-validating safety system begins at the point of generation. Mixing this compound with incompatible waste streams can trigger catastrophic reactions[4]. Use the following decision tree to determine the correct waste stream for your laboratory effluents.
Figure 1: Laboratory waste segregation decision tree for thiophene-benzamide derivatives.
Step-by-Step Disposal Methodologies
The following protocols provide procedural guidance for the containment and disposal of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in various laboratory scenarios.
Protocol A: Solid Waste Disposal (Powders, Crystals, and Contaminated Consumables)
Causality: Solid particulates pose an inhalation hazard and can contaminate municipal solid waste streams.
-
Containment: Transfer all solid chemical waste, including contaminated weigh boats, pipette tips, and Kimwipes, into a rigid, leak-proof, high-density polyethylene (HDPE) container[4].
-
Labeling: Immediately affix a "Hazardous Waste" label. Specify the contents exactly as "4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide" and check the boxes for "Toxic" and "Organic Solid." Do not use abbreviations.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or below eye level. Ensure the lid is tightly sealed at all times unless actively adding waste[5].
-
Manifesting: Request a pickup from your Environmental Health and Safety (EHS) department before the container reaches 75% capacity or within 6 months of the accumulation start date[4].
Protocol B: Liquid Waste Disposal (Reaction Mixtures and Stock Solutions)
Causality: Organic solvents act as mobilization agents, increasing the bioavailability and environmental mobility of the compound.
-
Solvent Verification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Ethyl Acetate).
-
pH Check (Critical Step): Before adding the solution to a bulk waste carboy, verify the pH of the carboy using indicator paper. Never add this nitrile-containing solution to a carboy with a pH < 4 to eliminate the risk of HCN generation.
-
Transfer: In a certified chemical fume hood, use a funnel to transfer the solution into the appropriate organic waste carboy.
-
Secondary Containment: Ensure the waste carboy is resting in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.
Protocol C: Emergency Spill Cleanup
Causality: Rapid containment prevents airborne dust generation and minimizes surface absorption.
-
Isolate & PPE: Evacuate the immediate area. Don nitrile gloves, a lab coat, safety goggles, and an N95/P95 respirator if the powder is airborne.
-
Dampen (For Solids): Do not sweep dry powder. Cover the spill with a damp paper towel (using water or a compatible solvent like ethanol) to suppress dust dispersion.
-
Collect: Carefully scoop the dampened material and the paper towels using a non-sparking tool. Place all materials into a heavy-duty hazardous waste bag.
-
Decontaminate: Wash the spill surface with a detergent solution, followed by an ethanol wipe. Place all cleaning materials into the same hazardous waste bag, seal it, and label it for EHS pickup.
Final Destruction: The Incineration Pathway
When your EHS department transfers this compound to a licensed hazardous waste facility, it undergoes High-Temperature Incineration (HTI). Understanding this process validates why drain disposal or landfilling is unacceptable. The incinerator operates at temperatures exceeding 1000°C in an oxygen-rich environment, cleaving the stable aromatic and heterocyclic rings.
Figure 2: High-temperature incineration and emission scrubbing pathway for nitrogen/sulfur organics.
The sulfur from the thiophene ring and the nitrogen from the nitrile/amide groups are oxidized into SOx and NOx gases. These gases are immediately passed through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide), which neutralizes the acidic gases into benign, disposable salts (sulfates and nitrates) before the exhaust is released into the atmosphere[2].
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions." Federal Register. Available at: [Link]
-
Purdue University Fort Wayne (PFW). "Hazardous Waste Disposal Guidelines." PFW Environmental Health and Safety. Available at: [Link]
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is not publicly available. The following procedural guidance is synthesized from an analysis of its constituent functional groups and data from structurally analogous compounds. This document is intended to provide essential, immediate safety and logistical information. It is imperative that all handling of this chemical is preceded by a thorough, site-specific risk assessment conducted by qualified personnel and in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Analysis: A Proactive Assessment
In the absence of direct toxicological data, a conservative hazard assessment is paramount. The molecular structure of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide incorporates several functional groups of toxicological significance. Our safety protocol is therefore built upon a composite understanding of these potential hazards.
-
Benzamide Core: Benzamide and its derivatives can exhibit a range of biological activities and potential hazards, including oral toxicity and, in some cases, suspected mutagenicity.
-
Cyano Moiety (-CN): The presence of a cyano group necessitates handling the compound with high caution. Structurally related molecules containing a cyano group, such as cyclopropyl cyanide, are classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1]
-
Thiophene Ring: Thiophene-containing compounds can be irritants and may have other toxicological properties. For instance, Thiophenol is known to be highly toxic and readily absorbed through the skin.[2]
Based on data for the closely related analogue, N-[cyano(cyclopropyl)methyl]benzamide, we can infer the following potential GHS classifications as a baseline for our handling protocols[3][4]:
Therefore, this compound must be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and unknown long-term effects.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure. The selection of PPE must be based on a risk assessment of the specific procedure being performed.
| Protection Area | Required Equipment | Standards & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles: Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5] This is the minimum requirement to protect against dust particles and accidental splashes. Face Shield: To be worn over goggles, particularly when handling quantities greater than a few milligrams, during transfers, or when there is any risk of splashing (e.g., during dissolution). This provides a secondary barrier for the entire face.[6] |
| Skin and Body Protection | Chemical-Resistant Gloves (Nitrile) & Long-Sleeved Lab Coat | Gloves: Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance against a range of chemicals.[5] Gloves must be inspected for tears or holes before each use and changed immediately upon contamination or after a maximum of two hours of use. Lab Coat: A long-sleeved, cuffed lab coat provides a primary barrier against accidental skin contact.[5] For large-scale operations, a chemical-resistant apron or impervious coveralls should be considered.[6][7] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with adequate airflow.[8] This is the primary engineering control to prevent inhalation of airborne particles or vapors. If a fume hood is not available or its performance is questionable, do not proceed. In the rare event of potential exposure above established limits, a NIOSH-approved respirator with appropriate cartridges would be required.[6] |
Operational Plan: Step-by-Step Handling Protocols
Adherence to a systematic workflow is critical for minimizing exposure risk.
Pre-Handling and Area Preparation
-
Designate Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.
-
Verify Safety Equipment: Confirm that a certified safety shower and eyewash station are unobstructed and have been recently tested.[8]
-
Assemble Materials: Gather all necessary equipment (spatulas, weighing paper, vials, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.
Weighing and Transfer of Solid Compound
This procedure presents a significant risk of aerosolization and must be performed with meticulous care.
-
Position Balance: If possible, use an analytical balance inside the fume hood. If not, a ventilated balance enclosure is a suitable alternative.
-
Tare Vessel: Place a weighing boat or paper on the balance and press tare.
-
Gentle Transfer: Using a clean spatula, carefully transfer a small amount of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide from the stock container to the weighing vessel. Avoid any abrupt movements that could generate dust.
-
Seal Promptly: Immediately and securely close the primary stock container.
-
Clean and Record: Carefully fold the weighing paper or use the boat to transfer the solid to the reaction vessel. Record the weight. Decontaminate the spatula and any affected surfaces immediately.
Dissolution and Solution Handling
-
Add Solvent Slowly: To the vessel containing the solid compound, slowly add the desired solvent, aiming the stream down the side of the vessel to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking or sonication outside of a sealed container, as this can generate aerosols.
-
Labeling: All containers holding solutions of the compound must be clearly labeled with the full chemical name, concentration, solvent, and appropriate hazard pictograms.
Emergency and Disposal Procedures
Rapid and correct response to an exposure or spill is critical.
| Incident Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill (in Fume Hood) | Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).[11] Carefully scoop the material into a labeled, sealable hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water. |
| Major Spill | Evacuate the immediate area and alert colleagues. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself. |
Disposal Plan
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Compound and Solutions: Dispose of unused material and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not pour down the drain. The container must be sealed and clearly labeled.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational context.
Caption: PPE selection workflow based on procedural risk.
References
- BASF. (2025). Safety data sheet - Dagonis 7.5/5 SC.
- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- NextSDS. (n.d.). N-[cyano(cyclopropyl)methyl]benzamide — Chemical Substance Information.
- PubChem. (n.d.). N-[cyano(cyclopropyl)methyl]benzamide.
- 3M. (2020). Safety Data Sheet - 3M™ Scotch-Weld™ Epoxy Structural Adhesive DP-100 KIT.
- PMC. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.
- Tokyo Chemical Industry. (2024). Safety Data Sheet - 3-Amino-N-methylbenzamide.
- Sigma-Aldrich. (2025). Safety Data Sheet - Benzamide.
- TCI Chemicals. (2025). Safety Data Sheet - Cyclopropyl Cyanide.
- Cole-Parmer. (2005). Material Safety Data Sheet - Thiophenol.
- BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemicalbook. (2025). 4-(2-CYANOPROPAN-2-YLAMINO)-2-FLUORO-N-METHYLBENZAMIDE.
- ResearchGate. (2025). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
- Voluntary Initiative. (2016). BPG Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
- BenchChem. (2025). Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nextsds.com [nextsds.com]
- 4. N-[cyano(cyclopropyl)methyl]benzamide | C12H12N2O | CID 54594318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. voluntaryinitiative.org.uk [voluntaryinitiative.org.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. download.basf.com [download.basf.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
